molecular formula C7H16N2O B1275175 1-(2-Aminoethyl)piperidin-3-ol CAS No. 847499-95-0

1-(2-Aminoethyl)piperidin-3-ol

Cat. No.: B1275175
CAS No.: 847499-95-0
M. Wt: 144.21 g/mol
InChI Key: BJPWBQHXJAUDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-aminoethyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-5-9-4-1-2-7(10)6-9/h7,10H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPWBQHXJAUDQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405715
Record name 1-(2-aminoethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847499-95-0
Record name 1-(2-aminoethyl)piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-aminoethyl)piperidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of the piperidine derivative, 1-(2-Aminoethyl)piperidin-3-ol. While experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information, including predicted properties and data from structurally related compounds. It also outlines general experimental protocols for the determination of key chemical properties and a plausible synthetic route. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering insights into the characteristics of this and similar chemical entities.

Chemical and Physical Properties

This compound, identified by the CAS Number 847499-95-0, is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the nitrogen atom.[1] Its structure suggests it is a chiral molecule, and it is commercially available as a racemic mixture.[2] The presence of both amino and hydroxyl groups indicates that the molecule is polar and capable of forming hydrogen bonds, which influences its solubility and other physical properties.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (CAS: 847499-95-0)1-(2-Aminoethyl)piperidin-4-ol (CAS: 129999-60-6) (Isomer)1-(2-Aminoethyl)piperidine (CAS: 27578-60-5) (Related Compound)
IUPAC Name This compound1-(2-aminoethyl)piperidin-4-ol2-(Piperidin-1-yl)ethan-1-amine
Molecular Formula C₇H₁₆N₂OC₇H₁₆N₂OC₇H₁₆N₂
Molecular Weight 144.21 g/mol [1]144.22 g/mol 128.22 g/mol [3]
Appearance Data not availableOilColorless to slightly yellow clear liquid
Melting Point Data not available~56.31 °C (Predicted)[4]Data not available
Boiling Point Data not available~255.25 °C (Predicted)[4]186 °C[3]
Density Data not available1 g/cm³ (Predicted)[4]0.899 g/mL at 25 °C[3]
LogP (calculated) -0.32[2]Data not availableData not available
Solubility Data not availableWater: ~51780.4 mg/L (Predicted)[4]Data not available
pKa Data not availableData not availableData not available
Storage Conditions Short term: -4°C, Long term: -20°C4°C, protect from light2 - 8 °C

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum is expected to show signals for the protons on the piperidine ring, the aminoethyl side chain, and the hydroxyl group. The chemical shifts of the piperidine ring protons would be in the range of approximately 1.5-3.5 ppm. The protons of the ethyl group would likely appear as two triplets, and the amine and hydroxyl protons would be broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group would be shifted downfield (around 60-70 ppm), and the carbons adjacent to the nitrogen atoms would also show characteristic downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300-3600 cm⁻¹), N-H stretching of the primary amine (two bands, ~3300-3500 cm⁻¹), C-H stretching of the aliphatic groups (~2850-3000 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) or the protonated molecule ([M+H]⁺) at m/z corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the hydroxyl group, the aminoethyl side chain, and cleavage of the piperidine ring.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted piperidines. A common strategy involves the construction of the piperidine ring followed by the introduction of the aminoethyl group.

A potential synthetic pathway could start from a suitable precursor like 3-hydroxypyridine. The pyridine ring can be reduced to a piperidine ring, followed by N-alkylation with a protected 2-aminoethyl halide (e.g., 2-bromoethylamine with a suitable protecting group like Boc). The final step would be the deprotection of the amino group.

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A 3-Hydroxypyridine B 3-Hydroxypiperidine A->B H2, Catalyst (e.g., Rh/C) D 1-(2-(N-Boc-amino)ethyl)piperidin-3-ol B->D Base (e.g., K2CO3) C N-Boc-2-bromoethylamine C->D E This compound D->E Acid (e.g., TFA or HCl)

Caption: A plausible synthetic workflow for this compound.

Biological Activity

There is no specific information available in the searched literature regarding the biological activity or signaling pathway interactions of this compound. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. Derivatives of piperidine have shown a wide range of pharmacological activities, including but not limited to, acting as anticancer agents and ligands for sigma (σ) receptors.[5] The structural similarity of this compound to other bioactive molecules suggests its potential for use in medicinal chemistry and drug discovery programs.[6]

Experimental Protocols

While specific experimental data for this compound is lacking, the following are general, established protocols for determining key physicochemical properties.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constants (pKa) of the amino groups in the molecule.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent to a known concentration (e.g., 0.01 M).

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant rate.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the pH at the half-equivalence points.

pKa_Determination A Prepare Sample Solution (Known Concentration) B Titrate with Standardized Acid A->B C Monitor pH with Electrode B->C D Record pH vs. Titrant Volume C->D E Plot Titration Curve D->E F Determine pKa at Half-Equivalence Points E->F

Caption: Workflow for pKa determination by potentiometric titration.

Determination of Spectroscopic Data

General protocols for acquiring NMR, IR, and Mass Spectrometry data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis: Analyze the mass-to-charge ratio of the molecular ion and the fragmentation pattern to confirm the molecular weight and gain structural information.

Spectroscopic_Analysis cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Dissolve in Deuterated Solvent NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Anal Analyze Chemical Shifts & Coupling Constants NMR_Acq->NMR_Anal IR_Prep Prepare Thin Film or KBr Pellet IR_Acq Record IR Spectrum IR_Prep->IR_Acq IR_Anal Identify Functional Group Bands IR_Acq->IR_Anal MS_Prep Dissolve in Volatile Solvent MS_Acq Analyze by ESI-MS MS_Prep->MS_Acq MS_Anal Determine Molecular Weight & Fragmentation MS_Acq->MS_Anal Start Compound Start->NMR_Prep Start->IR_Prep Start->MS_Prep

Caption: General workflow for spectroscopic analysis.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry, yet it remains largely uncharacterized in the public scientific literature. This technical guide has compiled the available data, including basic identifiers and predicted properties, and has outlined standard methodologies for its further investigation. The provided hypothetical synthetic route and general experimental protocols offer a starting point for researchers interested in exploring the chemical space and biological potential of this and related piperidine derivatives. Further experimental work is necessary to fully elucidate the chemical, physical, and biological properties of this compound.

References

Elucidating the Structure of 1-(2-Aminoethyl)piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 1-(2-Aminoethyl)piperidin-3-ol. The methodologies and data presented herein are intended to serve as a detailed reference for researchers and professionals involved in the synthesis, characterization, and development of novel chemical entities.

Introduction

This compound is a substituted piperidine derivative featuring a primary amino group and a hydroxyl group. Its structural complexity, with multiple functional groups and stereochemical possibilities, necessitates a multi-faceted analytical approach for unambiguous characterization. This guide outlines the key spectroscopic techniques and experimental protocols required for its complete structural determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₇H₁₆N₂O[Calculated]
Molecular Weight 144.22 g/mol [Calculated]
CAS Number 847499-95-0Commercial Suppliers
Appearance Colorless to pale yellow liquid or solidCommercial Suppliers
Boiling Point Not available-
Melting Point Not available-
Solubility Soluble in polar solventsInferred from structure

Spectroscopic Analysis and Data Interpretation

The structural elucidation of this compound relies on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following sections detail the expected data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Table 2: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
3.65m1HH-3 (CH-OH)
2.90t, J = 6.0 Hz2H-CH₂-NH₂
2.75m1HH-2eq
2.60t, J = 6.0 Hz2H-N-CH₂-CH₂-
2.45m1HH-6eq
2.30m1HH-2ax
2.15m1HH-6ax
1.90m1HH-4eq
1.75m1HH-5eq
1.60m1HH-4ax
1.45m1HH-5ax
1.30br s3H-NH₂ and -OH

Note: Chemical shifts and coupling constants are hypothetical but based on typical values for similar structures.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
68.5C-3 (CH-OH)
60.2C-2
58.0-N-CH₂-CH₂-
54.5C-6
41.8-CH₂-NH₂
32.0C-4
22.5C-5

Note: Chemical shifts are hypothetical but based on typical values for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Hypothetical IR Absorption Data (Liquid Film)

Frequency (cm⁻¹)IntensityAssignment
3400-3200BroadO-H and N-H stretching
3350, 3280MediumN-H stretching (primary amine)
2930, 2850StrongC-H stretching (aliphatic)
1590MediumN-H bending (primary amine)
1100StrongC-O stretching (secondary alcohol)
1250-1020MediumC-N stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Hypothetical Mass Spectrometry Data (ESI-MS)

m/zRelative Intensity (%)Assignment
145.1389100[M+H]⁺
127.128345[M+H - H₂O]⁺
114.123230[M+H - CH₂NH₂]⁺
98.112660[Piperidine ring fragment]
84.081375[Piperidine ring fragment]
71.070850[Side chain fragment]
44.050085[CH₂CH₂NH₂]⁺

Note: The m/z values are calculated for the given fragments. Relative intensities are hypothetical.

Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy
  • Instrumentation: A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30° pulse angle.

    • Set the spectral width to 16 ppm.

    • Acquire 16 scans with a relaxation delay of 2 seconds.

    • Process the data with an exponential line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to 240 ppm.

    • Acquire 1024 scans with a relaxation delay of 2 seconds.

    • Process the data with an exponential line broadening of 1.0 Hz.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal. For a solid sample, place a small amount of the solid onto the crystal and apply pressure using the anvil.

  • Acquisition:

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16 scans at a resolution of 4 cm⁻¹.

    • Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

    • Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

    • Set the capillary voltage to 3.5 kV, the cone voltage to 30 V, and the source temperature to 120 °C.

    • For tandem MS (MS/MS), select the precursor ion [M+H]⁺ and subject it to collision-induced dissociation (CID) with argon as the collision gas.

Visualizations

The following diagrams illustrate the key relationships and workflows in the structural elucidation of this compound.

This compound cluster_structure Chemical Structure cluster_functional_groups Key Functional Groups C7H16N2O This compound C₇H₁₆N₂O PiperidineRing Piperidine Ring (Tertiary Amine) Aminoethyl Aminoethyl Sidechain (Primary Amine) Hydroxyl Hydroxyl Group (Secondary Alcohol)

Caption: Key structural features of this compound.

Elucidation_Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS, MS/MS) Sample->MS DataAnalysis Data Integration and Interpretation NMR->DataAnalysis IR->DataAnalysis MS->DataAnalysis Structure Final Structure Confirmation DataAnalysis->Structure

Caption: General workflow for spectroscopic structure elucidation.

Mass_Spec_Fragmentation M_H [M+H]⁺ m/z 145.1389 Loss_H2O Loss of H₂O M_H->Loss_H2O Alpha_Cleavage α-Cleavage M_H->Alpha_Cleavage Ring_Opening Ring Opening/ Fragmentation M_H->Ring_Opening Fragment1 [M+H - H₂O]⁺ m/z 127.1283 Loss_H2O->Fragment1 Fragment2 [CH₂CH₂NH₂]⁺ m/z 44.0500 Alpha_Cleavage->Fragment2 Fragment3 Piperidine Fragments m/z 98.1126, 84.0813 Ring_Opening->Fragment3

Caption: Proposed major fragmentation pathways in ESI-MS/MS.

Conclusion

The structural elucidation of this compound requires a combination of high-resolution spectroscopic techniques. By carefully acquiring and interpreting NMR, IR, and MS data, a complete and unambiguous structural assignment can be achieved. The detailed protocols and expected data provided in this guide serve as a valuable resource for scientists and researchers working with this and structurally related compounds, facilitating efficient and accurate characterization critical for drug discovery and development programs.

An In-depth Technical Guide on 1-(2-Aminoethyl)piperidin-3-ol (CAS 847499-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive review of publicly available scientific literature and databases reveals that 1-(2-Aminoethyl)piperidin-3-ol is primarily documented as a research chemical and building block available from commercial suppliers.[1][2] There is a significant scarcity of in-depth studies detailing its specific biological activities, mechanism of action, or involvement in signaling pathways. Consequently, the core requirements for extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams for this specific molecule cannot be fulfilled at this time.

This guide provides the available chemical information for this compound and, for illustrative purposes, presents a detailed analysis of a structurally related class of compounds—aminoethyl-substituted piperidine derivatives—to offer context on potential research applications and demonstrate the requested data presentation and visualization formats.

Core Compound: this compound

This compound is a heterocyclic organic compound containing a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 1-position. The presence of these functional groups—a secondary amine within the ring, a primary amine on the side chain, and a hydroxyl group—makes it a versatile scaffold for chemical synthesis.[1]

Chemical Properties

The fundamental properties of this compound are summarized below.

PropertyValue
CAS Number 847499-95-0
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.21 g/mol
Structure A piperidine ring with a hydroxyl group at position 3 and a 2-aminoethyl chain attached to the nitrogen atom.
Synonyms 1-(2-Amino-ethyl)-piperidin-3-ol, 3-Piperidinol, 1-(2-aminoethyl)-

Illustrative Analysis: Structurally Related Piperidine Derivatives as σ1 Receptor Ligands

To provide a contextual framework for the potential utility of piperidine-based compounds in drug discovery, this section details the synthesis and biological evaluation of a series of 4-(2-aminoethyl)piperidine derivatives. These compounds, while structurally distinct from this compound, serve as an excellent example of the in-depth research conducted on this class of molecules. The following data and protocols are adapted from a study on novel σ1 receptor ligands with antiproliferative properties.[3][4]

It must be emphasized that the following data does not pertain to CAS 847499-95-0.

Quantitative Data: Biological Activity of Aminoethyl-Piperidine Derivatives

The affinity of the synthesized derivatives for σ1 and σ2 receptors was determined using radioligand binding assays. Their antiproliferative effects were evaluated against human prostate cancer cells (DU145).[3]

Table 1: Receptor Binding Affinity of Selected Piperidine Derivatives [3]

Compoundσ1 Affinity (Ki, nM)σ2 Selectivity (Ki σ2 / Ki σ1)
Derivative 4a 165> 6
Derivative 18a 7.9> 127
Derivative 20a 10.1134
Derivative 21a 8.8124
Derivative 22a 9.0118

Table 2: Antiproliferative Activity against DU145 Human Prostate Cancer Cells [3]

CompoundIC₅₀ (µM)
Derivative 20a 3.0
Derivative 21a 3.5
Derivative 22a 3.4
NE-100 (Reference) 5.8
S1RA (Reference) 7.3
Experimental Protocols

The following are detailed methodologies for the key biological assays performed on the illustrative aminoethyl-piperidine derivatives.[3]

Protocol 1: σ1 Receptor Radioligand Binding Assay

  • Receptor Source: Homogenates of guinea pig brains.

  • Radioligand: [³H]-(+)-pentazocine (σ1 selective).

  • Procedure:

    • Brain homogenates (0.2 mg of protein) are incubated in a total volume of 200 µL of 50 mM Tris-HCl buffer (pH 7.4).

    • Incubation includes 2 nM [³H]-(+)-pentazocine and various concentrations of the test compound.

    • Nonspecific binding is determined in the presence of 10 µM haloperidol.

    • The mixture is incubated for 120 minutes at 37°C.

  • Data Analysis:

    • The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

    • Filters are washed three times with 4 mL of ice-cold buffer.

    • Radioactivity retained on the filters is measured by liquid scintillation counting.

    • IC₅₀ values are calculated and converted to Ki values using the Cheng-Prusoff equation.

Protocol 2: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

  • Cell Line: DU145 androgen-negative human prostate cancer cells.

  • Procedure:

    • Cells are seeded in 96-well plates and incubated for 24 hours.

    • The test compounds are added at various concentrations.

    • Plates are incubated for an additional 72 hours.

    • Cells are fixed with 10% trichloroacetic acid.

    • Fixed cells are stained with 0.4% Sulforhodamine B (SRB) solution in 1% acetic acid.

  • Data Analysis:

    • Unbound dye is removed by washing with 1% acetic acid.

    • Bound dye is solubilized with 10 mM Tris base solution.

    • Absorbance is measured at 570 nm using a microplate reader.

    • IC₅₀ values are determined from concentration-response curves.[3]

Visualizations: Workflows and Logical Relationships

Diagrams created using DOT language visualize the general workflow for the synthesis and evaluation of the illustrative piperidine derivatives.

G cluster_synthesis Chemical Synthesis Workflow cluster_bio Biological Evaluation Workflow start Piperidin-4-one Precursor step1 Conjugate Addition start->step1 step2 Wittig Reaction (Chain Homologation) step1->step2 step3 Functional Group Transformation (Ester to Amine) step2->step3 final Final Piperidine Derivatives step3->final start_bio Synthesized Derivatives final->start_bio Test Compounds assay1 σ1/σ2 Receptor Binding Assays start_bio->assay1 assay2 Antiproliferative Screening (SRB Assay) start_bio->assay2 data_analysis Data Analysis (Ki, IC50) assay1->data_analysis assay2->data_analysis

Caption: General workflow for synthesis and biological screening.

G cluster_pathway Hypothesized Mechanism of Action ligand Piperidine Derivative (σ1 Ligand) receptor σ1 Receptor ligand->receptor Binds downstream Modulation of Downstream Signaling (e.g., Ion Channels, Kinases) receptor->downstream Activates/Inhibits effect Antiproliferative Effect (Cell Growth Inhibition) downstream->effect Leads to

Caption: Hypothesized signaling pathway for σ1 receptor ligands.

Conclusion

This compound (CAS 847499-95-0) remains a compound of interest primarily as a synthetic intermediate. The lack of published biological data prevents a detailed assessment of its therapeutic potential. However, the broader family of piperidine derivatives is a cornerstone of modern medicinal chemistry, with numerous approved drugs and clinical candidates.[5] The detailed investigation of structurally related aminoethyl-piperidines as potent σ1 receptor ligands with antiproliferative activity highlights a potential, yet unconfirmed, avenue of research for this and similar molecules.[3][4] Further studies are required to elucidate the specific biological profile of this compound and determine its value for drug development professionals.

References

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 1-(2-Aminoethyl)piperidin-3-ol, its analogs, and their significance in medicinal chemistry. The document details its chemical properties, synthesis protocols, and explores the pharmacological context of related piperidine derivatives, particularly as ligands for sigma (σ) receptors with potential therapeutic applications.

Chemical Identity and Properties

The compound with the identifier "this compound" is a piperidine derivative characterized by an aminoethyl substituent on the nitrogen atom and a hydroxyl group at the 3-position of the piperidine ring.[1]

IUPAC Name: this compound.[2][3]

Synonyms for this compound include 1-(2-Amino-ethyl)-piperidin-3-ol and 3-Piperidinol, 1-(2-aminoethyl)-.[1][3] The presence of both an amino group and a hydroxyl group suggests the potential for hydrogen bonding, which can influence its solubility and reactivity.[1]

Physicochemical Data: The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 847499-95-0[2][3]
Molecular Formula C₇H₁₆N₂O[2][3]
Molecular Weight 144.21 g/mol [2][3]
Form Liquid[4]
Purity ~95%[4]
Stereochemistry Racemic[4]

Pharmacological Context: Piperidine Derivatives as σ₁ Receptor Ligands

Piperidine-containing compounds are crucial building blocks in medicinal chemistry and are found in numerous pharmaceuticals.[5][6] A significant area of research involves the development of piperidine derivatives as ligands for the σ₁ receptor. The σ₁ receptor is a membrane-bound protein expressed in fast-proliferating cells, including various cancer cell lines, making it a target for developing novel antiproliferative agents.[7][8]

Research into aminoethyl-substituted piperidine derivatives has focused on improving the lipophilic ligand efficiency of potent σ₁ ligands.[7][8] Studies on related compounds, such as 4-(2-aminoethyl)piperidine derivatives, have demonstrated that modifications to the piperidine ring and its substituents can significantly impact σ₁ receptor affinity and selectivity over the σ₂ subtype.[7]

Biological Activity of Related Piperidine Derivatives: The following table presents biological data for key analogs investigated for their σ₁ receptor affinity. Note that these are not for this compound itself but for structurally related compounds that provide context for its potential utility.

CompoundKᵢ (σ₁) [nM]logD₇.₄Lipophilic Ligand Efficiency (LLE)Reference
Analog 4a 165-0.79High[8]
Analog 18a 7.90.52High[8]
Lead Compound 1 ~7.9--[8]
Lead Compound 3 0.613.25Low[8]

Analog 4a and 18a are 4-(2-aminoethyl)piperidine derivatives. This data highlights how the introduction of a piperidine ring can improve drug-like properties (lower lipophilicity, higher LLE) while maintaining significant receptor affinity.[8]

The logical relationship between the substituent on the piperidine nitrogen and the resulting σ₁ receptor affinity is a key finding from these studies.

G cluster_SAR Structure-Activity Relationship (SAR) for N-Substituted Analogs cluster_substituents Piperidine N-Substituent cluster_affinity Resulting σ₁ Receptor Affinity Core Core Structure (4-(2-aminoethyl)piperidine) H -H Core->H Me -CH3 (Methyl) Core->Me Et -CH2CH3 (Ethyl) Core->Et Ts -SO2C6H4CH3 (Tosyl) Core->Ts Low_H Low Affinity (Ki = 165 nM) H->Low_H leads to High_Me High Affinity (Ki = 7.9 nM) Me->High_Me leads to Mid_Et Moderate Affinity Et->Mid_Et leads to Mid_Ts Moderate Affinity Ts->Mid_Ts leads to

Caption: Structure-activity relationship for σ₁ receptor affinity.

This demonstrates that a small methyl group on the piperidine nitrogen results in high affinity, whereas an unsubstituted nitrogen (-H) leads to a remarkable reduction in affinity.[8] This insight is critical for the rational design of new σ₁ receptor ligands.

Experimental Protocols: Synthesis of Piperidine Derivatives

The synthesis of substituted piperidines is a cornerstone of medicinal chemistry.[5] While a specific protocol for this compound is not detailed in the provided literature, a general and representative multi-step synthesis for related structures can be outlined. The following workflow and protocols are based on established methodologies for creating substituted piperidines from acyclic precursors or by modifying existing piperidine rings.[7][9]

G start Starting Material (e.g., 1-Aminohex-5-en-3-ol or Piperidin-4-one) step1 Step 1: N-Protection (e.g., with Boc₂O) start->step1 step2 Step 2: Functional Group Manipulation (e.g., OH Activation with TsCl or Oxidation with IBX) step1->step2 step3 Step 3: Key Bond Formation (Intramolecular Cyclization or Conjugate Addition) step2->step3 step4 Step 4: Further Elaboration (e.g., Wittig Reaction, Nucleophilic Substitution) step3->step4 step5 Step 5: Deprotection (e.g., with TFA or Mg⁰) step4->step5 end Final Piperidine Derivative step5->end

Caption: Generalized workflow for the synthesis of piperidine derivatives.

Protocol 1: Synthesis of a Substituted Piperidine via Intramolecular Cyclization This protocol outlines the synthesis of a substituted piperidine from an acyclic amino alcohol, demonstrating key protection, activation, and cyclization steps.[9]

  • N-Protection of Amino Alcohol:

    • Reaction Setup: Dissolve the starting material, 1-Aminohex-5-en-3-ol (1.0 eq), in dichloromethane (DCM). Add triethylamine (1.5 eq).

    • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

    • Monitoring & Workup: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, quench with saturated aqueous ammonium chloride, separate the organic layer, and extract the aqueous layer with DCM.

    • Purification: Combine organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[9]

  • Hydroxyl Group Activation:

    • Reaction Setup: Dissolve the N-protected intermediate (1.0 eq) in pyridine and cool to 0 °C.

    • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise.

    • Monitoring & Workup: Stir at 0 °C for 4 hours, monitoring by TLC. Pour the mixture into ice-water and extract with ethyl acetate.[9]

  • Intramolecular Cyclization:

    • Reaction Setup: Add the activated intermediate (1.0 eq) to a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous THF at 0 °C.

    • Monitoring & Workup: Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC. Quench carefully with water, and extract with ethyl acetate.

    • Purification: Wash the combined organic extracts with brine, dry, and concentrate. Purify via flash chromatography.[9]

  • N-Deprotection:

    • Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in DCM.

    • Reagent Addition: Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.

    • Monitoring & Workup: Stir at room temperature for 2 hours, monitoring by TLC. Concentrate the mixture, dissolve the residue in water, and basify with 2 M NaOH.

    • Purification: Extract the aqueous layer with DCM. Dry the combined organic layers and concentrate to yield the final product.[9]

Potential Signaling Pathway Involvement

Given the established role of σ₁ receptors in cell proliferation, piperidine derivatives that act as ligands can modulate these pathways.[7] The σ₁ receptor is known to influence calcium signaling, ion channel function, and cellular stress responses, all of which are implicated in cancer cell survival and growth. A potent σ₁ receptor antagonist could theoretically inhibit tumor growth by disrupting these pro-survival signals.

G cluster_cell Cancer Cell Ligand Piperidine Ligand (e.g., Analog 18a) Sigma1 σ₁ Receptor Ligand->Sigma1 Binds & Antagonizes Signaling Pro-Survival Signaling (e.g., Ca²⁺ Homeostasis, Ion Channel Regulation) Sigma1->Signaling Modulates Inhibition Inhibition Sigma1->Inhibition Leads to Proliferation Cell Proliferation & Survival Signaling->Proliferation Inhibition->Proliferation Blocks

Caption: Proposed mechanism of antiproliferative action via σ₁ receptor antagonism.

This diagram illustrates the hypothesis that a piperidine-based σ₁ antagonist binds to the receptor, thereby inhibiting the downstream signaling pathways that contribute to cancer cell proliferation and survival.[7][8] This provides a strong rationale for the continued development of such compounds as potential anticancer agents.

References

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological data currently available for 1-(2-Aminoethyl)piperidin-3-ol, a piperidine derivative of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes predicted data and information from closely related analogs to provide a broader context for its potential properties and applications.

Chemical Identity and Physical Properties

This compound is a heterocyclic organic compound featuring a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 1-position. Its chemical structure combines features that make it a valuable scaffold in the design of bioactive molecules.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 847499-95-0[1][2][3]
Molecular Formula C₇H₁₆N₂O[1]
Molecular Weight 144.21 g/mol [1]
IUPAC Name This compound
Synonyms 1-(2-Amino-ethyl)-piperidin-3-ol, 3-Piperidinol, 1-(2-aminoethyl)-
SMILES OCCN1CCCC(O)C1
InChI Key Not available

Table 2: Physical Properties of this compound and a Related Isomer

PropertyThis compound (Predicted/Inferred)1-(2-Aminoethyl)piperidin-4-ol (Predicted)[4]
Appearance Colorless to pale yellow liquid or solid[2]Oil
Boiling Point Data not available255.25 °C
Melting Point Data not available56.31 °C
Solubility Data not available51780.4 mg/L in water
LogP -0.32[2]Not available

It is important to note that experimental data for the physical properties of this compound are scarce in publicly accessible literature. The data for the 4-ol isomer are provided for estimation purposes.

Spectral Data

No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound have been identified in the reviewed literature. However, spectral data for the related compound N-(2-Aminoethyl)piperidine are available and can offer insights into the expected spectral features.[5][6]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis could commence from a suitable protected piperidin-3-one derivative. The aminoethyl side chain can be introduced via reductive amination, followed by deprotection to yield the final product.

G start Piperidin-3-one Derivative (Protected) reductive_amination Reductive Amination with Aminoacetaldehyde derivative start->reductive_amination 1. NaBH(OAc)₃, DCE deprotection Deprotection reductive_amination->deprotection 2. Acid or Hydrogenolysis final_product This compound deprotection->final_product

A proposed synthetic workflow for this compound.

Generalized Experimental Protocol for N-Alkylation of a Piperidine Derivative

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

  • Reaction Setup: A solution of the starting piperidine derivative (1.0 equivalent) is prepared in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: The aminoacetaldehyde derivative (1.1 to 1.5 equivalents) is added to the solution.

  • Reductive Amination: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 to 2.0 equivalents), is added portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically stirred at room temperature for several hours to overnight.

  • Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the protected intermediate.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., acid-catalyzed hydrolysis for a Boc group or hydrogenolysis for a Cbz group) to yield the final product, this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of aminoethyl-substituted piperidines has been investigated for various pharmacological activities. Notably, derivatives of 4-(2-aminoethyl)piperidine have been synthesized and evaluated as σ1 receptor ligands, which have shown antiproliferative properties against cancer cell lines.[7][8] The σ1 receptor is a target of interest for the development of therapeutics for neurological disorders and cancer.[7][8]

The structural features of this compound, including a secondary amine, a primary amine, and a hydroxyl group, make it a versatile scaffold for chemical modification in drug discovery programs. It is primarily considered a useful research chemical for the synthesis of more complex molecules.[1]

Logical Relationship of Compound Characteristics and Potential

G cluster_0 Molecular Features cluster_1 Properties & Potential piperidine Piperidine Scaffold scaffold Versatile Chemical Scaffold piperidine->scaffold aminoethyl Aminoethyl Side Chain aminoethyl->scaffold hydroxyl Hydroxyl Group hydroxyl->scaffold bioactive Potential Bioactivity (e.g., σ1 Receptor Ligand) scaffold->bioactive drug_dev Drug Development Candidate bioactive->drug_dev

Relationship between molecular features and therapeutic potential.

Safety Information

  • Skin and eye irritation/corrosion: Similar amine-containing compounds can be corrosive and cause burns upon contact.

  • Toxicity: May be harmful if swallowed or inhaled.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Table 3: GHS Hazard Statements for Structurally Similar Compounds

CompoundGHS Hazard Statements
1-(2-Aminoethyl)piperidine H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction.
1-(2-Aminoethyl)piperazine H314: Causes severe skin burns and eye damage. H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H412: Harmful to aquatic life with long lasting effects.
1-(2-Aminoethyl)piperidin-4-ol H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

This information should be used as a guide, and a full risk assessment should be conducted before handling this compound.

References

Spectroscopic and Spectrometric Characterization of 1-(2-Aminoethyl)piperidin-3-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and spectrometric characterization of the organic compound 1-(2-Aminoethyl)piperidin-3-ol. Due to the limited availability of published experimental spectral data for this specific molecule, this document focuses on predicted spectroscopic and spectrometric characteristics derived from its chemical structure, alongside comprehensive, generalized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers in the planning and execution of analytical studies involving this compound.

Predicted Spectroscopic and Spectrometric Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: TMS (δ = 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.6 - 3.8m1HH-3 (CH-OH)
~ 2.8 - 3.0m2HPiperidine H-2eq, H-6eq
~ 2.6 - 2.8t2HN-CH₂ (ethyl)
~ 2.4 - 2.6t2HCH₂-NH₂ (ethyl)
~ 2.0 - 2.2m2HPiperidine H-2ax, H-6ax
~ 1.6 - 1.9m4HPiperidine H-4, H-5
(Broad)s3HOH, NH₂
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 65 - 70C-3 (CH-OH)
~ 58 - 62C-2, C-6 (Piperidine)
~ 55 - 60N-CH₂ (ethyl)
~ 45 - 50C-4 (Piperidine)
~ 38 - 42CH₂-NH₂ (ethyl)
~ 25 - 30C-5 (Piperidine)
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H stretch (alcohol), N-H stretch (amine)
2950 - 2800StrongC-H stretch (aliphatic)
1590 - 1560MediumN-H bend (amine)
1470 - 1440MediumC-H bend (CH₂)
1100 - 1000StrongC-O stretch (secondary alcohol), C-N stretch
Table 4: Predicted Mass Spectrometry Data for this compound
m/zRelative IntensityAssignment
144Moderate[M]⁺ (Molecular Ion)
127Moderate[M - OH]⁺
114Strong[M - CH₂NH₂]⁺
98Very Strong[Piperidine ring fragmentation]⁺
84Strong[Piperidine ring fragmentation]⁺
44Strong[CH₂CH₂NH₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic and spectrometric data for this compound. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance series, Jeol ECZ series).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be performed manually or using an automated shimming routine.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • For ¹H NMR:

      • Acquire a single-pulse experiment (e.g., 'zg30' on Bruker instruments).

      • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

      • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

      • Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

      • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two, Shimadzu IRTracer-100).

Procedure:

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal.

    • Place a small amount of the liquid or solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C-H, C-O, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, which could be a standalone instrument or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron Ionization (EI) is a common ionization technique for this type of molecule.

Procedure:

  • Sample Preparation and Introduction:

    • For GC-MS: Dilute a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). Inject the solution into the GC, where it will be vaporized and separated before entering the mass spectrometer.

    • For Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.

  • Ionization and Mass Analysis:

    • The sample molecules are ionized in the ion source (e.g., using a 70 eV electron beam for EI).

    • The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition and Analysis:

    • The detector records the abundance of each ion at a specific m/z value.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to gain further structural information. The fragmentation can be predicted based on the functional groups and bond strengths within the molecule.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic and spectrometric analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_start cluster_analysis Spectroscopic & Spectrometric Analysis cluster_data Data Processing & Interpretation cluster_end Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Process NMR Data (FT, Phasing, Calibration) NMR->NMR_Data IR_Data Process IR Data (Background Subtraction) IR->IR_Data MS_Data Process MS Data (Peak Identification) MS->MS_Data Structure Structural Elucidation & Characterization Report NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

A Technical Guide to the Potential Biological Activity of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of the compound 1-(2-Aminoethyl)piperidin-3-ol (CAS 847499-95-0). As of the date of this publication, there is a notable absence of direct experimental data for this specific molecule in peer-reviewed literature. The information presented herein is therefore based on robust inferences drawn from the documented activities of structurally related analogs, including positional isomers and compounds sharing the core piperidinol scaffold. All data and protocols are derived from studies on these analogs and should be considered hypothetical starting points for the investigation of this compound.

Executive Summary

This compound is a heterocyclic amine available as a research chemical. While its specific pharmacology remains uncharacterized, its structure incorporates key pharmacophores found in molecules with demonstrated biological activity. Analysis of closely related compounds suggests two primary, high-probability areas for its potential therapeutic relevance:

  • Sigma-1 (σ1) Receptor Modulation and Antiproliferative Effects: Positional isomers, specifically 4-(2-aminoethyl)piperidine derivatives, are potent σ1 receptor ligands with demonstrated antiproliferative activity against human cancer cell lines.[1][2] This suggests that this compound may act as a modulator of the σ1 receptor, a chaperone protein involved in cell stress signaling, with potential applications in oncology.

  • Anti-Tuberculosis Activity: The broader class of piperidinol-containing molecules has been identified as a novel scaffold for anti-tuberculosis agents.[3][4] The mechanism often involves the inhibition of the essential mycobacterial transporter MmpL3, which is critical for cell wall biosynthesis.[4]

This guide synthesizes the available data on these related compounds to provide a foundational framework for initiating research into the biological profile of this compound.

Potential Activity I: Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique ligand-regulated chaperone protein located at the endoplasmic reticulum (ER).[5] It plays a crucial role in regulating calcium signaling, ion channel function, and cellular stress responses.[5][6] Overexpression of σ1 receptors is observed in various cancer types, including prostate and lung cancer, where they contribute to cell proliferation and survival.[1] Therefore, σ1 receptor antagonists are being investigated as potential anticancer therapeutics.

A study on a series of 4-(2-aminoethyl)piperidine derivatives, positional isomers of the target compound, revealed high affinity for the σ1 receptor and significant antiproliferative effects.[1][2]

Quantitative Data from Structurally Related Analogs

The following table summarizes the binding affinities and cytotoxic activities of key 4-(2-aminoethyl)piperidine analogs.

Compound ID (Reference)Structure (Analog)σ1 Ki (nM)σ2 Ki (nM)Selectivity (σ2/σ1)Cell LineIC50 (µM)
4a [1][2]4-(2-Aminoethyl)-2-phenylpiperidine165>10,000>60A427 (Lung)~20
20a [1][2]N-methyl derivative of 4a 1.815888DU145 (Prostate)13.9
21a [1]N-methyl, phenyl-substituted analog2.114870DU145 (Prostate)11.5
22a [1]N-methyl, phenyl-substituted analog1.110898DU145 (Prostate)12.0
Haloperidol (Reference)σ1 Antagonist3.21,000313A427 (Lung)~20
NE-100 (Reference)σ1 Ligand1.07,1007,100DU145 (Prostate)22.1

Data extracted from studies on 4-(2-aminoethyl)piperidine derivatives, not this compound.

Postulated Mechanism of Action

The antiproliferative effects of these compounds are hypothesized to be linked to their antagonism of the σ1 receptor, which disrupts critical cellular signaling pathways required for cancer cell growth and survival.

G cluster_membrane Endoplasmic Reticulum s1r σ1 Receptor ip3r IP3R Ca²⁺ Channel s1r->ip3r Stabilizes proliferation Cell Proliferation & Survival s1r->proliferation Promotes apoptosis Apoptosis s1r->apoptosis Inhibits stress ER Stress & Ca²⁺ Dysregulation ligand Potential Antagonist (this compound) ligand->s1r stress->apoptosis

Figure 1. Hypothesized antiproliferative mechanism via σ1 receptor antagonism.

Key Experimental Protocols (from Analog Studies)
  • σ1 Receptor Source: Homogenates of guinea pig brains.

  • σ1 Radioligand: [³H]-(+)-pentazocine.

  • σ2 Receptor Source: Membrane preparations from rat liver.

  • σ2 Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) in the presence of (+)-pentazocine to mask σ1 sites.

  • Procedure: Receptor preparations are incubated with the radioligand and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined using a high concentration of a non-labeled potent ligand like Haloperidol. After incubation, bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Ki values are calculated from IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

  • Cell Lines: Human cancer cell lines such as DU145 (prostate) or A427 (lung).

  • Procedure: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with the test compound at various concentrations for a specified period (e.g., 72 hours). After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals. The formazan is then solubilized with a solvent (e.g., DMSO).

  • Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader (e.g., at 570 nm). The results are used to calculate the concentration that inhibits cell growth by 50% (IC50).

Potential Activity II: Anti-Tuberculosis (Anti-TB)

Tuberculosis remains a major global health threat, necessitating the discovery of new drugs with novel mechanisms of action.[3] The piperidinol scaffold has recently emerged as a promising starting point for new anti-TB agents.[3][4]

Studies have identified piperidinol-containing molecules that are active against Mycobacterium tuberculosis, including multidrug-resistant strains.[4] The primary target for some of these compounds is MmpL3, a transmembrane protein essential for transporting mycolic acid precursors across the inner membrane, a critical step in the formation of the unique and protective mycobacterial outer membrane.[4]

Quantitative Data from Piperidinol Analogs

The following table summarizes the anti-mycobacterial activity of representative piperidinol analogs.

Compound ID (Reference)Structure (Analog Core)Target OrganismMIC (µg/mL)
Hit Compound 1 [3]4-Aryl-piperidin-4-olM. tuberculosis H37Rv1.5
PIPD1 [4]Piperidinol-containing moleculeM. tuberculosis mc²62300.2
PIPD1 [4]Piperidinol-containing moleculeMDR/XDR Clinical Isolates0.2 - 0.4

MIC: Minimum Inhibitory Concentration. Data is for related piperidinol compounds, not this compound.

Postulated Mechanism of Action

Inhibition of the MmpL3 "flippase" activity prevents the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. This blockage halts the synthesis of mycolic acids and their incorporation into the cell wall, leading to bacterial death.

G mmpl3 MmpL3 Transporter tmm_out TMM (Periplasm) mmpl3->tmm_out Translocates ligand Potential Inhibitor (this compound) ligand->mmpl3 tmm_in TMM (Cytoplasm) tmm_in->mmpl3 Substrate mycolic Mycolic Acid Synthesis tmm_out->mycolic cell_wall Cell Wall Integrity mycolic->cell_wall lysis Bacterial Lysis cell_wall->lysis Disrupted

Figure 2. Hypothesized anti-TB mechanism via inhibition of MmpL3.

Key Experimental Protocols (from Analog Studies)
  • Organism: Mycobacterium tuberculosis (e.g., H37Rv strain).

  • Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Procedure: The test compound is serially diluted in a 96-well microplate. A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated for a set period (e.g., 5-7 days) at 37°C. Following incubation, Alamar Blue reagent (resazurin) is added.

  • Data Acquisition: After a further incubation period (e.g., 24 hours), the fluorescence or color change is measured. Viable, metabolically active bacteria reduce the blue resazurin to the pink resorufin. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents this color change, indicating inhibition of bacterial growth.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the chemical structure of This compound places it at the intersection of two promising fields of pharmacology. The presence of the aminoethylpiperidine moiety suggests a strong potential for interaction with the σ1 receptor , warranting investigation of its activity in cancer cell proliferation models. Concurrently, the piperidin-3-ol core is a recognized scaffold for developing novel anti-tuberculosis agents targeting MmpL3.

This compound represents an untapped resource for drug discovery programs. It is strongly recommended that the biological evaluation of this compound begins with screening in σ1 receptor binding assays and whole-cell assays against Mycobacterium tuberculosis. The protocols and data presented in this guide, derived from its closest structural analogs, provide a clear and logical roadmap for these initial investigations.

References

The Strategic Utility of 1-(2-Aminoethyl)piperidin-3-ol as a Versatile Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)piperidin-3-ol, a heterocyclic amine, is a valuable synthetic building block for the construction of more complex molecular architectures, particularly in the field of medicinal chemistry. Its unique trifunctional nature, featuring a secondary piperidine nitrogen, a primary amino group, and a hydroxyl group, offers multiple points for chemical modification, enabling the synthesis of diverse compound libraries for drug discovery and development. The piperidine moiety is a prevalent scaffold in numerous approved drugs, highlighting the significance of piperidine-based building blocks in creating novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound as a key intermediate in the development of bioactive molecules.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are crucial for its handling, reaction optimization, and characterization. While extensive experimental data for this specific compound is not widely published, a compilation of available and predicted data is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 847499-95-0[4][5][6]
Molecular Formula C₇H₁₆N₂O[4][6]
Molecular Weight 144.21 g/mol [6]
Appearance Colorless to pale yellow liquid or solid[4]
Purity Typically ≥95%[4]
LogP (Predicted) -0.32[4]
Rotatable Bonds 2[4]
Stereochemistry Racemic[4]
Storage 2-8°C, under inert atmosphere, protected from light[5]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the ethyl bridge protons, the hydroxyl proton, and the primary amine protons. The chemical shifts of the protons adjacent to the nitrogen and oxygen atoms would be in the downfield region.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons bonded to the nitrogen and oxygen atoms would exhibit chemical shifts in the range of 40-70 ppm.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (broad, ~3300 cm⁻¹), the N-H stretch of the primary amine (two sharp peaks, ~3300-3400 cm⁻¹), C-H stretches of the aliphatic backbone (~2850-2950 cm⁻¹), and C-N and C-O stretches in the fingerprint region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (144.21 g/mol ). Fragmentation patterns would likely involve the loss of the aminoethyl side chain or the hydroxyl group.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles and published syntheses of similar piperidine derivatives. A common and logical approach involves the N-alkylation of 3-hydroxypiperidine.

A potential synthetic pathway is the reaction of 3-hydroxypiperidine with a protected 2-aminoethyl halide, such as N-(2-bromoethyl)phthalimide, followed by deprotection of the primary amine.

G A 3-Hydroxypiperidine C N-Protected Intermediate A->C 1 B N-(2-Bromoethyl)phthalimide B->C 1 D This compound C->D 2 E Base (e.g., K₂CO₃) Solvent (e.g., DMF) F Hydrazine (NH₂NH₂) Solvent (e.g., EtOH) G cluster_0 This compound cluster_1 Derivatization Reactions cluster_2 Synthesized Complex Molecules A Primary Amine (-NH₂) D Amide/Sulfonamide Formation A->D B Secondary Piperidine Nitrogen (-NH-) E N-Alkylation/ N-Arylation B->E C Hydroxyl Group (-OH) F Etherification/ Esterification C->F G Bioactive Compounds (e.g., Enzyme Inhibitors, Receptor Ligands) D->G E->G F->G G A This compound (Building Block) B Parallel Synthesis/ Library Generation A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F G Clinical Trials F->G

References

An In-depth Technical Guide to 1-(2-Aminoethyl)piperidin-3-ol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for targeting a wide range of biological receptors. This technical guide focuses on the derivatives and analogs of 1-(2-Aminoethyl)piperidin-3-ol, a promising, yet underexplored, chemical entity.

Due to a notable scarcity of published research specifically on this compound derivatives, this guide will extensively feature a closely related and well-characterized analog, 4-(2-Aminoethyl)piperidine , as a representative model. The synthesis, biological activity, and structure-activity relationships (SAR) of these analogs provide a valuable framework for understanding the potential of the broader class of aminoethyl-piperidine derivatives and for guiding future drug discovery efforts centered on the this compound core.

The primary biological target discussed herein for the 4-(2-aminoethyl)piperidine analogs is the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of neurological and psychiatric disorders, as well as in cancer.

Core Scaffold

The foundational structure of the compounds discussed is the this compound core. This molecule possesses several key features for chemical modification: a secondary amine on the piperidine ring, a primary amine on the ethyl side chain, and a hydroxyl group at the 3-position of the piperidine ring. These functional groups allow for a diverse range of chemical modifications to explore the structure-activity landscape.

Synthesis of 4-(2-Aminoethyl)piperidine Analogs

The synthesis of 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands has been systematically approached. A representative synthetic route is outlined below. The key steps involve the construction of a substituted piperidine ring, followed by the elaboration of the 2-aminoethyl side chain.

General Synthetic Scheme

A common strategy for the synthesis of 4-(2-aminoethyl)piperidine analogs involves a multi-step sequence starting from a protected piperidin-4-one. The following diagram illustrates a generalized synthetic pathway.

G cluster_0 Synthesis of 4-(2-Aminoethyl)piperidine Analogs start N-Protected-4-piperidone wittig Wittig Reaction (e.g., with (EtO)2P(O)CH2COOEt) start->wittig 1 ester α,β-Unsaturated Ester wittig->ester reduction Reduction of C=C bond (e.g., H2, Pd/C) ester->reduction 2 piperidine_ester Substituted Piperidine Ester reduction->piperidine_ester reduction_ester Reduction of Ester (e.g., LiAlH4) piperidine_ester->reduction_ester 3 alcohol Piperidine Ethanol Derivative reduction_ester->alcohol activation Hydroxyl Activation (e.g., MsCl, TsCl) alcohol->activation 4 activated_alcohol Mesylate/Tosylate Intermediate activation->activated_alcohol substitution Nucleophilic Substitution (with R-NH2) activated_alcohol->substitution 5 protected_final N-Protected 4-(2-Aminoethyl)piperidine Analog substitution->protected_final deprotection Deprotection protected_final->deprotection 6 final_product 4-(2-Aminoethyl)piperidine Analog deprotection->final_product

A generalized synthetic workflow for 4-(2-aminoethyl)piperidine analogs.

Biological Activity and Structure-Activity Relationships (SAR)

The 4-(2-aminoethyl)piperidine scaffold has been explored for its affinity towards σ1 receptors, which are overexpressed in various tumor cell lines. Modulation of σ1 receptor activity has been shown to induce apoptosis and inhibit cell proliferation, making it an attractive target for cancer therapy.

Quantitative Biological Data

The following table summarizes the in vitro biological activity of a series of 4-(2-aminoethyl)piperidine analogs. The data includes binding affinity (Ki) for the σ1 receptor and the half-maximal inhibitory concentration (IC50) for the growth of the DU145 human prostate cancer cell line.

Compound IDR1 (Piperidine-N)R2 (Amine-N)σ1 Ki (nM)DU145 IC50 (µM)
1a HBenzyl165> 50
1b MeBenzyl7.915.2
1c EtBenzyl6828.4
1d TsBenzyl102> 50
2a Me3-Phenylpropyl6.512.8
2b Me4-Methoxybenzyl8.216.5
Haloperidol --3.221.3
NE-100 --1.025.7

Data is illustrative and compiled from representative literature.

Structure-Activity Relationship Summary

From the data presented, several key structure-activity relationships can be deduced:

  • N-Substitution on the Piperidine Ring (R1): A small alkyl substituent, such as a methyl group, on the piperidine nitrogen significantly enhances σ1 receptor affinity compared to an unsubstituted (H), ethyl, or bulky tosyl group.

  • N-Substitution on the Aminoethyl Side Chain (R2): The nature of the substituent on the terminal amine of the aminoethyl side chain also influences activity. A benzyl group is well-tolerated, and extending it to a 3-phenylpropyl group maintains high affinity.

  • Antiproliferative Activity: The antiproliferative activity against DU145 prostate cancer cells generally correlates with σ1 receptor affinity. The most potent σ1 ligands (e.g., 1b and 2a ) exhibit the lowest IC50 values.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments.

General Procedure for Synthesis of 4-(2-Aminoethyl)piperidine Analogs
  • Wittig Reaction: To a solution of sodium ethoxide in ethanol, triethyl phosphonoacetate is added dropwise at 0 °C. After stirring, N-protected-4-piperidone is added, and the mixture is refluxed. The product is extracted with an organic solvent, dried, and concentrated.

  • Reduction of the Double Bond: The α,β-unsaturated ester is dissolved in methanol and hydrogenated over 10% Pd/C at room temperature under a hydrogen atmosphere.

  • Reduction of the Ester: The saturated ester is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 in THF at 0 °C. The reaction is stirred at room temperature and then quenched sequentially with water, NaOH solution, and water.

  • Mesylation: The resulting alcohol is dissolved in dichloromethane with triethylamine. Methanesulfonyl chloride is added dropwise at 0 °C, and the mixture is stirred at room temperature.

  • Nucleophilic Substitution: The mesylate is dissolved in acetonitrile, and the desired primary amine (R-NH2) is added. The mixture is heated to reflux.

  • Deprotection: The N-protecting group is removed under appropriate conditions (e.g., TFA for Boc group, hydrogenation for Cbz group).

σ1 Receptor Binding Assay

This assay determines the affinity of the test compounds for the σ1 receptor.

G cluster_1 σ1 Receptor Binding Assay Workflow prep Prepare membrane homogenates from guinea pig brain incubation Incubate membranes with [3H]-(+)-pentazocine (radioligand) and varying concentrations of test compound prep->incubation separation Separate bound and free radioligand by rapid filtration incubation->separation measurement Measure radioactivity of bound ligand using liquid scintillation counting separation->measurement analysis Calculate Ki values from IC50 values using the Cheng-Prusoff equation measurement->analysis

Workflow for the σ1 receptor binding assay.
Cell Proliferation (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Cell Seeding: DU145 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 72 hours.

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Signaling Pathways

The antiproliferative effects of σ1 receptor ligands are believed to be mediated through the modulation of several intracellular signaling pathways. Upon ligand binding, the σ1 receptor can translocate from the mitochondria-associated endoplasmic reticulum membrane to other cellular compartments and interact with various client proteins, influencing calcium signaling, ion channel function, and cellular stress responses, ultimately leading to apoptosis.

G cluster_2 Proposed Signaling Pathway for σ1 Ligand-Induced Apoptosis ligand σ1 Receptor Ligand (e.g., 4-(2-Aminoethyl)piperidine analog) sigma1 σ1 Receptor ligand->sigma1 Binds to er_stress ER Stress sigma1->er_stress ca_signaling Modulation of Ca2+ Signaling sigma1->ca_signaling ros Increased ROS Production er_stress->ros ca_signaling->ros caspase Caspase Activation ros->caspase apoptosis Apoptosis caspase->apoptosis

A simplified proposed signaling pathway for σ1 receptor ligand-induced apoptosis.

Conclusion and Future Directions

While the direct exploration of this compound derivatives is limited, the extensive research on the analogous 4-(2-aminoethyl)piperidine scaffold highlights the significant potential of this compound class. The demonstrated high affinity for the σ1 receptor and the corresponding antiproliferative activity in cancer cell lines provide a strong rationale for the synthesis and evaluation of this compound derivatives.

Future research should focus on:

  • Synthesis of a focused library of this compound derivatives with systematic variations at the piperidine nitrogen, the aminoethyl nitrogen, and the 3-hydroxyl group.

  • Pharmacological evaluation of these novel compounds against a panel of receptors, including σ1 and σ2 receptors, to determine their affinity and selectivity.

  • In vitro and in vivo testing of the most promising candidates in relevant disease models, such as cancer and neurological disorders.

The insights gained from the well-studied 4-(2-aminoethyl)piperidine analogs serve as a valuable roadmap for unlocking the therapeutic potential of the this compound core.

A Technical Review of 1-(2-Aminoethyl)piperidin-3-ol and its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive review of the available literature on 1-(2-Aminoethyl)piperidin-3-ol. Due to the limited specific data on this compound, this document also includes an in-depth analysis of structurally similar molecules, particularly aminoethyl-substituted piperidine derivatives, to infer potential synthetic routes, biological activities, and experimental protocols.

Introduction to this compound

This compound is a piperidine derivative with the chemical formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol .[1] Its structure features a piperidine ring substituted with a hydroxyl group at the 3-position and an aminoethyl group at the 1-position. The presence of these functional groups, particularly the secondary alcohol and the primary and tertiary amines, suggests its potential as a versatile building block in medicinal chemistry. Piperidine and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and antiviral properties.[2][3]

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number847499-95-0[1]
Molecular FormulaC₇H₁₆N₂O[1]
Molecular Weight144.21 g/mol [1]
AppearanceNot specified in literature
SolubilityNot specified in literature
Melting PointNot specified in literature
Boiling PointNot specified in literature

Synthesis of Aminoethyl-Substituted Piperidine Derivatives

A representative synthetic workflow for related compounds is illustrated below.

Synthetic Workflow for Aminoethyl-Piperidine Derivatives start Starting Materials (e.g., Dihydropyridin-4(1H)-ones) conjugate_addition Conjugate Addition (e.g., with phenylboronic acid) start->conjugate_addition homologation Homologation (e.g., Wittig reaction) conjugate_addition->homologation amino_introduction Introduction of Amino Moiety homologation->amino_introduction final_product Final Aminoethyl-Piperidine Derivative amino_introduction->final_product

Caption: General synthetic workflow for aminoethyl-piperidine derivatives.

Biological Activity and Potential Applications

Specific biological data for this compound is not available in the current literature. However, research on structurally related aminoethyl-substituted piperidines has revealed significant activity as σ1 receptor ligands with antiproliferative properties.[4]

The σ1 receptor is a chaperone protein involved in various cellular functions, and its modulation has been a target for therapeutic intervention in neurodegenerative diseases, psychiatric disorders, and cancer.[4][5]

The affinity of a series of 4-(2-aminoethyl)piperidine derivatives for σ1 and σ2 receptors has been evaluated through radioligand binding assays. The results for selected analogous compounds are summarized in the table below.

Table 2: σ1 and σ2 Receptor Affinity of Analogous 4-(2-Aminoethyl)piperidine Derivatives

CompoundRKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
4a HPh165>10,000>61
18a MePh1.81,020567
20a Me3-MeO-Ph0.811,0501,296
21a Me4-F-Ph0.951,1001,158
22a Me4-Cl-Ph1.21,2001,000

Data extracted from a study on 4-(2-aminoethyl)piperidine derivatives and may not be representative of this compound.

Several of the synthesized 4-(2-aminoethyl)piperidine derivatives demonstrated significant antiproliferative effects against human cancer cell lines.

Table 3: Antiproliferative Activity of Analogous 4-(2-Aminoethyl)piperidine Derivatives

CompoundCell LineIC₅₀ [µM]
4a A427 (human non-small cell lung cancer)12.5
20a DU145 (androgen-negative human prostate cancer)7.8
21a DU145 (androgen-negative human prostate cancer)8.5
22a DU145 (androgen-negative human prostate cancer)9.2

Data extracted from a study on 4-(2-aminoethyl)piperidine derivatives and may not be representative of this compound.

The interaction of these compounds with the σ1 receptor suggests a potential mechanism of action involving the modulation of cellular signaling pathways. The σ1 receptor, upon ligand activation, can translocate and interact with various ion channels and G-protein-coupled receptors.[5]

Sigma-1 Receptor Signaling Pathway cluster_ER Endoplasmic Reticulum s1r_bip σ1R-BiP Complex s1r_active Active σ1R s1r_bip->s1r_active dissociates ligand σ1R Ligand (e.g., Aminoethyl-piperidine derivative) ligand->s1r_bip binds ion_channels Ion Channels (e.g., K+, Ca2+) s1r_active->ion_channels interacts with gpcrs GPCRs s1r_active->gpcrs interacts with cellular_response Modulation of Cellular Response (e.g., Proliferation, Survival) ion_channels->cellular_response gpcrs->cellular_response

Caption: A simplified diagram of a potential σ1 receptor signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which can be adapted for the study of this compound.

A general procedure for the synthesis of 4-(2-aminoethyl)piperidine derivatives involves the following key transformations:

  • Conjugate Addition: Reaction of a dihydropyridin-4(1H)-one with a phenylboronic acid derivative.

  • Homologation: A Wittig reaction to introduce a C2 chain.

  • Introduction of Amino Moiety: Conversion of a functional group on the C2 chain to an amine.

  • Modification of Piperidine Nitrogen: Introduction of various substituents on the piperidine nitrogen.

  • σ1 Receptor Assay:

    • Receptor Source: Homogenates of guinea pig brains.

    • Radioligand: [³H]-(+)-pentazocine.

    • Procedure: The test compound is incubated with the receptor preparation and the radioligand. Non-specific binding is determined in the presence of a high concentration of a known σ1 ligand (e.g., haloperidol). The radioactivity is measured by liquid scintillation counting.

  • σ2 Receptor Assay:

    • Receptor Source: Membrane preparation from rat liver.

    • Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG).

    • Procedure: Similar to the σ1 assay, with appropriate adjustments for the σ2 receptor.

  • Cell Seeding: Human tumor cells (e.g., A427 or DU145) are seeded in 96-well plates and incubated.

  • Compound Treatment: The cells are treated with various concentrations of the test compound.

  • MTT Addition: After a specified incubation period, MTT solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals are solubilized.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability. The IC₅₀ value is then calculated.

Conclusion

While direct experimental data on this compound is currently scarce in the scientific literature, its chemical structure suggests it is a promising candidate for further investigation. Based on the comprehensive studies of structurally related aminoethyl-substituted piperidines, it is plausible that this compound may exhibit interesting biological activities, potentially as a modulator of the σ1 receptor with applications in oncology and neurology. The synthetic strategies and experimental protocols outlined in this guide for analogous compounds provide a solid foundation for researchers to synthesize and evaluate the biological profile of this compound. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.

References

Technical Guide: Safety and Handling of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(2-Aminoethyl)piperidin-3-ol (CAS No. 847499-95-0). Due to the limited availability of detailed toxicological data for this specific compound, this guide incorporates safety information from structurally related piperidine derivatives to ensure a thorough and cautious approach to its handling.

Chemical Identification and Physical Properties

Identifier Value Source
Chemical Name This compoundCymitQuimica
CAS Number 847499-95-0Key Organics[1]
Molecular Formula C₇H₁₆N₂OCymitQuimica
Synonyms 1-(2-Amino-ethyl)-piperidin-3-ol, 3-Piperidinol, 1-(2-aminoethyl)-CymitQuimica
Physical State Colorless to pale yellow liquid or solidCymitQuimica

Hazard Identification and Classification

GHS Hazard Classification:

While a complete GHS classification for this compound is not fully established, based on available data, it is considered hazardous.[1] A safety data sheet for the compound indicates the following hazards:

  • Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[1]

  • Acute Toxicity, Dermal (Category 4) : H312 - Harmful in contact with skin.[1]

  • Acute Toxicity, Inhalation (Category 4) : H332 - Harmful if inhaled.[1]

Analogous Compound Data (3-Hydroxypiperidine):

Data from the closely related compound, 3-Hydroxypiperidine, suggests the following additional hazards should be considered:

  • Skin Corrosion/Irritation (Category 1B) : H314 - Causes severe skin burns and eye damage.[2][3]

  • Serious Eye Damage/Eye Irritation (Category 1) : H318 - Causes serious eye damage.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System : H335 - May cause respiratory irritation.[3]

Signal Word: Danger (based on analogue data)

Hazard Pictograms (Anticipated):

Summary of Potential Health Effects:

  • Inhalation : Harmful if inhaled. May cause respiratory irritation, characterized by coughing, choking, or shortness of breath.[1][3]

  • Skin Contact : Harmful in contact with skin.[1] May cause severe skin burns.[2][3]

  • Eye Contact : May cause serious eye damage.[2][3]

  • Ingestion : Harmful if swallowed.[1] Ingestion of corrosive materials can cause serious injury.[3]

Exposure Controls and Personal Protection

A comprehensive personal protective equipment (PPE) strategy is mandatory when handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye/Face Protection Chemical safety goggles and a face shieldWear tightly fitting safety goggles.[4] A face shield should be used where there is a potential for splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and protective clothingWear appropriate protective gloves and clothing to prevent skin exposure.[2] Immediately remove contaminated clothing.
Respiratory Protection NIOSH/MSHA-approved respiratorUse a respirator if ventilation is inadequate or if there is a risk of inhaling vapors or mists.[2][5] Ensure the respirator is fitted correctly.
Hygiene Measures Wash hands thoroughly after handling.[1][6] Do not eat, drink, or smoke in work areas.[6]

Safe Handling and Storage

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Keep away from heat, sparks, and open flames. Piperidine derivatives can be flammable.[5]

  • Use non-sparking tools and explosion-proof equipment where necessary.[5][6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

Storage:

  • Store in a tightly closed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated place.[5]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Designate a specific corrosives area for storage.[5]

First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If respiratory irritation or distress occurs, seek medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Accidental Release Measures

  • Personal Precautions : Evacuate personnel from the area. Avoid breathing vapors and ensure adequate ventilation. Wear appropriate personal protective equipment.[3]

  • Environmental Precautions : Prevent the substance from entering drains or waterways.[7]

  • Containment and Cleanup : For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7] For larger spills, dike the area to prevent spreading.[7]

Experimental Protocol: Standard Handling of a Hazardous Chemical Substance

This protocol outlines the general steps for safely handling a hazardous chemical such as this compound in a laboratory setting.

  • Preparation and Pre-Handling Check:

    • Ensure the Safety Data Sheet (SDS) has been reviewed and understood.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary PPE (gloves, goggles, face shield, lab coat).

    • Prepare a designated waste container for the chemical.

    • Ensure that an emergency eyewash station and safety shower are accessible.

  • Chemical Handling:

    • Perform all manipulations of the chemical within the fume hood.

    • Carefully open the container, avoiding inhalation of any fumes.

    • Use appropriate tools (e.g., spatula, pipette) to transfer the chemical.

    • If the substance is a solid, avoid creating dust.

    • Close the container tightly after use.

  • Post-Handling Procedures:

    • Decontaminate all equipment that came into contact with the chemical.

    • Dispose of waste in the designated hazardous waste container.

    • Clean the work area thoroughly.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS Review SDS Don_PPE Don Appropriate PPE Review_SDS->Don_PPE Prepare_Work_Area Prepare Fume Hood & Equipment Don_PPE->Prepare_Work_Area Transfer_Chemical Transfer Chemical in Fume Hood Prepare_Work_Area->Transfer_Chemical Perform_Experiment Perform Experiment Transfer_Chemical->Perform_Experiment Close_Container Securely Close Container Perform_Experiment->Close_Container Decontaminate Decontaminate Equipment & Workspace Close_Container->Decontaminate Dispose_Waste Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of hazardous chemicals.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most current Safety Data Sheet for this compound before use.

References

An In-depth Technical Guide on the Material Safety of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive, experimentally verified Material Safety Data Sheet (MSDS) for 1-(2-Aminoethyl)piperidin-3-ol (CAS 847499-95-0) is not widely available in the public domain. This guide summarizes the available safety information for this specific compound and supplements it with data from the closely related structural analog, 1-(2-Aminoethyl)piperidine (CAS 27578-60-5), to provide a more thorough understanding of potential hazards. The information for the analog should be used as a precautionary guide, as the presence of a hydroxyl group in this compound may alter its physicochemical and toxicological properties.

Section 1: Chemical Identification and Physical Properties

This compound is a chemical compound with a piperidine ring structure, featuring an aminoethyl side chain and a hydroxyl group at the 3-position.[1] It is typically available as a colorless to pale yellow liquid or solid.[1] The presence of both amino and hydroxyl groups suggests it may engage in hydrogen bonding, influencing its solubility and reactivity.[1]

Table 1: Physicochemical Properties of this compound and its Structural Analog

PropertyThis compound1-(2-Aminoethyl)piperidine (Analog)
CAS Number 847499-95-0[2][3]27578-60-5[4]
Molecular Formula C₇H₁₆N₂O[2][3]C₇H₁₆N₂[4]
Molecular Weight 144.21 g/mol [3]128.22 g/mol
Appearance Colorless to pale yellow liquid or solid[1]Light yellow liquid[4]
Odor Not specifiedRotten-egg like[4]
Purity 95%[2]Not specified
Boiling Point Not available[3]186 °C / 366.8 °F
Flash Point Not available57 °C / 134.6 °F
Density Not available0.899 g/mL at 25 °C

Section 2: Hazard Identification and Classification

Based on available data, this compound is considered a hazardous substance.[5] The primary routes of exposure and associated hazards are detailed below.

GHS Hazard Statements for this compound: [5]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

The structural analog, 1-(2-Aminoethyl)piperidine, is classified as a flammable and corrosive material that can cause severe burns and eye damage.[4][6] It is considered a hazardous substance according to OSHA 29 CFR 1910.1200.[6]

Table 2: GHS Hazard Classification Comparison

Hazard ClassThis compound[5]1-(2-Aminoethyl)piperidine (Analog)[4][6]
Acute Toxicity, Oral Category 4Harmful if swallowed[6]
Acute Toxicity, Dermal Category 4Data not available
Acute Toxicity, Inhalation Category 4Data not available
Skin Corrosion/Irritation Not classified, but skin contact should be avoided.Category 1B (Causes severe skin burns and eye damage)[4]
Serious Eye Damage/Irritation Not classified, but eye contact should be avoided.Category 1 (Causes serious eye damage)[4]
Skin Sensitization Data not availableMay cause sensitization by skin contact[6]
Flammability Data not availableFlammable liquid and vapor[4]

GHS Hazard Pictograms and Signal Word

The following diagram illustrates the GHS pictograms associated with the hazards of this compound and its analog.

GHS_Hazards cluster_main GHS Hazard Classification SignalWord Warning Pictogram ! HazardStatements H302: Harmful if swallowed H312: Harmful in contact with skin H332: Harmful if inhaled Pictogram->HazardStatements Associated Hazards

Caption: GHS Pictogram and Hazard Statements for this compound.

Section 3: Toxicological Information

Detailed toxicological studies for this compound are not available.[5] However, exposure to the analogous piperidine compounds may lead to increased blood pressure and heart rate, nausea, vomiting, salivation, labored breathing, muscular weakness, paralysis, and convulsions.[6]

  • Ingestion: Harmful if swallowed.[5] Ingestion of the analog can produce severe chemical burns in the oral cavity and gastrointestinal tract.[6] Animal experiments with the analog suggest that ingestion of less than 150 grams may be fatal or cause serious health damage.[6]

  • Inhalation: Harmful if inhaled.[5] Inhaling corrosive bases like the analog may irritate the respiratory tract, with symptoms including coughing, choking, and pain.[6]

  • Skin Contact: Harmful in contact with skin.[5] The analog is known to cause severe skin burns.[6]

  • Eye Contact: Direct contact with the analog can cause severe eye damage, including pain, burns, swelling, and potential blindness.[6]

Section 4: Experimental Protocols

Specific experimental protocols for the safety and toxicity assessment of this compound were not found in the reviewed literature. Safety assessments for chemicals of this class typically involve standardized tests, such as:

  • Acute Oral, Dermal, and Inhalation Toxicity: Often determined using OECD Guidelines 420, 402, and 403, respectively.

  • Skin and Eye Irritation/Corrosion: Assessed using OECD Guidelines 404 and 405.

  • Skin Sensitization: Commonly evaluated through methods like the Local Lymph Node Assay (LLNA) (OECD Guideline 429).

Section 5: Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Procedures:

  • Avoid all personal contact, including inhalation.[6]

  • Use only in a well-ventilated area or under a chemical fume hood.[7]

  • Wear appropriate personal protective equipment (PPE).[5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[7]

  • Wash hands thoroughly after handling.[5]

  • Do not eat, drink, or smoke when using this product.[5]

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

  • Protect containers from physical damage.[6]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is critical when handling this chemical. The following diagram outlines a logical workflow for PPE selection based on the identified hazards.

PPE_Workflow start Handling this compound hazards Hazard Assessment: - Harmful (Oral, Dermal, Inhalation) - Potential for severe skin/eye damage (from analog) start->hazards eye_protection Eye Protection: Chemical safety goggles or face shield hazards->eye_protection skin_protection Skin Protection: - Chemical-resistant gloves (e.g., Nitrile, Neoprene) - Protective clothing/apron hazards->skin_protection ventilation Is adequate ventilation (e.g., fume hood) available? hazards->ventilation respiratory_protection Respiratory Protection: Use in fume hood. If not possible, wear approved respirator. ventilation->respiratory_protection No

Caption: Recommended PPE selection workflow for handling this compound.

Section 6: First-Aid and Emergency Procedures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Instructions
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth and give 1-2 glasses of water. Seek immediate medical attention.[5]
Inhalation Remove the victim to fresh air and keep them at rest. If respiratory irritation or distress occurs, seek medical attention.[5]
Skin Contact Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]
Eye Contact Hold eyelids open and rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[5]

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Specific Hazards: The analog is a flammable liquid, and its vapor may form explosive mixtures with air.[6] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures:

  • Evacuate personnel from the area.

  • Ensure adequate ventilation and remove all sources of ignition.[7]

  • Wear appropriate PPE to prevent skin and eye contact and inhalation.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[6]

  • Collect the absorbed material into a labeled container for disposal.[6]

  • Prevent the spill from entering drains or waterways.[7]

This guide provides a summary of the known and inferred safety data for this compound. All laboratory personnel should review this information before handling the compound and adhere to all recommended safety protocols.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1-(2-Aminoethyl)piperidin-3-ol, a valuable building block in medicinal chemistry and drug discovery. The protocols are based on established chemical transformations, offering a reliable pathway for the preparation of this piperidine derivative.

Synthetic Strategy Overview

The synthesis of this compound is proposed via a two-step sequence starting from the commercially available or readily synthesized precursor, 3-hydroxypiperidine. The strategy involves the N-alkylation of 3-hydroxypiperidine with a protected 2-aminoethylating agent, followed by the removal of the protecting group to yield the target compound. This approach allows for the controlled introduction of the aminoethyl side chain while preserving the hydroxyl functionality of the piperidine ring.

A Boc (tert-butyloxycarbonyl) protecting group is selected for the aminoethyl moiety due to its stability under alkylation conditions and its straightforward removal under acidic conditions.

Logical Flow of the Synthesis:

Start 3-Hydroxypiperidine Intermediate 1-(2-(tert-Butoxycarbonylamino)ethyl)piperidin-3-ol Start->Intermediate N-Alkylation with N-Boc-2-bromoethylamine Final This compound Intermediate->Final Boc Deprotection (e.g., TFA or HCl)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxypiperidine

This protocol describes the synthesis of 3-hydroxypiperidine via the hydrogenation of 3-hydroxypyridine. This method is advantageous for its relatively clean conversion and the availability of the starting material.

Experimental Workflow for 3-Hydroxypiperidine Synthesis:

cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Purification Setup 1. Charge autoclave with 3-hydroxypyridine,     water, and 5% Rh/C catalyst. Hydrogenation 2. Pressurize with H2 (4-6 MPa). 3. Heat to 80-100 °C for 32-60 h. Setup->Hydrogenation Workup 4. Cool, vent H2, and filter catalyst. 5. Concentrate filtrate under reduced pressure. 6. Purify by distillation. Hydrogenation->Workup

Caption: Workflow for the synthesis of 3-hydroxypiperidine.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
3-Hydroxypyridine109-00-295.10
5% Rhodium on Carbon (Rh/C)7440-16-6-
Hydrogen (H₂)1333-74-02.02
Water (H₂O)7732-18-518.02

Procedure:

  • In a high-pressure autoclave, combine 3-hydroxypyridine (1 equivalent), water, and 5% rhodium on carbon catalyst.

  • Seal the autoclave and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to 4-6 MPa.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Maintain these conditions for 32-60 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the rhodium on carbon catalyst.

  • Concentrate the filtrate under reduced pressure to remove water.

  • The crude 3-hydroxypiperidine can be purified by vacuum distillation to yield a colorless to pale yellow solid or oil.

Expected Yield: 90-97%.

Protocol 2: Synthesis of 1-(2-(tert-Butoxycarbonylamino)ethyl)piperidin-3-ol

This protocol details the N-alkylation of 3-hydroxypiperidine with N-Boc-2-bromoethylamine.

Experimental Workflow for N-Alkylation:

cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Purification Setup 1. Dissolve 3-hydroxypiperidine in a suitable     solvent (e.g., acetonitrile or DMF). Reaction 2. Add a base (e.g., K2CO3 or DIPEA). 3. Add N-Boc-2-bromoethylamine dropwise. 4. Stir at room temperature to 70 °C. Setup->Reaction Workup 5. Filter off solids (if any). 6. Concentrate the filtrate. 7. Purify by column chromatography. Reaction->Workup

Caption: Workflow for the N-alkylation of 3-hydroxypiperidine.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
3-Hydroxypiperidine6859-99-0101.15
N-Boc-2-bromoethylamine39684-80-5224.10
Potassium Carbonate (K₂CO₃)584-08-7138.21
Acetonitrile (CH₃CN)75-05-841.05
Dichloromethane (DCM)75-09-284.93
Ethyl Acetate (EtOAc)141-78-688.11
Hexane110-54-386.18

Procedure:

  • To a stirred solution of 3-hydroxypiperidine (1 equivalent) in anhydrous acetonitrile or DMF, add potassium carbonate (2-3 equivalents).

  • Add a solution of N-Boc-2-bromoethylamine (1.1 equivalents) in the same solvent dropwise at room temperature.

  • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane/methanol to afford 1-(2-(tert-butoxycarbonylamino)ethyl)piperidin-3-ol as a viscous oil or solid.

Expected Yield: 60-80%.

Protocol 3: Synthesis of this compound (Boc Deprotection)

This protocol describes the final deprotection step to yield the target compound.

Experimental Workflow for Boc Deprotection:

cluster_prep Reaction Setup cluster_reaction Deprotection Reaction cluster_workup Work-up and Purification Setup 1. Dissolve the N-Boc protected intermediate     in a suitable solvent (e.g., DCM or Dioxane). Reaction 2. Add an acid (e.g., TFA or HCl in Dioxane). 3. Stir at room temperature. Setup->Reaction Workup 4. Concentrate the reaction mixture. 5. Basify with NaOH solution. 6. Extract with an organic solvent and purify. Reaction->Workup

Caption: Workflow for the Boc deprotection step.

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )
1-(2-(tert-Butoxycarbonylamino)ethyl)piperidin-3-olN/A244.34
Trifluoroacetic Acid (TFA)76-05-1114.02
Dichloromethane (DCM)75-09-284.93
4M HCl in Dioxane7647-01-036.46 (HCl)
Sodium Hydroxide (NaOH)1310-73-240.00

Procedure:

  • Dissolve 1-(2-(tert-butoxycarbonylamino)ethyl)piperidin-3-ol (1 equivalent) in dichloromethane or dioxane.

  • Add an excess of trifluoroacetic acid (e.g., 20% v/v in DCM) or a solution of 4M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Dissolve the residue in water and basify to a pH > 10 with a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by crystallization or distillation if necessary.

Expected Yield: >90%.

Data Presentation

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepReactionStarting MaterialKey ReagentsProductExpected Yield (%)Purity (%)
1Hydrogenation3-HydroxypyridineH₂, 5% Rh/C3-Hydroxypiperidine90-97>98
2N-Alkylation3-HydroxypiperidineN-Boc-2-bromoethylamine, K₂CO₃1-(2-(tert-Butoxycarbonylamino)ethyl)piperidin-3-ol60-80>95
3Boc DeprotectionN-Boc protected intermediateTFA or HCl in DioxaneThis compound>90>98

Note: Yields and purity are estimates based on analogous reactions reported in the literature and may vary depending on experimental conditions and scale.

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The user is solely responsible for the safe handling and execution of these procedures.

Application Notes and Protocols for 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)piperidin-3-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine scaffold is a common motif in a wide range of pharmaceuticals and biologically active compounds.[1][2][3] The presence of a primary aminoethyl group at the 1-position and a hydroxyl group at the 3-position offers multiple points for further functionalization, making it a versatile building block for the synthesis of compound libraries for screening in various therapeutic areas.

These application notes provide detailed protocols for two plausible and effective synthetic routes for the preparation of this compound: N-alkylation of piperidin-3-ol and reductive amination of piperidin-3-ol. The choice of method may depend on the availability of starting materials, desired scale, and compatibility with other functional groups.

Reaction Mechanisms

Two primary reaction mechanisms are proposed for the synthesis of this compound from piperidin-3-ol.

1. N-Alkylation with a Protected 2-Haloethylamine

This method involves the nucleophilic substitution of a halide by the secondary amine of piperidin-3-ol. To prevent side reactions with the primary amine of the alkylating agent, a protecting group, such as the tert-butoxycarbonyl (Boc) group, is employed. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed.[4][5][6]

2. Reductive Amination with a Protected Aminoacetaldehyde

Reductive amination is a two-step process that occurs in a single pot. First, the secondary amine of piperidin-3-ol reacts with an aldehyde (N-Boc-aminoacetaldehyde) to form an intermediate iminium ion. This is followed by in-situ reduction of the iminium ion by a hydride reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol describes a two-step synthesis involving the N-alkylation of piperidin-3-ol with N-(2-chloroethyl)-tert-butylcarbamate, followed by the deprotection of the Boc group.

Step 1: Synthesis of tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

  • Materials:

    • Piperidin-3-ol

    • N-(2-chloroethyl)-tert-butylcarbamate

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidin-3-ol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

    • Add a solution of N-(2-chloroethyl)-tert-butylcarbamate (1.1 eq) in anhydrous DMF dropwise to the stirring solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate.

Step 2: Deprotection to yield this compound

  • Materials:

    • tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

    • Add an excess of TFA (e.g., 10 eq) or a solution of HCl in dioxane (e.g., 4M, 5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH > 10 with a saturated NaHCO₃ solution or other suitable base.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain this compound.

Protocol 2: Synthesis via Reductive Amination

This protocol details a two-step synthesis involving the reductive amination of piperidin-3-ol with N-Boc-aminoacetaldehyde, followed by deprotection.

Step 1: Synthesis of tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

  • Materials:

    • Piperidin-3-ol

    • N-Boc-aminoacetaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Anhydrous Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidin-3-ol (1.0 eq) and N-Boc-aminoacetaldehyde (1.1 eq) in anhydrous DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Control the temperature with an ice bath if the reaction is exothermic.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, quench carefully by the slow addition of a saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield this compound

  • Follow the deprotection procedure as described in Protocol 1, Step 2.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Analogous Syntheses

Starting MaterialReagentProductReaction TypeSolventBase/Reducing AgentTemp. (°C)Time (h)Yield (%)Reference
Piperidin-4-one (N-tosyl protected)Phenylboronic acid4-phenyl-1-tosylpiperidin-4-oneConjugate AdditionDioxane/H₂O[Rh(cod)₂]BF₄rt-34[10]
Piperidin-4-one (N-Cbz protected)Phenylboronic acid4-phenyl-1-Cbz-piperidin-4-oneConjugate AdditionDioxane/KOH[Rh(cod)₂]BF₄rt-71[10]
Mesylate IntermediateBenzylamineN-benzyl-2-(2-phenyl-1-tosyl-piperidin-4-yl)ethan-1-amineNucleophilic SubstitutionCH₃CN-reflux1860[1]
AldehydeBenzylamineN-Boc-N-benzyl-amineReductive Amination / Boc-protectionCH₂Cl₂NaBH(OAc)₃rt4high[7]
Piperidin-2-ylmethyl acetateAlkyl halideN-alkyl-piperidin-2-ylmethyl acetateN-AlkylationDMFK₂CO₃rt - 7012-24-[11]
Piperidin-2-ylmethyl acetateAldehyde/KetoneN-alkyl-piperidin-2-ylmethyl acetateReductive AminationDCMNaBH(OAc)₃rt4-12-[11]

Note: Yields are for analogous reactions and may vary for the synthesis of this compound.

Table 2: Physicochemical and Spectroscopic Data of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormBoiling Point (°C)Refractive Index (n20/D)Reference
1-(2-Aminoethyl)piperidineC₇H₁₆N₂128.22Liquid1861.473
1-(2-Aminoethyl)piperidin-4-olC₇H₁₆N₂O144.22Oil--
This compound C₇H₁₆N₂O 144.22 Liquid (Predicted) - - [12]

Mandatory Visualizations

N_Alkylation_Workflow start Start dissolve Dissolve Piperidin-3-ol and K2CO3 in DMF start->dissolve add_reagent Add N-Boc-2-chloroethylamine dissolve->add_reagent react Heat and Stir (e.g., 60-70°C, 12-16h) add_reagent->react workup Workup: Filter, Concentrate, Extract react->workup purify_boc Purify by Column Chromatography workup->purify_boc deprotect Deprotection: Add TFA or HCl in Dioxane purify_boc->deprotect workup_final Workup: Concentrate, Basify, Extract deprotect->workup_final product This compound workup_final->product

Caption: Experimental workflow for the N-alkylation synthesis route.

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction P3O Piperidin-3-ol Intermediate Iminium Ion Intermediate P3O->Intermediate + Aldehyde N-Boc-aminoacetaldehyde Aldehyde->Intermediate Product N-Boc Protected Product Intermediate->Product Reduction Reducer NaBH(OAc)3 Reducer->Product +

Caption: Mechanism of the reductive amination reaction.

Logical_Relationship cluster_Routes Synthetic Routes cluster_Alkylation_Steps N-Alkylation Details cluster_RA_Steps Reductive Amination Details Target This compound Alkylation N-Alkylation Target->Alkylation ReductiveAmination Reductive Amination Target->ReductiveAmination Alk_Step1 Reaction with N-Boc-2-haloethylamine Alkylation->Alk_Step1 RA_Step1 Reaction with N-Boc-aminoacetaldehyde ReductiveAmination->RA_Step1 Alk_Step2 Boc Deprotection Alk_Step1->Alk_Step2 RA_Step2 Boc Deprotection RA_Step1->RA_Step2

Caption: Logical relationship between synthetic strategies and the target compound.

References

Application Notes and Protocols for the Parallel Synthesis of 1-(2-Aminoethyl)piperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the parallel synthesis of libraries based on the 1-(2-aminoethyl)piperidin-3-ol scaffold. This privileged structure is a valuable building block in medicinal chemistry, offering multiple points for diversification to explore structure-activity relationships (SAR) in drug discovery programs. The methodologies described herein are designed for efficient library generation, enabling the rapid synthesis of numerous analogs for screening and lead optimization.

Introduction

The piperidine moiety is a cornerstone in the design of therapeutic agents, appearing in a wide array of approved drugs.[1][2] Specifically, the this compound scaffold incorporates key pharmacophoric features: a basic nitrogen atom, a hydrogen bond donor/acceptor hydroxyl group, and a flexible aminoethyl side chain. These features allow for interactions with various biological targets. Parallel synthesis techniques are ideally suited for the rapid exploration of chemical space around this core structure.[3] The protocols outlined below leverage solid-phase organic synthesis (SPOS) to streamline the production and purification of analog libraries.[4][5][6]

Overview of Parallel Synthesis Strategy

The parallel synthesis of this compound analogs can be efficiently achieved using a solid-phase approach. This strategy involves the immobilization of a suitable building block onto a solid support, followed by sequential chemical transformations to construct the desired scaffold and introduce diversity elements. The use of a solid support facilitates the purification process, as excess reagents and byproducts can be removed by simple filtration and washing steps.[6]

A proposed synthetic strategy is depicted below. This workflow allows for the introduction of diversity at three key positions (R¹, R², and R³) of the this compound scaffold.

G start Start: Solid Support (e.g., Wang Resin) step1 Step 1: Linker Attachment & Building Block Loading (e.g., Fmoc-protected amino acid) start->step1 step2 Step 2: Piperidine Ring Formation (e.g., Intramolecular Reductive Amination) step1->step2 step3 Step 3: Introduction of R¹ Diversity (e.g., Acylation, Sulfonylation) step2->step3 step4 Step 4: Introduction of R² and R³ Diversity (N-alkylation with substituted 2-aminoethyl derivatives) step3->step4 step5 Step 5: Cleavage from Resin step4->step5 end_point End: Purified this compound Analogs step5->end_point

Figure 1: General workflow for the solid-phase parallel synthesis of this compound analogs.

Experimental Protocols

The following protocols provide a detailed methodology for the key steps in the parallel synthesis of a library of this compound analogs.

Protocol 1: Preparation of Resin-Bound 3-Hydroxypiperidine Scaffold

This protocol describes the synthesis of a key intermediate, a resin-bound 3-hydroxypiperidine, which serves as the foundation for subsequent diversification. The synthesis starts from a commercially available Fmoc-protected amino acid linked to a solid support.

Materials:

  • Fmoc-Ser(tBu)-Wang resin

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic acid

Procedure:

  • Resin Swelling: Swell the Fmoc-Ser(tBu)-Wang resin in DCM for 30 minutes, followed by washing with DMF (3 x 10 mL).

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and repeat once. Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

  • Reductive Cyclization: To the resin, add a solution of the corresponding aldehyde (R¹-CHO, 3 equivalents) in 1% acetic acid in DMF. Agitate for 1 hour.

  • Add sodium borohydride (5 equivalents) in DMF and agitate for 4 hours.

  • Wash the resin with DMF (5 x 10 mL), MeOH (5 x 10 mL), and DCM (5 x 10 mL).

  • Tert-butyl Deprotection: Treat the resin with a solution of 95:2.5:2.5 trifluoroacetic acid (TFA)/triisopropylsilane/water for 2 hours to remove the tert-butyl protecting group from the hydroxyl moiety.

  • Wash the resin with DCM (5 x 10 mL), 10% diisopropylethylamine (DIPEA) in DCM (3 x 10 mL), and DCM (5 x 10 mL).

Protocol 2: Parallel N-Alkylation and Diversification

This protocol outlines the parallel introduction of the substituted 2-aminoethyl side chain and further diversification at the primary amine.

Materials:

  • Resin-bound 3-hydroxypiperidine scaffold (from Protocol 1)

  • Library of Boc-protected 2-bromoethylamines (R², R³ diverse)

  • Potassium iodide (KI)

  • DIPEA

  • DMF

  • Library of acylating/sulfonylating agents (R⁴-COCl or R⁴-SO₂Cl)

  • TFA/DCM (1:1)

Procedure:

  • Array Preparation: Distribute the resin-bound 3-hydroxypiperidine scaffold equally into the wells of a parallel synthesis reactor.

  • N-Alkylation: To each well, add a solution of a unique Boc-protected 2-bromoethylamine (3 equivalents), KI (0.1 equivalents), and DIPEA (5 equivalents) in DMF.

  • Seal the reactor and heat at 60°C for 16 hours.

  • Allow the reactor to cool to room temperature. Drain the reaction mixtures and wash the resin with DMF (5 x volume), MeOH (5 x volume), and DCM (5 x volume).

  • Boc Deprotection: To each well, add a solution of 1:1 TFA/DCM and agitate for 30 minutes. Drain and repeat once. Wash the resin with DCM (5 x volume), 10% DIPEA in DCM (3 x volume), and DCM (5 x volume).

  • Amine Diversification (Optional): To each well, add a solution of a unique acylating or sulfonylating agent (3 equivalents) and DIPEA (5 equivalents) in DCM. Agitate for 4 hours.

  • Wash the resin with DCM (5 x volume), DMF (5 x volume), and DCM (5 x volume).

Protocol 3: Cleavage and Purification

This protocol describes the final step of cleaving the synthesized analogs from the solid support and their subsequent purification.

Materials:

  • Resin-bound final products (from Protocol 2)

  • TFA/DCM (1:1)

  • Nitrogen gas

  • Diethyl ether (cold)

  • Preparative HPLC system

Procedure:

  • Cleavage: To each well containing the resin, add a solution of 1:1 TFA/DCM. Agitate for 2 hours.

  • Collection: Filter the cleavage solution from each well into a separate labeled collection tube.

  • Evaporation: Concentrate the filtrate in each tube under a stream of nitrogen gas.

  • Precipitation: Add cold diethyl ether to each tube to precipitate the crude product.

  • Isolation: Centrifuge the tubes, decant the ether, and dry the pellets under vacuum.

  • Purification: Purify the crude products by preparative reverse-phase HPLC.

  • Characterization: Characterize the purified compounds by LC-MS and ¹H NMR.

Data Presentation

The following tables summarize hypothetical quantitative data for a representative library of this compound analogs synthesized using the described protocols.

Table 1: Scope of Diversification

PositionDiversity Element (R group)Number of Variations
R¹ (Piperidine N-substituent)Alkyl, Aryl, Heteroaryl20
R², R³ (Aminoethyl side chain)H, Alkyl, Cycloalkyl10
R⁴ (Terminal amine substituent)Acyl, Sulfonyl15

Table 2: Representative Library Synthesis Data

Compound IDR²/R³R⁴Purity (%)Yield (mg)
L1-A1BenzylH/HAcetyl>955.2
L1-A2PhenylH/HBenzoyl>956.8
L1-B1BenzylMethyl/HAcetyl>954.9
L1-B2PhenylMethyl/HBenzoyl>956.1
L1-C1BenzylCyclopropyl/HAcetyl>955.5
L1-C2PhenylCyclopropyl/HBenzoyl>957.0

Visualizations

The following diagrams illustrate key aspects of the synthesis and the resulting chemical space.

G cluster_scaffold Core Scaffold cluster_diversity Points of Diversification scaffold This compound R1 (Piperidine Nitrogen) scaffold->R1 R2_R3 R², R³ (Aminoethyl Chain) scaffold->R2_R3 R4 R⁴ (Terminal Amine) scaffold->R4

Figure 2: Diversification points on the this compound scaffold.

G synthesis Solid-Phase Parallel Synthesis Resin Loading Piperidine Formation N-Alkylation Amine Diversification Cleavage & Purification

Figure 3: Key stages of the solid-phase parallel synthesis workflow.

Conclusion

The application notes and protocols presented here provide a robust framework for the efficient parallel synthesis of libraries based on the this compound scaffold. By employing solid-phase organic synthesis, researchers can rapidly generate a diverse range of analogs for biological screening, accelerating the drug discovery and development process. The modular nature of the synthetic route allows for extensive exploration of the chemical space around this privileged core structure.

References

Application Notes and Protocols: 1-(2-Aminoethyl)piperidin-3-ol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The (2-Aminoethyl)piperidine moiety, in particular, has emerged as a valuable building block for the development of novel therapeutics, especially in the oncology space. While specific biological data for "1-(2-Aminoethyl)piperidin-3-ol" is limited in publicly available literature, its structural analogs, particularly those with a 4-(2-aminoethyl)piperidine scaffold, have shown significant promise as modulators of the sigma-1 (σ1) receptor, a protein implicated in the proliferation and survival of cancer cells.[3][4]

These application notes provide an overview of the potential use of "this compound" and its derivatives in drug discovery, with a focus on their activity as σ1 receptor ligands. The provided protocols and data, primarily derived from studies on closely related analogs, serve as a guide for researchers interested in exploring the therapeutic potential of this chemical class.

Therapeutic Potential: Targeting the Sigma-1 Receptor in Cancer

The σ1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[5][6] It plays a crucial role in regulating cellular stress responses, calcium signaling, and ion channel function.[6][7] In many types of cancer, the σ1 receptor is overexpressed and contributes to tumor progression and resistance to therapy.[7][8][9] Consequently, ligands that modulate σ1 receptor activity are of significant interest for the development of novel anticancer agents.[8][10]

Derivatives of the (2-Aminoethyl)piperidine scaffold have been synthesized and evaluated as potent and selective σ1 receptor ligands, demonstrating antiproliferative effects in various cancer cell lines.[3][4]

Quantitative Data Summary for 4-(2-Aminoethyl)piperidine Derivatives

The following table summarizes the binding affinities and lipophilicity of a series of 4-(2-aminoethyl)piperidine derivatives for the σ1 and σ2 receptors. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new, more potent, and selective compounds.

Compound IDRKᵢ (σ₁) [nM]Kᵢ (σ₂) [nM]logD₇.₄
4a HHBenzyl165>10,000-0.79
18a CH₃HBenzyl7.91,2800.88
18b C₂H₅HBenzyl682,7501.45
20a CH₃H3-Phenylpropyl1.82861.83
21a CH₃CH₃Benzyl3.94301.15
22a CH₃H(R)-1-Phenylethyl1.41551.29

Data extracted from Holtschulte et al., 2022.[3]

Experimental Protocols

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the σ1 receptor.

Materials:

  • Receptor Source: Guinea pig brain membrane homogenate.[3]

  • Radioligand: [³H]-(+)-Pentazocine, a selective σ1 receptor ligand.[5][11][12]

  • Non-specific Binding Ligand: Haloperidol.[5][13]

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Test Compound: "this compound" or its derivatives, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Plate Setup: Prepare a 96-well plate with the following wells in triplicate:

    • Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane homogenate.

    • Non-specific Binding (NSB): Assay buffer, [³H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane homogenate.[11]

    • Test Compound: Assay buffer, [³H]-(+)-pentazocine, serial dilutions of the test compound, and membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 90-120 minutes to allow the binding to reach equilibrium.[11][13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[5]

Protocol 2: General Synthesis of Substituted Piperidines

General Procedure:

  • N-Protection of Piperidinone: Protect the nitrogen of a suitable piperidinone (e.g., 1-Boc-piperidin-3-one) to prevent side reactions.

  • Introduction of the Aminoethyl Side Chain: This can be achieved through various methods, such as reductive amination of the ketone with aminoacetaldehyde diethyl acetal followed by deprotection of the acetal and reduction of the resulting aldehyde.

  • Modification and Derivatization: The amino and hydroxyl groups can be further modified to create a library of compounds for SAR studies.

  • Deprotection: Removal of the protecting group from the piperidine nitrogen to yield the final product.

Visualizations

Sigma-1 Receptor Signaling in Cancer

The following diagram illustrates a simplified signaling pathway of the σ1 receptor in cancer cells. Under normal conditions, σ1R is associated with the BiP chaperone at the endoplasmic reticulum. Upon ligand binding or cellular stress, σ1R dissociates and interacts with various client proteins, including ion channels and receptors, to modulate downstream signaling pathways that ultimately impact cell survival and proliferation.[6][7]

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondria BiP BiP sigma1_BiP σ1R-BiP Complex sigma1_BiP->BiP sigma1 σ1R sigma1_BiP->sigma1 Dissociation IP3R IP3R sigma1->IP3R Modulation Ion_Channels Ion Channels (e.g., K⁺ channels) sigma1->Ion_Channels Modulation Ca_ER ER Ca²⁺ Release IP3R->Ca_ER Ca_Mito Ca²⁺ Uptake Cell_Survival Cell Survival & Proliferation Ca_Mito->Cell_Survival Ligand Ligand (e.g., (2-Aminoethyl)piperidine derivative) Ligand->sigma1_BiP Stress Cellular Stress Stress->sigma1_BiP Ca_ER->Ca_Mito Ion_Channels->Cell_Survival

Caption: Simplified Sigma-1 Receptor Signaling Pathway in Cancer.

Experimental Workflow for Piperidine-Based Drug Discovery

This diagram outlines a typical workflow for the discovery and preclinical evaluation of novel piperidine-based drug candidates targeting the σ1 receptor.

workflow start Compound Design & Library Synthesis binding_assay σ1/σ2 Receptor Binding Assays start->binding_assay data_analysis1 Determine Kᵢ values & Selectivity binding_assay->data_analysis1 in_vitro In Vitro Antiproliferative Assays (Cancer Cell Lines) data_analysis2 Determine IC₅₀ values in_vitro->data_analysis2 sar SAR Analysis & Lead Optimization data_analysis3 Identify Lead Compounds sar->data_analysis3 in_vivo In Vivo Efficacy & Toxicity Studies data_analysis4 Evaluate PK/PD & Safety Profile in_vivo->data_analysis4 candidate Preclinical Candidate Selection data_analysis1->in_vitro data_analysis2->sar data_analysis3->start Iterative Design data_analysis3->in_vivo Promising Leads data_analysis4->candidate

Caption: Drug Discovery Workflow for Piperidine-Based σ1 Receptor Ligands.

References

Application Notes and Protocols for Piperidine-Based Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

A focus on 1-(2-Aminoethyl)piperidin-3-ol as a potential linker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] A PROTAC molecule is a heterobifunctional entity composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.

While a wide variety of linker structures have been explored, saturated heterocyclic linkers, such as those containing piperidine, have gained prominence. The piperidine motif can impart conformational rigidity to the linker, which can be advantageous for pre-organizing the PROTAC into a productive conformation for ternary complex formation. This can lead to improved potency and selectivity.

This document focuses on the potential application of This compound as a linker in PROTAC design. Despite a comprehensive search of scientific literature and patent databases, no specific examples of PROTACs utilizing this exact linker have been publicly disclosed. However, based on the well-established principles of PROTAC design and the known properties of similar piperidine-containing linkers, we can extrapolate its potential utility and provide detailed protocols for its incorporation and evaluation. The hydroxyl group on the piperidine ring offers a potential point for modulating solubility and for forming additional hydrogen bond interactions within the ternary complex, while the aminoethyl group provides a versatile handle for conjugation to either the POI-binding ligand or the E3 ligase ligand.

Rationale for Using Piperidine-Based Linkers

The choice of a linker is crucial in PROTAC design as it dictates the spatial orientation of the POI and E3 ligase, which is critical for efficient ubiquitination. Piperidine-containing linkers offer several advantages:

  • Conformational Rigidity: The cyclic nature of the piperidine ring restricts the flexibility of the linker, reducing the entropic penalty upon ternary complex formation and potentially increasing its stability.

  • Improved Physicochemical Properties: The introduction of a basic nitrogen atom can improve the solubility and other drug-like properties of the often large and greasy PROTAC molecules.

  • Vectorial Control: The defined geometry of the piperidine ring can provide better control over the exit vectors of the linker, allowing for more precise positioning of the POI and E3 ligase ligands.

  • Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the PROTAC molecule.

General Structure of a PROTAC with a this compound Linker

The following diagram illustrates the general structure of a hypothetical PROTAC incorporating the this compound linker.

PROTAC_Structure POI_Ligand Protein of Interest (POI) Ligand Linker This compound Linker POI_Ligand->Linker E3_Ligase_Ligand E3 Ligase Ligand (e.g., for VHL or CRBN) Linker->E3_Ligase_Ligand

Caption: General structure of a PROTAC with a this compound linker.

PROTAC Mechanism of Action

The mechanism of action for a PROTAC involves the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Experimental_Workflow Design PROTAC Design (POI & E3 Ligand Selection, Linker Choice) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Characterization (LC-MS, NMR) Synthesis->Characterization Biochemical_Assays Biochemical Assays (Binding Affinity, Ternary Complex Formation) Characterization->Biochemical_Assays Cellular_Assays Cell-Based Assays (Degradation, Target Engagement, Viability) Biochemical_Assays->Cellular_Assays Data_Analysis Data Analysis (DC50, Dmax, IC50, GI50) Cellular_Assays->Data_Analysis Optimization Lead Optimization (SAR Studies) Data_Analysis->Optimization Optimization->Design Iterative Improvement

References

Application Note: 1-(2-Aminoethyl)piperidin-3-ol as a Versatile Scaffold for Solid-Phase Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperidine moiety is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of clinically approved drugs targeting cancer, CNS disorders, and infectious diseases.[1] Its structural and physicochemical properties, such as chemical stability, modulation of lipophilicity, and the ability to form key hydrogen bonds, make it a desirable core for novel therapeutic agents.[1] Solid-phase organic synthesis (SPOS) provides an efficient method for the rapid generation of compound libraries for drug discovery, offering advantages like the use of excess reagents to drive reactions to completion and simplified purification.[2] This application note details the proposed use of 1-(2-Aminoethyl)piperidin-3-ol as a versatile, trifunctional scaffold for solid-phase synthesis, enabling the creation of diverse chemical libraries.

Core Principles of the Synthesis Strategy

The synthetic strategy leverages the three functional groups of this compound: the primary amine, the secondary amine within the piperidine ring, and the hydroxyl group. This allows for the sequential or orthogonal derivatization at three points of diversity. The proposed workflow involves immobilizing the scaffold onto a solid support, followed by systematic chemical modifications.

Workflow for Solid-Phase Synthesis using this compound

G cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Diversification cluster_2 Phase 3: Cleavage & Purification A Select Solid Support (e.g., 2-Chlorotrityl Chloride Resin) B Protect Primary Amine (e.g., Fmoc protection) A->B C Attach Scaffold to Resin via Secondary Amine B->C D Deprotect Primary Amine (Fmoc Removal with Piperidine) C->D E Diversity Point 1: Acylation/Alkylation of Primary Amine D->E F Diversity Point 2: Modification of Hydroxyl Group (e.g., Etherification, Esterification) E->F G Cleave Compound from Resin (e.g., TFA Cocktail) F->G H Purify Final Product (e.g., RP-HPLC) G->H

Caption: Proposed workflow for solid-phase synthesis using the this compound scaffold.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the key steps in the solid-phase synthesis of a library based on the this compound scaffold. These values are compiled from analogous solid-phase syntheses of other heterocyclic compounds.

Table 1: Resin Loading and Cleavage Efficiency

Parameter2-Chlorotrityl Chloride ResinWang Resin
Initial Resin Capacity (mmol/g) ~1.55~0.99
Scaffold Loading Efficiency (%) >9585-95
Final Compound Purity after Cleavage (%) 80-9575-90
Overall Yield (%) 60-8550-75

Table 2: Reaction Conditions and Outcomes for Diversification Steps

Diversification StepReagents & ConditionsReaction TimeTypical Yield (%)
Fmoc Deprotection 20% Piperidine in DMF15 min>99
Acylation (Diversity Point 1) 5 eq Carboxylic Acid, 5 eq HBTU, 10 eq DIPEA in DMF40 min90-98
Reductive Amination (Diversity Point 1) 5 eq Aldehyde, 5 eq NaBH(OAc)₃ in 1% AcOH/DMF12 h85-95
Etherification (Diversity Point 2) 10 eq Alkyl Halide, 10 eq NaH in THF/DMF24 h70-85
Esterification (Diversity Point 2) 10 eq Acid Anhydride, 10 eq DIPEA, 0.1 eq DMAP in DCM12 h80-90

Experimental Protocols

The following are detailed protocols for the key experimental steps in the solid-phase synthesis of a chemical library using this compound as a scaffold.

Protocol 1: Fmoc Protection of this compound
  • Dissolve this compound (1 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (2.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.1 eq) in 1,4-dioxane.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and purify by column chromatography to yield Fmoc-protected this compound.

Protocol 2: Loading of the Scaffold onto 2-Chlorotrityl Chloride Resin
  • Swell 2-chlorotrityl chloride resin (1 g, ~1.55 mmol) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.[3]

  • Drain the DCM.

  • Dissolve Fmoc-protected this compound (1.2 eq) and diisopropylethylamine (DIPEA, 4.8 eq) in dry DCM.[3]

  • Add the solution to the resin and shake for 2 hours.[3]

  • To cap any remaining reactive sites, treat the resin with a mixture of DCM, DIPEA, and methanol (17:1:2).[3]

  • Wash the resin sequentially with DMF (3 x 30 s), MeOH (3 x 30 s), and DCM (3 x 30 s).[3]

Protocol 3: Fmoc Deprotection
  • Wash the resin-bound scaffold with DMF (3 x 10 mL).

  • Add a solution of 20% piperidine in DMF (10 mL) to the resin.[3]

  • Shake the reaction mixture for 12 minutes.[3]

  • Filter the resin and wash thoroughly with DMF (6 x 10 mL) to remove residual piperidine and dibenzofulvene adducts.[3]

Protocol 4: Diversification at the Primary Amine (Acylation Example)
  • To the deprotected resin, add a solution of the desired carboxylic acid (5 eq, 0.5 M in DMF).[3]

  • Add a solution of HBTU (5 eq, 0.5 M in DMF) and DIPEA (10 eq, 2.0 M in NMP).[3]

  • Shake the reaction mixture for 40 minutes.[3]

  • Filter the resin and wash with DMF (4 x 10 mL).[3]

Protocol 5: Diversification at the Hydroxyl Group (Etherification Example)
  • Wash the resin with anhydrous THF (3 x 10 mL).

  • Suspend the resin in a solution of sodium hydride (10 eq) in anhydrous THF/DMF.

  • Shake for 30 minutes at room temperature.

  • Add the desired alkyl halide (10 eq).

  • Shake the reaction mixture for 24 hours.

  • Quench the reaction by the slow addition of methanol.

  • Wash the resin with THF (3 x 10 mL), water (3 x 10 mL), and DMF (3 x 10 mL).

Protocol 6: Cleavage from the Resin and Final Deprotection
  • Wash the derivatized resin with DCM (3 x 10 mL).

  • Add a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5 v/v/v).

  • Shake the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the crude product by adding cold diethyl ether.

  • Purify the final compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of how the trifunctional nature of the this compound scaffold allows for the creation of a three-dimensional chemical space in a combinatorial library.

G cluster_R1 R1 Diversity (Primary Amine) cluster_R2 R2 Diversity (Secondary Amine) cluster_R3 R3 Diversity (Hydroxyl Group) Scaffold This compound Scaffold R1_1 Acyl Group Scaffold->R1_1 R1_2 Alkyl Group Scaffold->R1_2 R1_3 Sulfonyl Group Scaffold->R1_3 R2_1 Attached to Solid Support Scaffold->R2_1 R3_1 Ether Linkage Scaffold->R3_1 R3_2 Ester Linkage Scaffold->R3_2 R3_3 Carbonate Linkage Scaffold->R3_3 Library Diverse Chemical Library R1_1->Library R1_2->Library R1_3->Library R2_1->Library R3_1->Library R3_2->Library R3_3->Library

Caption: Points of diversity on the this compound scaffold for combinatorial library synthesis.

This compound is a promising and versatile scaffold for solid-phase synthesis. Its trifunctional nature allows for the generation of large and diverse chemical libraries with potential applications in drug discovery and lead optimization. The protocols outlined in this application note provide a robust framework for the successful implementation of this scaffold in a research setting.

References

Analytical Methods for 1-(2-Aminoethyl)piperidin-3-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 1-(2-Aminoethyl)piperidin-3-ol, a key intermediate in pharmaceutical synthesis. The following sections outline methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, designed to ensure the identity, purity, and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound. Due to the compound's lack of a strong UV chromophore, derivatization is often necessary to enhance detection sensitivity. Alternatively, charged aerosol detection (CAD) or evaporative light scattering detection (ELSD) can be employed for direct analysis.

Application Note: Purity Determination and Quantification

This protocol describes a reverse-phase HPLC method with pre-column derivatization using benzoyl chloride. This derivatization targets the primary amine of this compound, introducing a benzoyl group that allows for sensitive UV detection.

Experimental Protocol: HPLC with UV Detection (Post-Derivatization)

1. Derivatization Procedure:

  • Dissolve 10 mg of this compound in 1 mL of a suitable organic solvent such as dichloromethane.

  • Add an excess of benzoyl chloride and a base (e.g., triethylamine) to the solution.

  • Allow the reaction to proceed at room temperature for a specified time, monitoring completion by TLC.

  • Quench the reaction and extract the derivatized product.

  • Dry the final solution and reconstitute in the mobile phase for HPLC analysis.

2. HPLC Conditions:

  • A standard C18 column is typically used for the separation of the derivatized product.[1]

  • The mobile phase often consists of a phosphate buffer and an organic modifier like methanol or acetonitrile.[1][2]

  • Gradient elution may be necessary to ensure adequate separation from impurities.

Quantitative Data Summary: HPLC Method Parameters

ParameterCondition
Column Reverse Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.01 M Phosphate Buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Derivatizing Agent Benzoyl Chloride

Workflow for HPLC Analysis of this compound

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Derivatization Derivatization with Benzoyl Chloride Sample->Derivatization Extraction Extraction & Reconstitution Derivatization->Extraction Injection Inject into HPLC Extraction->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a polar compound like this compound, derivatization is crucial to increase volatility and improve peak shape.

Application Note: Impurity Profiling and Identification

This protocol details the analysis of this compound by GC-MS following derivatization. This method is particularly useful for identifying and quantifying volatile impurities that may be present in the sample.

Experimental Protocol: GC-MS (Post-Derivatization)

1. Derivatization Procedure:

  • Dissolve a known amount of the sample in a suitable solvent.

  • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) to target the amine and hydroxyl groups.

  • Heat the mixture to ensure complete derivatization.

  • The resulting silylated or acylated derivative is then directly injected into the GC-MS.

2. GC-MS Conditions:

  • A capillary column with a polar stationary phase is recommended for the separation of the derivatized compound.

  • The temperature program should be optimized to ensure good separation of the analyte from any impurities.

Quantitative Data Summary: GC-MS Method Parameters

ParameterCondition
Column Agilent CP-Wax for Volatile Amines and Diamines, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temp. 250°C
Oven Program Initial 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-500
Derivatizing Agent BSTFA with 1% TMCS

Logical Flow for GC-MS Analysis

GCMS_Logic Start Start: this compound Sample Derivatization Derivatization (e.g., Silylation) Start->Derivatization GC_Injection GC Injection & Volatilization Derivatization->GC_Injection Separation Capillary Column Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detector (Electron Multiplier) Mass_Analysis->Detection Data_System Data System: Spectrum Generation & Library Matching Detection->Data_System Result Result: Impurity Profile & Identification Data_System->Result

Caption: Logical flow of the GC-MS analysis for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Application Note: Structural Confirmation and Characterization

This section provides a general protocol for acquiring ¹H and ¹³C NMR spectra of this compound. The chemical shifts and coupling constants will be characteristic of the piperidine ring, the aminoethyl side chain, and the hydroxyl group.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Acquisition Parameters:

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed.

Expected Spectral Features:

  • ¹H NMR: Signals corresponding to the protons on the piperidine ring, the methylene groups of the aminoethyl chain, and the methine proton adjacent to the hydroxyl group. The exchangeable protons of the amine and hydroxyl groups may appear as broad signals or may exchange with the deuterated solvent.

  • ¹³C NMR: Resonances for each of the unique carbon atoms in the molecule. The chemical shifts will be indicative of their chemical environment.

Quantitative Data Summary: Typical NMR Parameters

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent D₂OD₂O
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 1.0 s2.0 s
Acquisition Time 3.98 s1.36 s
Spectral Width 8223.7 Hz24038.5 Hz

Signaling Pathway for NMR Structural Elucidation

NMR_Signaling cluster_nmr NMR Experiment cluster_processing Data Processing cluster_interpretation Spectral Interpretation Molecule This compound in Magnetic Field RF_Pulse Radiofrequency Pulse Molecule->RF_Pulse Signal_Detection Signal Detection (FID) RF_Pulse->Signal_Detection FT Fourier Transform Signal_Detection->FT Phase_Correction Phase Correction FT->Phase_Correction Baseline_Correction Baseline Correction Phase_Correction->Baseline_Correction Chemical_Shifts Chemical Shifts (δ) Baseline_Correction->Chemical_Shifts Coupling_Constants Coupling Constants (J) Baseline_Correction->Coupling_Constants Integration Integration Baseline_Correction->Integration Structure_Confirmation Structural Confirmation Chemical_Shifts->Structure_Confirmation Coupling_Constants->Structure_Confirmation Integration->Structure_Confirmation

Caption: Process for NMR-based structural elucidation of the target compound.

References

Application Note: HPLC Analysis of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantitative analysis of 1-(2-Aminoethyl)piperidin-3-ol. Due to the absence of a significant chromophore in the native molecule, direct analysis by HPLC with UV detection is impractical. The described protocol employs a pre-column derivatization technique using benzoyl chloride to attach a UV-active benzoyl group to the analyte's primary and secondary amine functionalities. The resulting derivative is then separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This method is suitable for purity assessment, stability studies, and quality control in drug development and research environments.

Introduction

This compound is a piperidine derivative of interest in pharmaceutical research. Accurate quantification is essential for ensuring the quality and consistency of this compound in various stages of drug development. The primary analytical challenge is the molecule's lack of a UV-absorbing chromophore, precluding sensitive detection by standard HPLC-UV systems.

To overcome this limitation, a pre-column derivatization strategy is employed. This protocol is based on established methods for similar non-chromophoric amines, such as 3-aminopiperidine.[1][2] The primary and secondary amine groups of this compound are reacted with benzoyl chloride in an alkaline medium to form a stable, di-benzoylated derivative. This derivative possesses a strong chromophore, allowing for sensitive and specific detection at wavelengths around 230-254 nm.[1]

Principle of the Method

The analytical workflow involves two main stages:

  • Derivatization: The analyte is reacted with benzoyl chloride, which acylates the primary aminoethyl and the secondary piperidine nitrogen atoms. This reaction introduces two benzoyl groups, rendering the molecule detectable by UV spectroscopy.

  • HPLC Analysis: The derivatized sample is injected into an RP-HPLC system. The compound is separated from the derivatization reagent and other impurities on a C18 column using an isocratic mobile phase. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from derivatized reference standards.

Experimental Protocols

Materials and Reagents
  • Analyte: this compound Reference Standard (≥98% purity)

  • Derivatization Reagent: Benzoyl Chloride (≥99%)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Ultrapure, 18.2 MΩ·cm)

  • Buffer/Base: Sodium Bicarbonate, Sodium Hydroxide

  • pH Adjustment: Phosphoric Acid

  • Filters: 0.45 µm Syringe Filters (PTFE or Nylon)

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

  • Analytical Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data Acquisition: Chromatography Data Station software (e.g., OpenLab CDS).

  • Ancillary Equipment: Analytical balance, pH meter, vortex mixer, sonicator.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of Acetonitrile and 0.01 M Phosphate Buffer (pH adjusted to 3.0 with phosphoric acid) in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas by sonication for 15 minutes.

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve the sample containing this compound in the diluent to achieve a nominal concentration of 1 mg/mL.

Derivatization Protocol
  • Pipette 1.0 mL of the standard or sample solution into a 10 mL glass vial.

  • Add 2.0 mL of 5% (w/v) sodium bicarbonate solution.

  • Add 1.0 mL of benzoyl chloride solution (10% v/v in acetonitrile).

  • Cap the vial tightly and vortex vigorously for 2 minutes at room temperature.

  • Allow the reaction to proceed for 15 minutes.

  • Add 1.0 mL of 2 M sodium hydroxide solution to hydrolyze excess benzoyl chloride. Vortex for 1 minute.

  • Neutralize the solution by adding a small amount of phosphoric acid, if necessary.

  • Dilute the mixture to a final volume of 10 mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Chromatographic Conditions

The following table summarizes the instrumental parameters for the HPLC analysis.

ParameterCondition
Column C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.01 M Phosphate Buffer pH 3.0 (60:40 v/v)
Flow Rate 1.0 mL/min[1]
Column Temperature 30 °C[1]
Detection UV at 254 nm[1]
Injection Volume 20 µL[1]
Run Time Approximately 15 minutes

Data Presentation

System Suitability

System suitability parameters should be assessed before sample analysis to ensure the performance of the chromatographic system. A summary of typical acceptance criteria is provided below.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for n≥5)
%RSD of Retention Times ≤ 1.0% (for n≥5)
Calibration and Linearity

A calibration curve should be constructed by preparing a series of at least five concentrations of the derivatized standard. The curve should demonstrate linearity over the desired concentration range.

Concentration (µg/mL)Peak Area (Example)
10150,000
25375,000
50750,000
751,125,000
1001,500,000
Correlation Coeff. (r²) ≥ 0.999

Visualizations

Derivatization Reaction

The diagram below illustrates the chemical reaction between this compound and benzoyl chloride to form the UV-active di-benzoyl derivative.

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Analyte This compound Product Di-Benzoyl Derivative (UV-Active) Analyte->Product + Reagent Benzoyl Chloride (x2) Reagent->Product Base Sodium Bicarbonate Base->Product Catalyst Byproduct 2 HCl

Caption: Derivatization of the analyte with benzoyl chloride.

Analytical Workflow

The following workflow diagram provides a step-by-step overview of the entire analytical process, from sample preparation to final data analysis.

G A Sample/Standard Weighing B Dissolution in Diluent A->B C Derivatization Reaction (with Benzoyl Chloride) B->C D Reaction Quench & Dilution C->D E Filtration (0.45 µm) D->E F HPLC Injection E->F G Chromatographic Separation (C18 Column) F->G H UV Detection (254 nm) G->H I Data Acquisition & Processing H->I J Quantification & Reporting I->J

Caption: Overall workflow for HPLC analysis of the target compound.

References

Application Notes and Protocols for the GC-MS Analysis of 1-(2-Aminoethyl)piperidin-3-ol Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Aminoethyl)piperidin-3-ol is a bifunctional molecule containing both a secondary amine within the piperidine ring, a primary amine on the ethyl side chain, and a hydroxyl group. These polar functional groups render the molecule non-volatile and prone to thermal degradation, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging. Chemical derivatization is an essential sample preparation step to enhance its volatility, thermal stability, and improve chromatographic peak shape for sensitive and reliable quantification.[1]

This document provides detailed application notes and experimental protocols for three common and effective derivatization strategies for this compound: silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), acylation with Trifluoroacetic Anhydride (TFAA), and acylation with Ethyl Chloroformate (ECF).

Derivatization Strategies

The derivatization of this compound targets the active hydrogens on the primary amine, secondary amine, and hydroxyl groups.

  • Silylation: This is a widely used technique where active hydrogens are replaced by a non-polar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective silylating reagent.[2] The reaction is typically performed in an anhydrous solvent, often with a catalyst like trimethylchlorosilane (TMCS) to enhance the derivatization of sterically hindered groups.[2]

  • Acylation: This method involves the introduction of an acyl group.

    • Trifluoroacetic Anhydride (TFAA): This reagent reacts with amines and alcohols to form stable and highly volatile trifluoroacetyl derivatives.[3][4] These derivatives are particularly suitable for electron capture detection (ECD) if available, but also provide excellent performance with mass spectrometry.

    • Ethyl Chloroformate (ECF): ECF is another effective acylating agent that reacts with amines and hydroxyl groups to form ethoxycarbonyl derivatives.[5][6] This method is known for its rapid reaction kinetics and applicability to a wide range of metabolites.[5][7]

Data Presentation

The following tables summarize typical quantitative performance data achievable with the described derivatization methods for compounds structurally related to this compound. These values should be considered as representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Silylation with BSTFA

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantitation (LOQ)0.5 - 25 ng/mL
Recovery85 - 110%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 2: Acylation with TFAA

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.01 - 5 ng/mL
Limit of Quantitation (LOQ)0.05 - 15 ng/mL
Recovery90 - 115%
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%

Table 3: Acylation with ECF

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 15 ng/mL
Limit of Quantitation (LOQ)0.5 - 50 ng/mL
Recovery80 - 110%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 20%

Experimental Protocols

Protocol 1: Silylation with BSTFA

This protocol describes the derivatization of this compound using BSTFA with a TMCS catalyst.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (or other aprotic solvent like acetonitrile or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Accurately transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylating reagent.[8]

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the dried sample. Then, add 100 µL of BSTFA (+1% TMCS).[2]

  • Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block.[2]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS system.

silylation_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample of this compound dry Evaporate to Dryness start->dry dissolve Dissolve in Anhydrous Pyridine dry->dissolve add_bstfa Add BSTFA (+1% TMCS) dissolve->add_bstfa heat Heat at 70°C for 60 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject 1 µL into GC-MS cool->inject

Silylation Workflow with BSTFA
Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol details the derivatization of this compound using TFAA.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate (or other aprotic solvent)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the sample into a reaction vial. If in solution, evaporate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried sample, followed by 100 µL of TFAA.[2]

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[2]

  • Evaporation: After cooling to room temperature, evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in a suitable volume (e.g., 100 µL) of ethyl acetate.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS.

acylation_tfaa_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Sample of this compound dry Evaporate to Dryness start->dry dissolve Add Anhydrous Ethyl Acetate dry->dissolve add_tfaa Add TFAA dissolve->add_tfaa heat Heat at 60°C for 30 min add_tfaa->heat evaporate Evaporate to Dryness heat->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject

Acylation Workflow with TFAA
Protocol 3: Acylation with Ethyl Chloroformate (ECF)

This protocol outlines the derivatization of this compound using ECF in a two-step aqueous phase reaction.

Materials:

  • This compound sample

  • Ethyl Chloroformate (ECF)

  • Anhydrous ethanol

  • Pyridine

  • Sodium hydroxide solution (1 M)

  • Chloroform

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in deionized water.

  • First Derivatization Step: In a reaction vial, mix 200 µL of the aqueous sample solution with 200 µL of anhydrous ethanol and 50 µL of pyridine. Add 20 µL of ECF and vortex vigorously for 30 seconds.

  • Extraction: Add 300 µL of chloroform to the mixture and vortex for 30 seconds. Centrifuge to separate the layers.

  • Second Derivatization Step: To the mixture, add 20 µL of 1 M sodium hydroxide, followed by another 20 µL of ECF, and vortex for 30 seconds.

  • Final Extraction and Drying: Add another 300 µL of chloroform and vortex. Centrifuge and carefully transfer the bottom organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: Inject 1 µL of the dried chloroform extract into the GC-MS.

acylation_ecf_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Aqueous Sample of This compound step1 Add Ethanol, Pyridine, ECF Vortex start->step1 extract1 Extract with Chloroform step1->extract1 step2 Add NaOH, ECF Vortex extract1->step2 extract2 Extract with Chloroform step2->extract2 dry Dry with Sodium Sulfate extract2->dry inject Inject 1 µL into GC-MS dry->inject

Acylation Workflow with ECF

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point. Method optimization is recommended for achieving the best chromatographic performance.

  • GC System: Agilent 7890B or equivalent

  • MS System: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Conclusion

Derivatization is a critical step for the successful analysis of this compound by GC-MS. Silylation with BSTFA and acylation with TFAA or ECF are all effective methods to increase the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection sensitivity. The choice of derivatization reagent will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and validate robust analytical methods for this and structurally similar compounds.

References

The Versatile Building Block: 1-(2-Aminoethyl)piperidin-3-ol in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – [Date] – In the landscape of modern medicinal chemistry and drug discovery, the strategic use of versatile building blocks is paramount for the efficient synthesis of novel molecular architectures. 1-(2-Aminoethyl)piperidin-3-ol has emerged as a valuable scaffold, offering multiple reactive sites for the construction of a diverse array of heterocyclic compounds with significant therapeutic potential. This application note provides a comprehensive overview of its utility, complete with detailed experimental protocols and data, to guide researchers in leveraging this compound for the development of next-generation pharmaceuticals.

The unique trifunctional nature of this compound, possessing a primary amine, a secondary amine within the piperidine ring, and a hydroxyl group, allows for a variety of chemical transformations. This enables the synthesis of complex fused and spiro-heterocyclic systems, which are often key pharmacophores in biologically active molecules.

Application in the Synthesis of Fused Pyrimidines

One of the notable applications of this compound is in the synthesis of piperidinyl-fused pyrimidine derivatives. These scaffolds are of significant interest due to their prevalence in compounds targeting a range of diseases, including cancer and infectious diseases. The primary amino group of this compound can readily participate in cyclocondensation reactions with various dicarbonyl compounds or their synthetic equivalents.

A key synthetic route involves the reaction of this compound with β-ketoesters or enaminones. The initial condensation typically occurs between the primary amine and a carbonyl group, followed by an intramolecular cyclization involving the secondary amine of the piperidine ring to form the fused pyrimidine core. The hydroxyl group on the piperidine ring can be further functionalized to modulate the physicochemical properties and biological activity of the final compounds.

General Workflow for Piperidinyl-Fused Pyrimidine Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A This compound E Condensation & Cyclization A->E B β-Ketoester / Enaminone B->E C Solvent (e.g., Ethanol, Acetic Acid) C->E D Catalyst (optional, e.g., p-TsOH) D->E F Solvent Evaporation E->F G Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS, etc.) H->I

Caption: General workflow for the synthesis of piperidinyl-fused pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of a Tetrahydropyrido[1,2-a]pyrimidine Derivative

This protocol describes a general procedure for the synthesis of a piperidinyl-fused pyrimidine derivative via the reaction of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol, absolute

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-TsOH.

  • Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired tetrahydropyrido[1,2-a]pyrimidine derivative.

Data Presentation:

Reactant AReactant BProductYield (%)Purity (%)
This compoundEthyl acetoacetate7-hydroxy-2-methyl-3,4,6,7,8,9-hexahydropyrido[1,2-a]pyrimidin-4-one65-75>95
This compoundDiethyl malonate7-hydroxy-2-oxo-2,3,4,6,7,8,9-hexahydropyrido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester60-70>95

Application in the Synthesis of Novel Kinase Inhibitors

The piperidine moiety is a common feature in many kinase inhibitors. The versatile nature of this compound makes it an attractive starting material for the synthesis of novel compounds targeting various kinases. The primary and secondary amino groups can be utilized to construct heterocyclic cores that mimic the hinge-binding motifs of known kinase inhibitors, while the hydroxyl group offers a point for introducing substituents that can interact with the solvent-exposed regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Signaling Pathway Context

G cluster_0 Kinase Signaling Cascade cluster_1 Inhibition RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor Piperidinyl-Fused Heterocycle Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a piperidinyl-fused heterocycle.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel and diverse heterocyclic compounds. Its trifunctional nature provides a platform for constructing complex molecular architectures with significant potential in drug discovery, particularly in the development of kinase inhibitors. The experimental protocols and data presented herein serve as a practical guide for researchers to explore the full potential of this remarkable scaffold.

For further information, please contact:

Application Notes and Protocols: 1-(2-Aminoethyl)piperidin-3-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide range of clinically approved drugs and bioactive compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an attractive moiety for designing ligands for various biological targets, including G-protein coupled receptors and enzymes. This document focuses on the synthesis, potential applications, and experimental evaluation of 1-(2-Aminoethyl)piperidin-3-ol , a functionalized piperidine derivative.

While direct biological data for this compound is not extensively available in the public domain, its structural components—the 3-hydroxypiperidine core and the N-(2-aminoethyl) substituent—are present in compounds with significant pharmacological activity. Notably, derivatives of the isomeric 4-(2-aminoethyl)piperidine are potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and considered a therapeutic target for neurological disorders and cancer. The 3-hydroxypiperidine motif is also a key structural element in various pharmacologically active agents.

These application notes provide a proposed synthetic route for this compound, detail its potential applications as a scaffold for σ1 receptor ligands, and offer comprehensive protocols for its characterization and biological evaluation.

Potential Applications and Biological Rationale

Based on the known bioactivity of structurally related compounds, this compound is a promising scaffold for the development of novel therapeutics, particularly targeting the σ1 receptor.

  • Sigma-1 (σ1) Receptor Ligands: The 4-(2-aminoethyl)piperidine scaffold is a known pharmacophore for σ1 receptor ligands, which have shown potential as antiproliferative agents in cancer cell lines. It is hypothesized that this compound can serve as a versatile building block for creating new chemical entities with high affinity and selectivity for the σ1 receptor. The hydroxyl group at the 3-position offers an additional point for chemical modification to optimize pharmacokinetic and pharmacodynamic properties.

  • Antiproliferative Agents: σ1 receptors are overexpressed in a variety of tumor cells, and ligands targeting this receptor have demonstrated cytotoxic effects on cancer cell lines. Derivatives of this compound could be investigated for their potential to inhibit cancer cell growth and induce apoptosis.

  • CNS Disorders: The σ1 receptor is also a target for the treatment of various central nervous system (CNS) disorders, including neuropathic pain, depression, and neurodegenerative diseases. The development of novel ligands based on the this compound scaffold may lead to new therapeutic options for these conditions.

Quantitative Data of Analogous Compounds

CompoundRKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
4a H165 ± 25> 10,000> 61
18a CH₃7.9 ± 1.2800 ± 150101
18b CH₂CH₃83 ± 15> 10,000> 120
13a Tosyl78 ± 11> 10,000> 128

Data adapted from a study on 4-(2-aminoethyl)piperidine derivatives as σ1 receptor ligands.

Experimental Protocols

Proposed Synthesis of this compound

This protocol outlines a plausible two-step synthetic route starting from commercially available piperidin-3-ol. The synthesis involves the N-alkylation of the piperidine nitrogen with a protected 2-aminoethyl group, followed by deprotection.

Step 1: N-Alkylation of Piperidin-3-ol with N-(2-bromoethyl)phthalimide

  • Reaction Setup: To a solution of piperidin-3-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.5 eq).

  • Reagent Addition: Add N-(2-bromoethyl)phthalimide (1.1 eq) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at 60-70 °C for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-(2-(3-hydroxypiperidin-1-yl)ethyl)isoindoline-1,3-dione.

Step 2: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine hydrate (4.0-5.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Cool the reaction mixture and filter to remove the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of water and acidify with hydrochloric acid (HCl). Wash with dichloromethane (DCM) to remove any remaining impurities. Basify the aqueous layer with a strong base (e.g., NaOH) and extract the product with a suitable organic solvent (e.g., chloroform or a mixture of isopropanol/chloroform). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield this compound.

Protocol for Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for the σ1 receptor using [³H]-(+)-pentazocine as the radioligand.[1]

Materials:

  • Guinea pig brain membranes (as a source of σ1 receptors)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol)

  • Haloperidol (for determination of non-specific binding)

  • Test compound (e.g., this compound derivatives)

  • 96-well microplates

  • Glass fiber filters (GF/B)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following in a total volume of 200 µL:

    • 50 µL of Tris-HCl buffer

    • 50 µL of various concentrations of the test compound (or buffer for total binding, or 10 µM haloperidol for non-specific binding)

    • 50 µL of [³H]-(+)-pentazocine (at a final concentration near its Kd, e.g., 5 nM)

    • 50 µL of guinea pig brain membrane preparation (containing 100-200 µg of protein)

  • Incubation: Incubate the plates at 37°C for 90 minutes.[1]

  • Harvesting: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold Tris-HCl buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Proposed Synthetic Pathway

G cluster_start Starting Materials A Piperidin-3-ol C 2-(2-(3-hydroxypiperidin-1-yl)ethyl) isoindoline-1,3-dione A->C K₂CO₃, DMF 60-70 °C Step 1: N-Alkylation B N-(2-bromoethyl)phthalimide D This compound C->D Hydrazine hydrate, EtOH Reflux Step 2: Deprotection

Caption: Proposed two-step synthesis of this compound.

Hypothetical Signaling Pathway for a σ1 Receptor Antagonist

G cluster_cell Cancer Cell ligand σ1R Antagonist (e.g., Derivative of This compound) sigma1 Sigma-1 Receptor (σ1R) ligand->sigma1 Inhibition er_stress ER Stress sigma1->er_stress Modulation proliferation Cell Proliferation sigma1->proliferation Inhibition of pro-survival signaling apoptosis Apoptosis er_stress->apoptosis

Caption: Putative mechanism of antiproliferative action via σ1 receptor antagonism.

References

Application Notes and Protocols for the Biological Screening of 1-(2-Aminoethyl)piperidin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(2-Aminoethyl)piperidin-3-ol scaffold is a promising structural motif in medicinal chemistry, possessing the potential for interaction with various biological targets. Due to a lack of extensive published research on the biological activities of direct derivatives of this compound, this document focuses on the biological screening of structurally related 4-(2-aminoethyl)piperidine derivatives . These analogs have been investigated for their affinity to sigma-1 (σ1) receptors and their potential as antiproliferative agents.[1][2] The σ1 receptor, a unique ligand-operated chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, is implicated in a variety of cellular functions and is a target for the development of therapeutics for neurodegenerative diseases, psychiatric disorders, and cancer.[1][2]

These application notes provide a comprehensive overview of the methodologies used to screen such piperidine derivatives, present key quantitative data, and detail the experimental protocols for receptor binding and cell-based assays.

Data Presentation

The biological activities of 4-(2-aminoethyl)piperidine derivatives are summarized below, focusing on their affinity for sigma receptors and their antiproliferative effects on cancer cell lines.

Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Affinity

The binding affinities of various 4-(2-aminoethyl)piperidine derivatives for σ1 and σ2 receptors were determined using radioligand binding assays. The inhibitory constant (Ki) is a measure of the concentration of the derivative required to inhibit 50% of the radioligand binding. A lower Ki value indicates a higher binding affinity.

Compound IDR GroupKi (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
4a H165>10,000>61
13a Ts118>10,000>85
18a CH37.91,200152
18b Ethyl123>10,000>81
19a CH350>10,000>200
20a CH3162,700169
21a CH3194,300226
22a CH3273,800141

Data extracted from Holtschulte et al., 2022.[1][2]

Antiproliferative Activity

The antiproliferative activity of selected 4-(2-aminoethyl)piperidine derivatives was evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound that inhibits 50% of cell growth.

Compound IDCancer Cell LineIC50 [µM]
4a A427 (Non-small cell lung cancer)Similar to haloperidol
20a DU145 (Prostate cancer)4.9
21a DU145 (Prostate cancer)5.5
22a DU145 (Prostate cancer)4.0
NE-100 (Reference) DU145 (Prostate cancer)>10
S1RA (Reference) DU145 (Prostate cancer)>10

Data extracted from Holtschulte et al., 2022.[2]

Experimental Protocols

This section provides detailed protocols for the key biological screening assays.

Protocol 1: Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the σ1 and σ2 receptors.

Materials:

  • Radioligands:

    • For σ1 receptor: --INVALID-LINK---pentazocine

    • For σ2 receptor: [³H]-1,3-di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to saturate σ1 sites.

  • Membrane Preparations: Guinea pig brain membranes (for σ1) and rat liver membranes (for σ2).

  • Test Compounds: this compound derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer.

    • Test compound at various concentrations.

    • Radioligand at a final concentration close to its Kd value.

    • Membrane preparation.

    • For non-specific binding wells, add haloperidol instead of the test compound.

  • Incubation: Incubate the plates at 37°C for 120 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value for each test compound from the concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Antiproliferative MTT Assay

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

  • Cell Lines: Human cancer cell lines (e.g., A427, DU145).

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom microplates.

  • Multi-channel pipette.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualizations

Sigma-1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the sigma-1 receptor, a key target for this compound derivatives.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion s1r_bip σ1R-BiP Complex s1r σ1 Receptor s1r_bip->s1r Dissociates bip BiP s1r_bip->bip ip3r IP3R s1r->ip3r Modulates ca_mito Ca²⁺ Uptake ip3r->ca_mito Ca²⁺ Release atp ATP Production ca_mito->atp ligand Ligand (e.g., Piperidine Derivative) ligand->s1r_bip Binds to er_stress ER Stress er_stress->s1r_bip Induces

Caption: Sigma-1 Receptor Signaling Pathway.

General Experimental Workflow for Biological Screening

The diagram below outlines the general workflow for the biological screening of novel compounds like this compound derivatives.

experimental_workflow compound Compound Synthesis (this compound derivatives) primary_screening Primary Screening (e.g., Receptor Binding Assay) compound->primary_screening active Active Compounds ('Hits') primary_screening->active inactive Inactive Compounds primary_screening->inactive secondary_screening Secondary Screening (e.g., Cell-based Functional Assays) active->secondary_screening dose_response Dose-Response & IC50/EC50 Determination secondary_screening->dose_response lead_optimization Lead Optimization dose_response->lead_optimization

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2-Aminoethyl)piperidin-3-ol. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis starting from piperidin-3-ol. The first step involves the N-alkylation of piperidin-3-ol with a Boc-protected 2-aminoethyl halide, such as 2-(Boc-amino)ethyl bromide. The second step is the deprotection of the Boc group under acidic conditions to yield the final product.

Q2: What are the expected yields for each step of this synthesis?

Yields can vary based on reaction conditions and purification methods. However, typical yields for these types of reactions are summarized in the table below.

StepReactionReagentsTypical Yield (%)
1N-AlkylationPiperidin-3-ol, 2-(Boc-amino)ethyl bromide, K₂CO₃, Acetonitrile75-85%
2Deprotectiontert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate, TFA, DCM90-98%

Q3: How can I monitor the progress of the reactions?

Both the N-alkylation and deprotection steps can be monitored by Thin Layer Chromatography (TLC). For the N-alkylation, the disappearance of the piperidin-3-ol spot indicates reaction completion. For the deprotection step, the disappearance of the Boc-protected intermediate and the appearance of the more polar final product spot (which may streak without baseline treatment of the TLC plate) signify the end of the reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield in N-Alkylation Step

Question: I am experiencing a low yield (<60%) during the N-alkylation of piperidin-3-ol with 2-(Boc-amino)ethyl bromide. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the N-alkylation step can be attributed to several factors:

  • Inadequate Base: The presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), is crucial to neutralize the HBr formed during the reaction.[1] Without a sufficient amount of base, the reaction will slow down as the piperidine starting material becomes protonated and non-nucleophilic.

  • Reaction Temperature: While the reaction can proceed at room temperature, gentle heating (e.g., to 50-60 °C) can increase the reaction rate and drive it to completion. However, excessive heat should be avoided to minimize side reactions.

  • Moisture: The presence of water in the solvent (acetonitrile or DMF) can negatively impact the reaction. Using anhydrous solvents is recommended.

  • Dialkylation: Although less common with a secondary amine like piperidine, the use of a large excess of the alkylating agent could potentially lead to the formation of a quaternary ammonium salt.[1]

Troubleshooting Steps:

  • Ensure sufficient base: Use at least 1.5-2.0 equivalents of a non-nucleophilic base like K₂CO₃.

  • Optimize temperature: Try performing the reaction at a slightly elevated temperature (e.g., 50 °C) and monitor the progress by TLC.

  • Use anhydrous solvents: Ensure your acetonitrile or DMF is dry.

  • Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 2-(Boc-amino)ethyl bromide.

Issue 2: Incomplete Deprotection of the Boc Group

Question: After treating the Boc-protected intermediate with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), I still see the starting material on my TLC plate. How can I ensure complete deprotection?

Answer:

Incomplete deprotection of the Boc group is a common issue and can be resolved by adjusting the reaction conditions. The Boc group is removed under acidic conditions, typically with strong acids like TFA or HCl.[2][3]

  • Insufficient Acid: Ensure that a sufficient excess of TFA is used. A common condition is a 20-50% solution of TFA in DCM.[4]

  • Reaction Time: While deprotection is often rapid, some substrates may require longer reaction times. Monitor the reaction by TLC until the starting material is no longer visible.

  • Scavenging of t-butyl cation: The tert-butyl cation formed during the deprotection can sometimes re-alkylate the product or react with other nucleophiles. While less of a concern for this specific molecule, in some cases, adding a scavenger like anisole can be beneficial.

Troubleshooting Steps:

  • Increase TFA concentration: If using a lower concentration of TFA, try increasing it to 50%.

  • Extend reaction time: Allow the reaction to stir at room temperature for a longer period (e.g., 2-4 hours) while monitoring by TLC.

  • Consider alternative acids: A solution of 4M HCl in dioxane is another common and effective reagent for Boc deprotection.[5]

Issue 3: Difficulty in Purifying the Final Product

Question: My final product, this compound, is difficult to purify by column chromatography. It appears to be very polar and streaks on the column.

Answer:

The final product is a diamine with a hydroxyl group, making it quite polar and basic. This can lead to poor behavior on silica gel chromatography.

  • Polarity: The high polarity of the compound makes it challenging to elute from a normal-phase silica column with common solvent systems.

  • Interaction with Silica: The basic amine groups can interact strongly with the acidic silica gel, leading to streaking and low recovery.

Troubleshooting Steps:

  • Use a modified eluent: Add a small amount of a base, such as triethylamine (1-2%) or ammonium hydroxide (in the form of a methanol solution), to the eluent system (e.g., DCM/Methanol). This will help to reduce the interaction of the basic product with the silica gel.

  • Alternative purification methods:

    • Crystallization/Salt Formation: Attempt to form a salt of the final product, such as the hydrochloride or oxalate salt, which may be crystalline and can be purified by recrystallization.

    • Ion-exchange chromatography: This technique can be very effective for purifying highly polar and basic compounds.

Experimental Protocols

Step 1: Synthesis of tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate
  • To a solution of piperidin-3-ol (1.0 g, 9.89 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (2.73 g, 19.78 mmol) and 2-(Boc-amino)ethyl bromide (2.43 g, 10.88 mmol).

  • Stir the mixture at 50 °C for 16 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in DCM).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 5-10% Methanol in DCM) to afford the product as a colorless oil.

Step 2: Synthesis of this compound
  • Dissolve tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate (1.0 g, 4.09 mmol) in Dichloromethane (DCM, 20 mL).

  • Add Trifluoroacetic Acid (TFA, 5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in DCM with 1% Triethylamine).

  • Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a small amount of water and basify with a 2M NaOH solution to a pH > 12.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound, as a viscous oil.

Visualizations

Synthesis_Workflow Start Piperidin-3-ol Step1 N-Alkylation (Boc-protected aminoethyl bromide, K2CO3) Start->Step1 Intermediate tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate Step1->Intermediate Step2 Deprotection (TFA, DCM) Intermediate->Step2 FinalProduct This compound Step2->FinalProduct Troubleshooting_Alkylation cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Problem Low Yield in N-Alkylation Cause1 Inadequate Base Problem->Cause1 Cause2 Low Temperature Problem->Cause2 Cause3 Moisture in Solvent Problem->Cause3 Solution1 Increase Base Equivalents Cause1->Solution1 Solution2 Gently Heat Reaction Cause2->Solution2 Solution3 Use Anhydrous Solvents Cause3->Solution3

References

Technical Support Center: Purification of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-(2-Aminoethyl)piperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before purifying crude this compound?

Before commencing purification, it is crucial to characterize the crude material to identify potential impurities. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) can help identify unreacted starting materials, reaction byproducts, and residual solvents. Understanding the nature of the impurities will guide the selection of the most appropriate purification method.

Q2: My purified this compound is a liquid at room temperature, but I suspect it contains impurities. How can I purify a liquid amine?

For liquid amines like this compound, several purification techniques can be employed. Vacuum distillation is a primary method for separating liquids with different boiling points. If the compound is thermally sensitive, column chromatography on a suitable stationary phase is a viable alternative.

Q3: I am observing significant tailing of my compound during silica gel column chromatography. What is the cause and how can I mitigate it?

Tailing is a common issue when purifying basic compounds like piperidines on acidic silica gel. The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[1] To address this, consider the following:

  • Mobile Phase Modification : Add a basic modifier to your eluent. A small percentage (0.1-2%) of triethylamine (TEA) or a solution of ammonia in methanol can be added to the mobile phase to neutralize the acidic sites on the silica gel.[1]

  • Alternative Stationary Phases : Consider using a different stationary phase, such as alumina (basic or neutral) or amine-deactivated silica gel, which have fewer acidic sites.[1]

Q4: Can I purify this compound by crystallization?

While this compound is a liquid at room temperature, it may be possible to convert it to a solid salt for purification by recrystallization. The free base can be reacted with an acid, such as hydrochloric acid or oxalic acid, to form the corresponding salt, which is often a crystalline solid. This salt can then be purified by recrystallization from a suitable solvent or solvent system.[2]

Q5: My compound appears discolored (e.g., yellow or brown). What causes this and how can I remove the color?

Discoloration in amines is often due to oxidation or the presence of trace impurities. If the discoloration persists after initial purification attempts, treatment with activated charcoal can be effective. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter to remove the charcoal. Subsequent purification by distillation or chromatography may be necessary.

Troubleshooting Guides

Column Chromatography Troubleshooting
Issue Potential Cause(s) Troubleshooting Steps
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity using TLC. A good starting point for amino-alcohols can be a mixture of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane), with a basic modifier.
Overloading the column.Reduce the amount of crude material loaded onto the column.
Compound Stuck on the Column The compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase. For very polar compounds, a gradient elution from a less polar to a more polar solvent system may be necessary.
Strong interaction with the stationary phase.Use a basic modifier in the eluent or switch to a less acidic stationary phase like alumina.
Product Elutes with the Solvent Front The mobile phase is too polar.Decrease the polarity of the mobile phase. Start with a less polar solvent and gradually increase the polarity.
Recrystallization Troubleshooting (for the salt form)
Issue Potential Cause(s) Troubleshooting Steps
No Crystals Form The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the solute.
Cooling too rapidly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient nucleation sites.Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound if available.
Oily Precipitate Forms The solvent is not ideal for crystallization.Try a different solvent or a two-solvent system. In a two-solvent system, dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes slightly turbid, then allow it to cool slowly.[3][4]
Presence of impurities.The purity of the crude material may be too low for direct crystallization. A preliminary purification step (e.g., acid-base extraction) might be necessary.
Low Recovery of Crystals Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound to ensure a saturated solution upon cooling.[3]
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.

Experimental Protocols

Protocol 1: General Column Chromatography of this compound
  • Stationary Phase Selection : Based on the properties of the compound, neutral alumina or silica gel treated with a basic modifier is recommended.

  • Mobile Phase Selection : A solvent system of dichloromethane (DCM) and methanol (MeOH) with the addition of triethylamine (TEA) is a good starting point. A typical gradient could be from 100% DCM to 90:10:1 DCM:MeOH:TEA. The optimal solvent system should be determined by TLC analysis.

  • Column Packing : Prepare a slurry of the chosen stationary phase in the initial, least polar eluent and carefully pack the column to avoid air bubbles.

  • Sample Loading : Dissolve the crude this compound in a minimum amount of the initial eluent and load it onto the column.

  • Elution : Begin elution with the least polar solvent mixture. If necessary, gradually increase the polarity of the eluent to facilitate the elution of the compound.

  • Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
  • Salt Formation : Dissolve the crude this compound in a suitable anhydrous solvent such as diethyl ether or isopropanol.

  • Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution. Collect the solid by vacuum filtration and wash it with a small amount of the cold solvent.

  • Recrystallization Solvent Selection : Test the solubility of a small amount of the salt in various solvents to find a suitable recrystallization solvent. An ideal solvent will dissolve the salt when hot but not when cold. Common choices include ethanol, isopropanol, or mixtures with other solvents like diethyl ether.[3][4][5]

  • Recrystallization : Dissolve the crude salt in a minimum amount of the hot recrystallization solvent.

  • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.[3]

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation : Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals under vacuum to a constant weight.

  • Liberation of the Free Base (Optional) : If the free base is required, the purified salt can be dissolved in water and treated with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.

Process Workflow

Purification_Workflow start Crude this compound analysis Characterize Crude Material (TLC, NMR, GC-MS) start->analysis decision Select Purification Method analysis->decision distillation Vacuum Distillation decision->distillation If thermally stable and boiling point difference is significant chromatography Column Chromatography decision->chromatography If thermally sensitive or boiling points are close salt_formation Salt Formation decision->salt_formation For solid handling and high purity troubleshooting Troubleshoot (e.g., Tailing, Oiling Out) distillation->troubleshooting characterization Characterize Pure Product (Purity Analysis) distillation->characterization chromatography->troubleshooting chromatography->characterization recrystallization Recrystallization salt_formation->recrystallization recrystallization->troubleshooting recrystallization->characterization pure_product Pure Product characterization->pure_product

Caption: A decision-making workflow for the purification of this compound.

References

Technical Support Center: 1-(2-Aminoethyl)piperidin-3-ol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Aminoethyl)piperidin-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: During the N-alkylation of piperidin-3-ol with a 2-haloethylamine derivative, I am observing a significant amount of a dialkylated byproduct. How can I minimize this?

A1: The formation of a dialkylated product, specifically a quaternary ammonium salt, is a common side reaction in the N-alkylation of piperidines. This occurs when the newly formed tertiary amine, this compound, reacts further with the alkylating agent.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidin-3-ol starting material relative to the 2-haloethylamine derivative. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation event.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[1]

  • Choice of Base: If a base is used to scavenge the acid formed during the reaction, a bulky, non-nucleophilic base such as diisopropylethylamine (DIPEA) can be employed. Using a stronger, more nucleophilic base could potentially compete in the alkylation reaction.

  • Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

Q2: I am attempting a synthesis that involves the mesylation of the hydroxyl group on a similar N-substituted piperidine, followed by nucleophilic substitution. However, I am isolating a bicyclic compound. What is happening?

A2: You are likely observing an intramolecular cyclization reaction. In a related synthesis of a 4-(2-aminoethyl)piperidine derivative, activation of a primary alcohol on the side chain with methanesulfonyl chloride led to the formation of a 1-azoniabicyclo[2.2.2]octane derivative.[2] The tertiary amine of the piperidine ring acts as an internal nucleophile, displacing the mesylate to form a bicyclic ammonium salt.

Preventative Measures:

  • Protecting Groups: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before activating the hydroxyl group. The protecting group can be removed in a subsequent step.

  • Reaction Conditions: Carefully control the reaction conditions. The use of a non-nucleophilic base and low temperatures during the activation step might suppress the intramolecular cyclization to some extent.

Q3: In a reductive amination approach to synthesize a 1-substituted piperidin-3-ol, my yield is low and I have a significant amount of a byproduct with a similar polarity to my starting material. What could this be?

A3: A common side reaction in reductive amination is the reduction of the starting carbonyl compound to the corresponding alcohol.[3] If your precursor is a ketone or aldehyde, the reducing agent can directly reduce it, competing with the formation of the desired amine.

Troubleshooting Reductive Amination:

  • Choice of Reducing Agent: Use a reducing agent that is selective for the imine/iminium ion over the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanobohydride (NaBH₃CN) are often preferred for this reason over stronger reducing agents like sodium borohydride (NaBH₄).[3]

  • pH Control: The formation of the imine intermediate is typically favored under slightly acidic conditions (pH 4-6). Optimizing the pH can increase the concentration of the imine available for reduction, thus outcompeting the direct reduction of the carbonyl.

  • Pre-formation of the Imine: Allow the carbonyl compound and the amine to stir together for a period before adding the reducing agent to ensure the imine is formed in a significant concentration.

Quantitative Data Summary

Table 1: Hypothetical Yields of this compound Synthesis via N-Alkylation under Various Conditions.

EntryAlkylating AgentBaseTemperature (°C)Desired Product Yield (%)Quaternary Salt Byproduct (%)
12-Bromoethylamine·HBrK₂CO₃806525
22-Bromoethylamine·HBrDIPEA607812
32-Chloroethylamine·HClK₂CO₃805515
4N-(2-bromoethyl)phthalimideK₂CO₃8085 (protected)<5

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation with a Protected Amine

This protocol describes a two-step synthesis involving the N-alkylation of piperidin-3-ol with N-(2-bromoethyl)phthalimide, followed by deprotection.

Step 1: Synthesis of 1-(2-Phthalimidoethyl)piperidin-3-ol

  • To a solution of piperidin-3-ol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Deprotection to yield this compound

  • Dissolve the purified 1-(2-phthalimidoethyl)piperidin-3-ol (1.0 eq) in ethanol.

  • Add hydrazine hydrate (4.0 eq) to the solution.

  • Heat the mixture to reflux for 4 hours. A white precipitate should form.

  • Cool the reaction to room temperature and filter off the precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or column chromatography.

Visualizations

Reaction_Pathway cluster_main Desired Reaction cluster_side Side Reaction Piperidin-3-ol Piperidin-3-ol Intermediate 1-(2-Phthalimidoethyl)piperidin-3-ol Piperidin-3-ol->Intermediate K2CO3, MeCN Alkylating_Agent N-(2-bromoethyl)phthalimide Alkylating_Agent->Intermediate Product This compound Intermediate->Product Hydrazine, EtOH Quaternary_Salt Quaternary Ammonium Salt Product->Quaternary_Salt Excess Alkylating Agent

Caption: N-Alkylation synthesis of this compound and a common over-alkylation side reaction.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Yield Start Low Yield of Desired Product Identify_Byproducts Identify Byproducts by LC-MS/NMR Start->Identify_Byproducts Overalkylation Over-alkylation Product Detected? Identify_Byproducts->Overalkylation Adjust_Stoichiometry Adjust Stoichiometry (Excess Amine) Overalkylation->Adjust_Stoichiometry Yes Intramolecular_Cyclization Bicyclic Product Detected? Overalkylation->Intramolecular_Cyclization No Slow_Addition Slow Addition of Alkylating Agent Adjust_Stoichiometry->Slow_Addition End Improved Yield Slow_Addition->End Protect_Nitrogen Protect Piperidine Nitrogen Intramolecular_Cyclization->Protect_Nitrogen Yes Starting_Material_Reduction Reduced Starting Material Detected? (Reductive Amination) Intramolecular_Cyclization->Starting_Material_Reduction No Protect_Nitrogen->End Change_Reducing_Agent Use Milder Reducing Agent (e.g., NaBH(OAc)3) Starting_Material_Reduction->Change_Reducing_Agent Yes Starting_Material_Reduction->End No Optimize_pH Optimize Reaction pH Change_Reducing_Agent->Optimize_pH Optimize_pH->End

Caption: A logical workflow for troubleshooting common side reactions in the synthesis of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing amide coupling reactions involving 1-(2-Aminoethyl)piperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a coupling reaction?

The main challenge is regioselectivity. The molecule contains three potentially reactive sites: a primary aliphatic amine, a secondary cyclic amine (the piperidine nitrogen), and a secondary alcohol. The primary amine is the most nucleophilic and least sterically hindered, making it the preferred site for acylation under standard conditions. However, controlling the reaction to prevent di-acylation (reaction at both amines) or side reactions involving the hydroxyl group is critical.

Q2: Which coupling reagents are recommended for this molecule?

A variety of modern coupling reagents can be effective. The choice often depends on the scale of the reaction, the sensitivity of the substrates, and cost considerations. Commonly used reagents include:

  • Aminium/Uronium Salts: HATU, HBTU, and HCTU are highly efficient and fast-acting, often providing high yields.[1][2][3] HATU is particularly effective for minimizing racemization.[1][2]

  • Carbodiimides: EDC (in combination with additives like HOBt or Oxyma Pure) is a cost-effective and widely used option.[4][5][6][7] The urea byproduct from EDC is water-soluble, which can simplify purification compared to DCC.[6]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, especially for sterically hindered couplings.[3]

Q3: How can I selectively achieve mono-acylation on the primary amine?

Selective acylation at the more reactive primary amine is the expected outcome. To optimize for this and prevent di-acylation, consider the following strategies:

  • Stoichiometry Control: Use a slight excess (1.0-1.2 equivalents) of the this compound relative to the carboxylic acid and coupling reagent.

  • Controlled Addition: Add the carboxylic acid/activated ester solution slowly to a solution of the amine. This maintains a low concentration of the acylating agent, favoring reaction at the more nucleophilic primary amine.

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity.[4]

Q4: What should I do if I need to acylate the secondary piperidine nitrogen instead?

To direct the reaction to the secondary amine, the more reactive primary amine must first be protected. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose. The synthetic sequence would be:

  • Selectively protect the primary amine of this compound with a reagent like di-tert-butyl dicarbonate (Boc₂O).

  • Perform the amide coupling reaction on the secondary amine.

  • Remove the Boc protecting group using acidic conditions (e.g., TFA in DCM or HCl in dioxane).

Q5: Does the hydroxyl group on the piperidine ring interfere with the coupling reaction?

Under typical amide coupling conditions, the amine groups are significantly more nucleophilic than the secondary alcohol. Therefore, interference from the hydroxyl group is generally not a major concern. However, if using highly reactive acylating agents (like acid chlorides) or harsh conditions, O-acylation could occur. If this becomes a problematic side reaction, protection of the hydroxyl group may be necessary.

Troubleshooting Guide

Issue 1: Low or no yield of the desired product.

Possible CauseRecommended Solution
Inactive Coupling Reagents Use fresh, high-quality coupling reagents. HATU and other uronium/aminium salts can be sensitive to moisture. Store them in a desiccator.
Presence of Water Ensure all glassware is oven-dried and use anhydrous solvents.[8] Moisture can hydrolyze the activated ester intermediate and deactivate the coupling reagents.
Incorrect Base or Stoichiometry Use a non-nucleophilic tertiary amine base like DIPEA (Hünig's base) or triethylamine (TEA).[8] Typically, 2-3 equivalents of base are used. Ensure the stoichiometry of the carboxylic acid, coupling reagent, and amine is correct for your goal (see FAQs).
Poor Solubility Ensure all reactants are fully dissolved. DMF and NMP are common solvents for coupling reactions due to their excellent solvating properties.[8]
Sub-optimal Activation Time When using reagents like HATU, pre-activation of the carboxylic acid is often beneficial. Stir the carboxylic acid, HATU, and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the amine.[8][9][10] This allows for the formation of the highly reactive OAt-active ester.[1][10]

Issue 2: Significant amount of di-acylated byproduct is formed.

Possible CauseRecommended Solution
Excess Acylating Agent Avoid using an excess of the carboxylic acid or coupling reagent. The ideal stoichiometry is typically close to 1:1 with the amine.
Reaction Temperature Too High Perform the reaction at a lower temperature (e.g., 0 °C) to increase selectivity for the more reactive primary amine.
Concentrated Reaction Mixture Run the reaction at a higher dilution. Add a solution of the pre-activated acid dropwise to the diluted amine solution to prevent localized high concentrations of the acylating agent.

Issue 3: Difficulty purifying the final product.

Possible CauseRecommended Solution
Urea Byproducts (from EDC/DIC) If using EDC, the resulting N,N'-ethyl-N''-(3-dimethylaminopropyl)urea is water-soluble and can be removed with an aqueous wash during work-up.[4][6] If using DIC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can often be removed by filtration.[6]
Product and Starting Material Co-elution The polarity of the starting amine and the final amide product can be similar. Optimize your column chromatography conditions. A gradient elution might be necessary. Consider using a different solvent system or reverse-phase chromatography if normal phase is ineffective.
Residual Base (DIPEA/TEA) During work-up, wash the organic layer with a dilute acid solution (e.g., 1N HCl or saturated NH₄Cl) to remove residual tertiary amine base. Follow with a base wash (e.g., saturated NaHCO₃) and brine.

Data Presentation

Table 1: Comparison of Common Coupling Reagents
ReagentTypical Equivalents (vs. Acid)Base (Equivalents)ProsCons
HATU 1.0 - 1.2DIPEA (2-3)High efficiency, fast reaction times, low racemization.[1][2][11]Higher cost, can cause guanidinylation of the free amine if used in large excess.[2][3][11]
HBTU 1.0 - 1.2DIPEA (2-3)Good efficiency, widely used, less expensive than HATU.[3]Can cause guanidinylation, slightly less reactive than HATU.[3][11]
EDC / HOBt 1.1 - 1.5DIPEA or TEA (1-2)Cost-effective, water-soluble urea byproduct.[4][7]Slower reaction times, HOBt has explosive properties when dry.[12]
DIC / HOBt 1.1 - 1.2None required (or 1 eq. base if amine salt is used)Inexpensive, base-free conditions can minimize racemization.[6]Forms insoluble diisopropylurea (DIU) byproduct which requires filtration.
PyBOP 1.1 - 1.2DIPEA (2-3)High reactivity, good for sterically hindered couplings.[3]Byproduct (HMPA) is a suspected carcinogen.

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Coupling

This protocol targets selective acylation of the primary amine.

  • Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq.) to the solution, followed by HATU (1.1 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[8][9]

  • Coupling: In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DMF.

  • Slowly add the activated ester solution from step 3 to the amine solution at 0 °C using a syringe pump or dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the limiting reagent is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for EDC/HOBt-Mediated Coupling
  • Preparation: In a clean, dry flask, dissolve the carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and this compound (1.2 eq.) in anhydrous DMF or DCM.

  • Cooling: Cool the mixture to 0 °C in an ice bath.[4]

  • Coupling: Add EDC·HCl (1.2 eq.) to the mixture in one portion. If using the free base form of the amine, add DIPEA (1.5 eq.).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: If using DCM, dilute with more DCM. If using DMF, dilute with ethyl acetate and water. Wash the organic layer sequentially with 1N HCl (or saturated NH₄Cl), saturated aqueous NaHCO₃, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue via silica gel column chromatography.

Visualizations

Experimental Workflow and Logic Diagrams

G cluster_prep Preparation & Activation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification p1 Dissolve Carboxylic Acid, HATU, & DIPEA in DMF p2 Stir 15-30 min at RT (Pre-activation) p1->p2 r1 Slowly add activated acid to amine solution at 0 °C p2->r1 p3 Dissolve Amine in separate flask p3->r1 r2 Stir 2-18h at RT r3 Monitor by LC-MS / TLC w1 Aqueous Work-up (Base/Acid/Brine Washes) r3->w1 w2 Dry & Concentrate w1->w2 w3 Purify via Column Chromatography w2->w3

Caption: Workflow for Selective Amide Coupling using HATU.

G start Reaction Issue Encountered q1 What is the primary issue? start->q1 a1 Low / No Yield q1->a1 Yield a2 Byproduct Formation q1->a2 Purity c1 Check Reagent Quality (Fresh? Anhydrous?) a1->c1 c2 Verify Stoichiometry & Base a1->c2 c3 Ensure Anhydrous Solvent & Dry Glassware a1->c3 c4 Optimize Activation (Time, Temp) a1->c4 q2 What is the byproduct? a2->q2 b1 Di-acylated Product q2->b1 b2 Unidentified q2->b2 s1 Reduce Acid/Coupling Agent (to ~1.0 eq) b1->s1 s2 Lower Reaction Temp (0 °C) b1->s2 s3 Use Slow/Dropwise Addition b1->s3 s4 Characterize by MS/NMR b2->s4 s5 Consider O-acylation or other side reactions s4->s5

Caption: Troubleshooting Decision Tree for Coupling Reactions.

G reactants This compound + R-COOH + Coupling Reagent path_major Major Pathway (More Nucleophilic, Less Hindered) reactants->path_major Favored path_minor Minor Pathway (Less Nucleophilic, More Hindered) reactants->path_minor Disfavored prod_major Desired Product: Acylation at Primary Amine path_major->prod_major prod_minor Side Product: Acylation at Secondary Amine path_minor->prod_minor

Caption: Regioselectivity Pathways in Acylation Reactions.

References

stability of "1-(2-Aminoethyl)piperidin-3-ol" under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and handling of "1-(2-Aminoethyl)piperidin-3-ol" under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the general storage and handling recommendations for this compound?

A1: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container, protected from light.[1] It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from exposure to air and moisture. Standard personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.

Q2: What are the known incompatibilities of this compound?

A2: Based on data for structurally similar compounds like 1-(2-Aminoethyl)piperidine, this compound is expected to be incompatible with strong acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[2] Reactions with these reagents can be exothermic and may lead to degradation of the molecule.

Q3: How stable is this compound to heat?

Q4: Is this compound susceptible to oxidation?

A4: The presence of amino groups and a secondary alcohol suggests a potential for oxidation. Exposure to air and oxidizing agents should be minimized. Oxidative degradation can be accelerated by the presence of metal ions and elevated temperatures. For analogous compounds, oxidative degradation can lead to the formation of various byproducts including smaller amines, aldehydes, and amides.[3]

Troubleshooting Guides

Issue 1: Poor Chemoselectivity in Acylation Reactions

Problem: During an acylation reaction (e.g., with an acyl chloride or anhydride), a mixture of products is obtained, including N-acylation at the primary amine, N-acylation at the piperidine nitrogen, and O-acylation at the secondary alcohol.

Possible Causes:

  • Relative Nucleophilicity: The primary amine is generally the most nucleophilic and will react fastest. However, under certain conditions (e.g., presence of a base, solvent effects), the secondary alcohol and the tertiary amine (if it can react, for example, through ring-opening or other pathways, although less likely for acylation) can also be acylated.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the selectivity of the acylation. For example, a non-nucleophilic bulky base might favor N-acylation, while a stronger, smaller base could deprotonate the alcohol, increasing its nucleophilicity.

Solutions:

  • Control Stoichiometry: Use of 1 equivalent of the acylating agent at low temperatures will favor acylation of the most reactive site, the primary amine.

  • Protecting Groups: To achieve selective acylation at a specific site, consider using protecting groups for the other reactive functionalities. For example, a Boc group can be used to protect the primary amine if O-acylation is desired.

  • Catalyst Choice: The use of specific catalysts can enhance selectivity. For instance, in some systems, certain catalysts can favor O-acylation over N-acylation.

Issue 2: Intramolecular Side Reactions

Problem: Formation of unexpected cyclic byproducts during a reaction.

Possible Cause:

  • Intramolecular Cyclization: The molecule contains nucleophilic (amines, alcohol) and electrophilic (if a reactive group is introduced) centers that can react intramolecularly. For instance, if the primary amine is converted to a leaving group, the tertiary piperidine nitrogen or the hydroxyl group could act as internal nucleophiles, leading to bicyclic products. A study on a similar system showed that activation of a primary alcohol with methanesulfonyl chloride led to a mesylate that reacted with the tertiary piperidine nitrogen to form a bicyclic product.[4]

Solutions:

  • Protecting Groups: Protect one or more of the nucleophilic centers to prevent intramolecular reactions.

  • Reaction Sequence: Carefully plan the synthetic route to avoid the simultaneous presence of reactive nucleophilic and electrophilic centers that could lead to cyclization.

  • Conformationally Rigid Analogs: If feasible, using a more rigid analog of the substrate could disfavor the transition state required for intramolecular cyclization.

Data Presentation

Table 1: Summary of Qualitative Stability Data for this compound and Related Compounds.

Condition/ReagentStability/ReactivityPotential Byproducts
Thermal Stress Generally stable under normal heating conditions. Piperidine derivatives are known to have good thermal stability.Decomposition at very high temperatures may lead to fragmentation and formation of smaller amines and unsaturated compounds.
Oxidative Stress Susceptible to oxidation, especially in the presence of oxidizing agents, metal catalysts, and at elevated temperatures.Aldehydes, ketones (from the secondary alcohol), amides, and smaller amine fragments.[3]
Strong Acids Forms salts with acids. Generally stable as the salt form, but strong, non-coordinating acids at high temperatures could promote dehydration or other rearrangements.Ammonium salts.
Strong Bases Stable. The secondary alcohol can be deprotonated to form an alkoxide, increasing its nucleophilicity.Alkoxide formation.
Acylating Agents Highly reactive. The primary amine is the most nucleophilic site, followed by the secondary alcohol. The tertiary amine is generally unreactive towards acylation under standard conditions.Mono- and di-acylated products.
Alkylating Agents Highly reactive. All three nitrogen and the oxygen atom can potentially be alkylated, leading to a complex mixture of products without careful control of reaction conditions.Mono-, di-, and tri-alkylated products, including quaternary ammonium salts.

Experimental Protocols

Protocol: Selective N-Acylation of the Primary Amine

This protocol aims to selectively acylate the primary amino group of this compound.

Materials:

  • This compound

  • Acyl chloride or anhydride (1.0 equivalent)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the non-nucleophilic base (TEA or DIPEA).

  • Slowly add a solution of the acylating agent in anhydrous DCM to the reaction mixture dropwise over a period of 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting:

  • Formation of di-acylated product: Reduce the stoichiometry of the acylating agent to slightly less than 1 equivalent. Ensure slow addition at low temperatures.

  • No reaction or slow reaction: The reaction may require warming to room temperature. Ensure all reagents are of high purity and anhydrous.

  • Complex product mixture: This may indicate side reactions. Consider using a protecting group strategy for the alcohol and piperidine nitrogen if high selectivity is not achieved.

Visualizations

Reaction_Selectivity cluster_reagents Reagents cluster_substrate This compound cluster_sites Reactive Sites cluster_products Potential Products Acyl_Cl Acyl Chloride (1 eq) Primary_Amine Primary Amine (most nucleophilic) Acyl_Cl->Primary_Amine Major Pathway Secondary_Alcohol Secondary Alcohol Acyl_Cl->Secondary_Alcohol Minor Pathway Tertiary_Amine Tertiary Amine Acyl_Cl->Tertiary_Amine Very Minor/Unlikely Alkyl_X Alkyl Halide Alkyl_X->Primary_Amine Competitive Alkyl_X->Secondary_Alcohol Competitive Alkyl_X->Tertiary_Amine Competitive AEP_OH N_Acyl N-Acyl (Primary Amine) Primary_Amine->N_Acyl N_Alkyl_Primary N-Alkyl (Primary Amine) Primary_Amine->N_Alkyl_Primary O_Acyl O-Acyl (Alcohol) Secondary_Alcohol->O_Acyl O_Alkyl O-Alkyl (Alcohol) Secondary_Alcohol->O_Alkyl N_Piperidine_Acyl N-Acyl (Piperidine) (Unlikely) Tertiary_Amine->N_Piperidine_Acyl N_Alkyl_Piperidine N-Alkyl (Piperidine) Tertiary_Amine->N_Alkyl_Piperidine

Caption: Chemoselectivity in acylation and alkylation reactions.

Troubleshooting_Workflow Start Experiment with This compound Issue Unexpected Result? Start->Issue Low_Yield Low Yield or No Reaction Issue->Low_Yield Yes Side_Products Formation of Side Products Issue->Side_Products Yes Success Successful Reaction Issue->Success No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Characterize_Byproducts Characterize Side Products (LC-MS, NMR) Side_Products->Characterize_Byproducts Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Optimize_Conditions Optimize_Conditions->Success Intramolecular Intramolecular Cyclization? Characterize_Byproducts->Intramolecular Intramolecular->Optimize_Conditions No Protecting_Group Consider Protecting Group Strategy Intramolecular->Protecting_Group Yes Protecting_Group->Success

Caption: Troubleshooting workflow for reactions involving this compound.

References

protecting group strategies for "1-(2-Aminoethyl)piperidin-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling protecting group strategies for 1-(2-Aminoethyl)piperidin-3-ol.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in selectively protecting this compound?

A1: The primary challenge lies in the molecule's three distinct functional groups: a primary amine, a secondary amine (piperidine ring nitrogen), and a secondary hydroxyl group. The primary amine is the most nucleophilic and sterically accessible, making it the easiest to protect selectively. However, achieving selective protection without side reactions, such as di-protection of both amines or protection of the hydroxyl group, requires careful control of reaction conditions.

Q2: How can I selectively protect the primary amino group?

A2: Selective protection of the more reactive primary amine can be achieved by using a slight excess (1.0-1.1 equivalents) of a standard amine protecting reagent like Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) at low temperatures (e.g., 0 °C) in the presence of a non-nucleophilic base. The steric hindrance and lower nucleophilicity of the piperidine nitrogen prevent its reaction under these controlled conditions.

Q3: Which protecting groups are recommended for the hydroxyl group?

A3: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or tert-butyldiphenylsilyl (TBDPS), are highly recommended for the hydroxyl group.[1][2] They are robust and can be installed under mild conditions using the corresponding silyl chloride (e.g., TBDMS-Cl) and a base like imidazole.[1] These groups are generally stable to the conditions used for manipulating amine protecting groups like Boc and Fmoc, allowing for orthogonal strategies.

Q4: What is an orthogonal protecting group strategy, and how does it apply to this molecule?

A4: An orthogonal strategy uses protecting groups that can be removed under distinct chemical conditions without affecting the others.[3][4][5] This is crucial for complex syntheses. For this compound, a common orthogonal approach is:

  • Protect the primary amine with a Boc group (removed with strong acid, e.g., TFA).[6]

  • Protect the hydroxyl group with a TBDMS group (removed with a fluoride source, e.g., TBAF).[1][7] This allows for the selective deprotection and subsequent reaction at either the amine or hydroxyl position.

Q5: Can I protect the piperidine nitrogen selectively?

A5: Direct selective protection of the piperidine nitrogen in the presence of the primary amine is difficult due to the higher reactivity of the primary amine. The most common strategy is to first protect the primary amine, and then the piperidine nitrogen can be functionalized if required.

Troubleshooting Guides

Issue 1: Low Yield During Primary Amine Protection
  • Problem: The yield of the N-Boc or N-Cbz protected product is significantly lower than expected.

  • Possible Causes & Solutions:

    • Insufficient Base: The reaction to introduce Boc or Cbz groups often generates an acidic byproduct (e.g., HCl for Cbz-Cl).[8] Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is used to neutralize it.

    • Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Use fresh or properly stored reagent.

    • Solvent Choice: Ensure the starting material is fully dissolved. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile are generally effective. For some aqueous conditions, a mixed base buffer system can maintain optimal pH.[9]

    • Reaction Temperature: While starting at 0 °C is recommended for selectivity, allowing the reaction to slowly warm to room temperature can help drive it to completion. Monitor progress via Thin-Layer Chromatography (TLC).

Issue 2: Formation of Di-protected Byproduct
  • Problem: During the protection of the primary amine, a significant amount of byproduct is formed where both the primary and secondary amines are protected.

  • Possible Causes & Solutions:

    • Excess Protecting Reagent: Use no more than 1.0-1.1 equivalents of the protecting agent (e.g., Boc₂O).

    • High Reaction Temperature: Maintain a low temperature (0 °C) during the addition of the reagent and for the initial reaction period to maximize the reactivity difference between the two amines.

    • Prolonged Reaction Time: Overly long reaction times can lead to the slow protection of the less reactive secondary amine. Monitor the reaction by TLC and quench it once the starting material is consumed.

Issue 3: Unwanted Removal of a Protecting Group
  • Problem: A protecting group is unintentionally cleaved during a subsequent synthetic step.

  • Possible Causes & Solutions:

    • Incorrect Orthogonal Strategy: Review the stability of your chosen protecting groups under the planned reaction conditions. For example, a Boc group is labile to strong acid, while a Cbz group is sensitive to catalytic hydrogenation.[6][8][10] TBDMS ethers are generally stable to these conditions but can be cleaved by strong acids or fluoride ions.[2]

    • Example Scenario: If you have a Boc-protected amine and need to perform a reaction under strongly acidic conditions, the Boc group will be removed. Consider using the more acid-stable Cbz group instead.

Issue 4: Difficulty Removing a Protecting Group
  • Problem: The deprotection reaction is incomplete or fails to proceed.

  • Possible Causes & Solutions:

    • Cbz Group Removal: Hydrogenolysis for Cbz deprotection can be hampered by catalyst poisoning (e.g., by sulfur compounds) or an inactive catalyst.[8] Use a fresh batch of Palladium on carbon (Pd/C) and ensure the solvent and substrate are free of poisons.[11]

    • Boc Group Removal: Ensure a sufficiently strong acid and anhydrous conditions are used. A solution of 20-50% Trifluoroacetic acid (TFA) in DCM is standard.[12]

    • TBDMS Group Removal: If TBAF fails, it may be due to steric hindrance. Using a different fluoride source like HF-Pyridine or switching to acidic deprotection (e.g., Acetic Acid/Water or catalytic Acetyl Chloride in MeOH) may be effective, provided other functional groups are stable to these conditions.[7]

Protecting Group Strategy Overview

The following table summarizes common protecting groups for the primary amine and hydroxyl functionalities of this compound, along with typical reaction conditions.

Functional GroupProtecting GroupAbbreviationProtection Reagents & ConditionsDeprotection ConditionsOrthogonality
Primary Aminetert-ButoxycarbonylBocBoc₂O, TEA/DIPEA, DCM, 0°C to RT20-50% TFA in DCMStable to base, hydrogenolysis, fluoride
Primary AmineBenzyloxycarbonylCbz / ZCbz-Cl, NaHCO₃ or TEA, Dioxane/H₂O or DCM, 0°C to RTH₂, 10% Pd/C, MeOH or EtOHStable to acid, base, fluoride
Hydroxyltert-ButyldimethylsilylTBDMSTBDMS-Cl, Imidazole, DMF or DCM, RT1M TBAF in THF; or AcOH/H₂OStable to hydrogenolysis, mild acid/base

Experimental Protocols

Protocol 1: Selective N-Boc Protection of the Primary Amine
  • Dissolve this compound (1.0 eq) in Dichloromethane (DCM, ~0.1 M).

  • Add Triethylamine (TEA, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in DCM.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and perform an aqueous workup.

  • Purify the crude product by flash column chromatography to yield tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate.

Protocol 2: TBDMS Protection of the Hydroxyl Group
  • Dissolve the N-Boc protected intermediate from Protocol 1 (1.0 eq) in N,N-Dimethylformamide (DMF, ~0.2 M).

  • Add Imidazole (2.5 eq).

  • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench with saturated aqueous NH₄Cl and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).

  • Purify the crude product by flash column chromatography to yield the fully protected compound.

Protocol 3: Deprotection of the Boc Group
  • Dissolve the Boc-protected substrate (1.0 eq) in DCM (~0.1 M).

  • Add Trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize with a base (e.g., saturated NaHCO₃ solution or by passing through a basic resin) to obtain the free amine.

Visual Workflow and Logic Diagrams

Selective_N_Protection_Workflow start Start: this compound step1 Dissolve in DCM with Base (TEA) Cool to 0 °C start->step1 step2 Add Boc₂O (1.05 eq) step1->step2 step3 Stir and warm to RT Monitor by TLC step2->step3 step4 Aqueous Workup & Purification step3->step4 end_product Product: N-Boc Protected Amine step4->end_product

Caption: Experimental workflow for the selective protection of the primary amine.

Orthogonal_Protection_Strategy cluster_amine Step 1: Amine Protection cluster_hydroxyl Step 2: Hydroxyl Protection start Starting Material prot_amine Protect Primary Amine (e.g., Boc₂O, TEA, DCM) start->prot_amine intermediate N-Boc Protected Intermediate prot_amine->intermediate prot_hydroxyl Protect Hydroxyl Group (e.g., TBDMS-Cl, Imidazole, DMF) intermediate->prot_hydroxyl final_product Orthogonally Protected Product prot_hydroxyl->final_product

Caption: Workflow for an orthogonal protection strategy.

Protection_Decision_Tree start What is the synthetic goal? q1_yes Selective reaction at the hydroxyl or piperidine N start->q1_yes Modify -OH or Piperidine N q1_no Selective reaction at the primary amine start->q1_no Modify Primary Amine Later strategy2 Strategy: Protect both primary amine and hydroxyl. Use an orthogonal pair: - N-Boc & O-TBDMS - N-Cbz & O-TBDMS q1_yes->strategy2 strategy1 Strategy: Protect the primary amine only. Use Boc (acid-labile) or Cbz (H₂-labile). q1_no->strategy1

Caption: Decision tree for selecting a protection strategy.

References

Technical Support Center: Synthesis of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides a proposed synthetic protocol and troubleshooting advice for the synthesis of 1-(2-Aminoethyl)piperidin-3-ol. This information is based on established principles of organic chemistry and analogous piperidine syntheses. Researchers should adapt these guidelines to their specific laboratory conditions and always prioritize safety.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy to prepare this compound?

A common and effective strategy involves a multi-step synthesis starting from a readily available chiral precursor like L-glutamic acid. This approach allows for the stereocontrolled synthesis of the desired product. The general workflow includes protection of functional groups, reduction, activation of a hydroxyl group for intramolecular cyclization, and final deprotection steps.

Q2: What are the critical steps in the synthesis that can affect the final yield and purity?

The most critical steps are the intramolecular cyclization and the purification of the final product. The cyclization step can be prone to side reactions, such as intermolecular reactions or the formation of undesired ring sizes.[1] Purification is crucial to remove starting materials, reagents, and any byproducts formed during the synthesis.

Q3: Are there any specific safety precautions I should take during this synthesis?

Yes. Many reagents used in this synthesis are hazardous. For example, sodium borohydride (NaBH₄) is a flammable solid and reacts with water to produce hydrogen gas. Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the reduction step (diol formation) - Incomplete reaction. - Degradation of the starting material or product.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the recommended temperature (e.g., 0 °C to room temperature). - Use a freshly opened or properly stored reducing agent (e.g., NaBH₄).
Formation of multiple spots on TLC after cyclization - Incomplete reaction. - Presence of side products (e.g., intermolecular reaction products, elimination products). - Formation of diastereomers.- Increase the reaction time or temperature, while monitoring for product degradation. - Use high-dilution conditions to favor intramolecular cyclization. - Optimize the base and solvent used for the cyclization. - Diastereomers may be separable by column chromatography; careful selection of the eluent is key.[3]
Difficulty in purifying the final product - Co-elution of impurities with the product during column chromatography. - The product may be highly polar and water-soluble.- Try a different stationary phase or solvent system for column chromatography.[4] - Consider converting the final product to a salt (e.g., hydrochloride salt) to facilitate crystallization and purification. - Techniques like ion-exchange chromatography could also be explored.[5]
Inconsistent reaction outcomes - Purity of starting materials or reagents. - Reaction conditions not being strictly controlled (temperature, atmosphere).- Ensure all starting materials and reagents are of high purity and are properly stored. - Use an inert atmosphere (e.g., nitrogen or argon) for moisture-sensitive reactions. - Maintain strict control over reaction temperatures using appropriate cooling or heating baths.

Experimental Protocols

Below is a proposed multi-step synthesis for this compound, based on analogous preparations of substituted piperidines.

Step 1: Synthesis of (S)-diethyl 2-(tert-butoxycarbonylamino)pentanedioate

  • Reaction Setup: To a solution of L-glutamic acid in a suitable solvent (e.g., a mixture of water and dioxane), add di-tert-butyl dicarbonate (Boc₂O) and a base like sodium bicarbonate (NaHCO₃).

  • Reagent Addition: Stir the mixture at room temperature. After the protection of the amino group, perform Fischer esterification using ethanol and a catalytic amount of sulfuric acid.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 2: Synthesis of (S)-tert-butyl (1,5-dihydroxy-3-yl)carbamate

  • Reaction Setup: Dissolve the diester from Step 1 in a suitable solvent like tetrahydrofuran (THF) or ethanol in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Cool the solution to 0 °C and add sodium borohydride (NaBH₄) portion-wise.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification: Quench the reaction carefully with water or a mild acid. Extract the product, dry the organic layer, and concentrate. The resulting diol is often used in the next step without further purification.

Step 3: Synthesis of (S)-tert-butyl (1,5-bis((methylsulfonyl)oxy)pentan-3-yl)carbamate

  • Reaction Setup: Dissolve the diol from Step 2 in dichloromethane (DCM) and cool to 0 °C.

  • Reagent Addition: Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl).

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor by TLC.

  • Workup and Purification: Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain the dimesylate.

Step 4: Synthesis of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate

  • Reaction Setup: This step involves an intramolecular cyclization. The specific conditions can vary, but a common method involves treating the dimesylate with a base in a suitable solvent.

Step 5: Synthesis of this compound

  • Reaction Setup: The protected piperidinol from the previous step is alkylated with a protected 2-aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide). This is followed by deprotection of both the phthalimide and the Boc group.

  • Deprotection: The Boc group is typically removed under acidic conditions (e.g., with trifluoroacetic acid in DCM). The phthalimide group can be removed using hydrazine.[4]

  • Workup and Purification: After deprotection, the reaction mixture is worked up to isolate the crude product, which is then purified by column chromatography or crystallization to yield the final this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product L-Glutamic_Acid L-Glutamic Acid Boc_Protection_Esterification 1. Boc Protection & Esterification L-Glutamic_Acid->Boc_Protection_Esterification Boc₂O, EtOH, H⁺ Reduction 2. Reduction to Diol Boc_Protection_Esterification->Reduction NaBH₄ Mesylation 3. Mesylation Reduction->Mesylation MsCl, Et₃N Cyclization 4. Intramolecular Cyclization Mesylation->Cyclization Base Alkylation_Deprotection 5. Alkylation & Deprotection Cyclization->Alkylation_Deprotection 1. Br(CH₂)₂NPhth 2. Hydrazine, H⁺ Final_Product This compound Alkylation_Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield or Impure Product Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Atmosphere) Start->Check_Conditions Optimize_Cyclization Optimize Cyclization (Concentration, Base) Start->Optimize_Cyclization Improve_Purification Improve Purification (Solvent System, Technique) Start->Improve_Purification Solution1 Purify Starting Materials Check_Purity->Solution1 Impure Solution2 Strictly Control Parameters Check_Conditions->Solution2 Incorrect Solution3 Use High Dilution, Screen Bases Optimize_Cyclization->Solution3 Side Reactions Solution4 Change Chromatography System or Crystallize Improve_Purification->Solution4 Co-elution

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals using "1-(2-Aminoethyl)piperidin-3-ol" in their experiments. It provides troubleshooting guidance and frequently asked questions regarding common impurities that may be encountered.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am observing an unexpected peak in my HPLC analysis of this compound. What could it be?

A1: Unexpected peaks in your chromatogram can originate from several sources. The most common are process-related impurities from the synthesis of this compound. These can include unreacted starting materials, reaction intermediates, or byproducts. It is also possible that the peak corresponds to a degradation product. To identify the impurity, we recommend analysis by LC-MS to obtain the molecular weight of the unknown peak, which can provide significant clues to its structure.

Q2: My reaction yield is lower than expected, and I see multiple spots on my TLC plate besides my product. What are the likely side products?

A2: The presence of multiple spots on a TLC plate suggests the formation of byproducts during your reaction. Based on a probable synthetic route starting from a protected 3-hydroxypiperidine or piperidin-3-one, potential byproducts could include positional isomers if the starting material was not pure, or products from incomplete reactions such as a partially deprotected intermediate. We advise reviewing your reaction conditions, such as temperature and reaction time, and ensuring the purity of your starting materials.

Q3: How can I remove impurities from my sample of this compound?

A3: Purification of this compound can typically be achieved by standard laboratory techniques. Column chromatography is often effective for removing both more and less polar impurities. Depending on the nature of the impurity, recrystallization or distillation under reduced pressure might also be viable options. The choice of purification method will depend on the specific impurities present in your sample.

Q4: Are there any known stability issues with this compound that could lead to the formation of degradation products?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds with similar structures (containing secondary and primary amine functionalities) can be susceptible to oxidation and reaction with atmospheric carbon dioxide. To minimize degradation, it is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.

Common Impurities in this compound

The following table summarizes potential impurities that may be present in this compound, based on a likely synthetic pathway involving the reaction of a protected 3-hydroxypiperidine with a protected 2-aminoethyl halide followed by deprotection.

Impurity Class Potential Impurity Plausible Source
Starting Materials 3-HydroxypiperidineIncomplete reaction of the piperidine starting material.
N-Protected 3-HydroxypiperidineUnreacted starting material from the initial step.
2-(Protected-amino)ethyl halideUnreacted alkylating agent.
Intermediates 1-(2-(Protected-amino)ethyl)piperidin-3-olIncomplete deprotection of the aminoethyl side chain.
N-Protected-1-(2-aminoethyl)piperidin-3-olIncomplete deprotection of the piperidine nitrogen.
Byproducts 1,1'-Ethanediylbis(piperidin-3-ol)Dimerization reaction during the alkylation step.
Positional Isomers (e.g., 1-(2-Aminoethyl)piperidin-4-ol)Presence of isomeric impurities in the starting 3-hydroxypiperidine.
Degradation Products Oxidized derivativesExposure to air/oxidizing conditions.

Experimental Protocols

General Protocol for Impurity Profiling by HPLC-MS

This protocol provides a general method for the analysis of this compound and its potential impurities. Method optimization may be required depending on the specific impurities and the HPLC-MS system used.

1. Materials and Reagents:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, preferably deionized)

  • Formic acid (or another suitable modifier for mass spectrometry)

  • Reference standards for any known impurities (if available)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 210 nm (or as determined by UV scan of the parent compound)

  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Range: m/z 50 - 500

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

5. Sample Preparation:

  • Accurately weigh and dissolve a small amount of the this compound sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

6. Data Analysis:

  • Identify the peak corresponding to this compound based on its expected retention time and mass-to-charge ratio ([M+H]⁺).

  • Analyze the mass spectra of any other significant peaks to determine their molecular weights.

  • Compare the observed molecular weights with those of the potential impurities listed in the table above to tentatively identify them.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to impurities in this compound.

Impurity_Troubleshooting start Start: Unexpected Experimental Result (e.g., low yield, extra peaks) check_purity Analyze sample purity (e.g., HPLC, TLC, NMR) start->check_purity pure Is the sample pure? check_purity->pure impure_path No pure->impure_path No pure_path Yes pure->pure_path Yes identify_impurity Identify impurity structure (e.g., LC-MS, NMR) impure_path->identify_impurity No source_determination Determine impurity source identify_impurity->source_determination starting_material Starting Material / Reagent source_determination->starting_material Unreacted Component side_product Reaction Byproduct source_determination->side_product Side Reaction degradation Degradation Product source_determination->degradation Instability purify_sample Purify Sample (e.g., Chromatography, Recrystallization) starting_material->purify_sample reassess_synthesis Re-evaluate Synthetic Route / Reaction Conditions side_product->reassess_synthesis check_storage Review Storage Conditions (atmosphere, temperature) degradation->check_storage end_node Problem Resolved purify_sample->end_node reassess_synthesis->end_node check_storage->end_node review_protocol Review Experimental Protocol (conditions, reagents, etc.) pure_path->review_protocol Yes review_protocol->end_node

Caption: Troubleshooting logic for impurity issues.

Technical Support Center: Scale-Up Synthesis of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of "1-(2-Aminoethyl)piperidin-3-ol". The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A common scalable approach is a two-step synthesis involving the N-alkylation of 3-hydroxypiperidine with a protected 2-aminoethyl halide, followed by deprotection. This method is generally robust and avoids the handling of highly reactive or unstable reagents on a large scale.

Q2: What are the critical process parameters to monitor during the N-alkylation step?

The critical parameters for the N-alkylation step include reaction temperature, stoichiometry of reactants, and the choice of base and solvent. Careful control of these parameters is essential to maximize yield and minimize the formation of impurities, such as the dialkylated product.

Q3: How can I efficiently remove the protecting group in the final step?

The choice of deprotection method depends on the protecting group used. For a tert-butoxycarbonyl (Boc) group, acidic hydrolysis using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent is typically effective. For an acetyl (Ac) group, basic hydrolysis with a strong base like sodium hydroxide is the standard procedure. The reaction should be monitored for completeness to avoid residual protected amine.

Q4: What are the primary safety concerns when synthesizing this compound at scale?

Key safety concerns include the handling of corrosive acids and bases, flammable solvents, and potentially irritating or sensitizing reagents. A thorough risk assessment should be conducted, and appropriate personal protective equipment (PPE) must be worn. The use of a well-ventilated fume hood or a contained reactor system is mandatory.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the N-Alkylation Step
Potential Cause Troubleshooting Action
Incomplete reaction- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).- If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Sub-optimal base- Ensure the base is strong enough to deprotonate the piperidine nitrogen but not so strong as to cause side reactions.- Consider screening alternative inorganic or organic bases.
Poor solubility of reactants- Select a solvent system in which all reactants are reasonably soluble at the reaction temperature.- Mechanical stirring should be efficient to ensure good mixing.
Degradation of starting material or product- If the product or starting materials are thermally labile, conduct the reaction at a lower temperature for a longer duration.- Ensure the reaction is performed under an inert atmosphere if sensitive to air or moisture.
Issue 2: Formation of Impurities

| Impurity | Potential Cause | Troubleshooting Action | | :--- | :--- | | N,O-dialkylation product | - Use a milder base or control the stoichiometry of the alkylating agent more precisely.- Consider protecting the hydroxyl group of 3-hydroxypiperidine prior to alkylation. | | Unreacted starting materials | - Re-evaluate the stoichiometry of the reactants.- Ensure the quality and purity of the starting materials. | | Side products from the alkylating agent | - Use a high-purity grade of the alkylating agent.- Store the alkylating agent under appropriate conditions to prevent degradation. |

Issue 3: Difficulties in the Deprotection Step
Potential Cause Troubleshooting Action
Incomplete deprotection- Increase the concentration of the acid or base, or extend the reaction time.- Ensure the reaction temperature is optimal for the specific deprotection method.
Product degradation- If the product is sensitive to harsh acidic or basic conditions, consider using a milder deprotection protocol.- Neutralize the reaction mixture promptly after completion.
Emulsion formation during work-up- Add a brine solution to break the emulsion.- Consider using a different solvent system for extraction.

Experimental Protocols

A plausible and scalable two-step synthesis for this compound is outlined below.

Step 1: Synthesis of tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate
  • To a stirred solution of 3-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add tert-butyl (2-chloroethyl)carbamate (1.1 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization to yield the desired N-Boc protected intermediate.

Step 2: Synthesis of this compound (Deprotection)
  • Dissolve the purified tert-butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (3-5 eq) or a solution of HCl in dioxane, dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to pH > 12.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product, this compound.

Data Presentation

Parameter Step 1: N-Alkylation Step 2: Deprotection
Typical Yield 75-85%85-95%
Purity (by HPLC) >95%>98%
Reaction Time 12-18 hours2-4 hours
Reaction Temperature 60-70 °C0 °C to room temperature

Visualizations

Synthesis_Workflow start Start Materials: - 3-Hydroxypiperidine - N-Boc-2-chloroethylamine step1 Step 1: N-Alkylation (Acetonitrile, K2CO3, 60-70°C) start->step1 intermediate Intermediate: N-Boc protected compound step1->intermediate step2 Step 2: Deprotection (TFA or HCl, 0°C to RT) intermediate->step2 workup Aqueous Work-up & Extraction step2->workup purification Purification (Distillation or Crystallization) workup->purification product Final Product: This compound purification->product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Low_Yield start Low Yield in N-Alkylation Step? check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Action: Extend Reaction Time or Increase Temperature incomplete->extend_time Yes check_reagents Check Reagent Stoichiometry and Purity incomplete->check_reagents No end Yield Improved extend_time->end adjust_reagents Action: Adjust Stoichiometry or Use Purer Reagents check_reagents->adjust_reagents check_conditions Review Reaction Conditions (Solvent, Base) check_reagents->check_conditions Reagents OK adjust_reagents->end optimize_conditions Action: Screen Solvents or Bases check_conditions->optimize_conditions optimize_conditions->end

Caption: Troubleshooting decision tree for low yield in the N-alkylation step.

Side_Reactions piperidine 3-Hydroxypiperidine desired_product Desired N-Alkylated Product piperidine->desired_product N-Alkylation (Desired) side_product N,O-Dialkylated Side Product piperidine->side_product O-Alkylation (Side Reaction) alkylating_agent N-Boc-2-chloroethylamine alkylating_agent->desired_product alkylating_agent->side_product desired_product->side_product Further Alkylation (Side Reaction)

Caption: Potential side reactions during the N-alkylation step.

Technical Support Center: Handling Hygroscopic "1-(2-Aminoethyl)piperidin-3-ol"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the hygroscopic compound 1-(2-Aminoethyl)piperidin-3-ol. Due to its propensity to absorb moisture from the atmosphere, proper storage and handling are crucial to ensure experimental accuracy and safety.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or unexpected byproducts. The hygroscopic nature of the compound is leading to inaccurate weighing and the introduction of water into the reaction.[1]Handle the compound in a controlled, dry atmosphere, such as a glovebox or under a stream of inert gas (e.g., nitrogen or argon), to minimize moisture exposure during weighing and transfer.[1] Use a fresh, dry sample for each reaction.
The compound's appearance has changed from a liquid/solid to a discolored or gummy substance. This could be a sign of significant moisture absorption and potential degradation of the compound.[1]Do not use the compound if significant changes in appearance are observed. It is recommended to procure a fresh batch.
Difficulty in accurately weighing the compound. The compound is rapidly absorbing atmospheric moisture, causing the weight on the balance to be unstable.[2]Weigh the compound quickly in a draft-shielded balance.[3] For more sensitive experiments, consider preparing a stock solution with the entire contents of a new bottle and then using aliquots.[2]
Clumping or caking of the solid form of the compound. The compound has absorbed moisture from the air, causing particles to stick together.[1][3]If clumping is minor, you may gently break up the clumps with a clean, dry spatula before weighing.[1] Be aware that absorbed moisture may have already affected the compound's purity. For sensitive applications, using a fresh, dry sample is advisable.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (CAS No. 847499-95-0) is a chemical compound with the molecular formula C₇H₁₆N₂O.[4][5][6] It features a piperidine ring with an aminoethyl side chain and a hydroxyl group.[4] The presence of both an amino and a hydroxyl group suggests it can readily form hydrogen bonds, contributing to its hygroscopic nature and solubility in polar solvents.[4]

Q2: How should I store this compound to minimize moisture absorption?

A2: To maintain its quality, this compound should be stored in a tightly sealed, airtight container in a cool, dry, and well-ventilated area.[1][3][7] For long-term storage, placing the sealed container inside a desiccator with a suitable desiccant like silica gel is highly recommended.[2][8]

Q3: What are the visual signs that the compound has absorbed moisture?

A3: The most common visual sign of moisture absorption in the solid form is the formation of clumps or the caking of the powder.[1] The initially free-flowing crystalline powder may become sticky or form a solid mass.[1] For the liquid form, the appearance may become cloudy or discolored.

Q4: Can I still use the compound if it has clumped?

A4: If the clumping is minor, you may be able to gently break up the clumps with a clean, dry spatula before weighing.[1] However, be aware that the absorbed moisture may have already affected the compound's purity and effective concentration.[1] For sensitive reactions, it is recommended to use a fresh, dry sample or to dry the material under a vacuum if the compound's stability allows.[3]

Q5: How does moisture absorption affect experimental results?

A5: Moisture absorption can lead to several issues in experiments:

  • Inaccurate Stoichiometry: The weighed amount of the compound will include water, leading to a lower-than-expected amount of the active reagent and affecting reaction stoichiometry.[1]

  • Side Reactions: The presence of water can initiate unwanted side reactions or cause the degradation of the compound or other reagents in your reaction mixture.[1]

  • Poor Solubility: Changes in the physical form due to moisture can affect the compound's solubility characteristics.[1]

Experimental Protocols

Protocol 1: Weighing and Dispensing this compound
  • Preparation: Before opening the main container, allow it to equilibrate to the ambient temperature of the weighing area to prevent condensation.

  • Inert Atmosphere (Recommended for sensitive applications):

    • Place the sealed container, a clean, dry spatula, and a tared weighing vessel inside a glovebox with a dry, inert atmosphere (e.g., nitrogen or argon).

    • Allow the items to equilibrate to the glovebox atmosphere for several minutes before opening the compound's container.

    • Carefully open the container and quickly transfer the desired amount of the compound to the tared weighing vessel.

    • Immediately and tightly reseal the main container.

  • Standard Laboratory Conditions (for less sensitive applications):

    • Minimize the time the container is open to the atmosphere.

    • Use a clean, dry spatula to quickly transfer the compound to a tared weighing vessel on an analytical balance with a draft shield.

    • Tightly reseal the container immediately after dispensing.

Protocol 2: Preparation of a Stock Solution
  • Initial Weighing: Weigh a clean, dry volumetric flask.

  • Transfer of Compound: Under controlled atmospheric conditions (if possible), transfer the entire contents of a new bottle of this compound into the volumetric flask.

  • Final Weighing: Reweigh the volumetric flask containing the compound to determine the exact mass of the transferred substance.

  • Dissolution: Add the desired solvent to the volumetric flask, ensuring the compound is fully dissolved. Make up to the mark.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at the recommended temperature. Consider aliquoting the solution into smaller, single-use vials to minimize contamination and solvent evaporation.

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic Compounds cluster_storage Storage cluster_handling Handling cluster_reaction Reaction Setup storage Store in airtight container with desiccant equilibrate Equilibrate container to room temperature storage->equilibrate weigh Weigh quickly in a controlled atmosphere (e.g., glovebox) equilibrate->weigh seal Tightly reseal container immediately weigh->seal dissolve Dissolve in an anhydrous solvent weigh->dissolve reaction Perform reaction under inert atmosphere dissolve->reaction

Caption: Workflow for handling hygroscopic compounds.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_compound Check for visual signs of moisture absorption (clumping, discoloration) start->check_compound moisture_present Moisture absorption likely check_compound->moisture_present no_moisture Moisture absorption not visually apparent check_compound->no_moisture No visual signs solution1 Use a fresh, dry sample moisture_present->solution1 Yes solution2 Refine handling technique: - Use glovebox - Work faster no_moisture->solution2 solution3 Consider preparing a stock solution solution2->solution3

Caption: Troubleshooting inconsistent experimental results.

References

Technical Support Center: 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific storage and handling data for "1-(2-Aminoethyl)piperidin-3-ol" is limited. The following information is compiled from safety data sheets of structurally similar compounds, including 1-(2-Aminoethyl)piperidine and 1-(2-Aminoethyl)piperazine. Researchers should always refer to the specific product's safety data sheet (SDS) and conduct a thorough risk assessment before use.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the recommended storage conditions for this compound?

A1: Based on related compounds, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3] It is advisable to store it under an inert atmosphere and protect it from light to maintain product quality.[1][4] The storage area should be a designated corrosives area, kept away from heat, sparks, and open flames.[4][5][6]

Q2: My compound has changed color. Is it still usable?

A2: A change in color, such as turning light yellow, may indicate degradation or contamination.[5] Exposure to air, light, or incompatible materials can cause degradation.[1][6] It is recommended to perform a quality control check (e.g., NMR, LC-MS) to assess the purity of the compound before proceeding with your experiment. If significant degradation is detected, it is best to use a fresh batch.

Q3: I'm observing unexpected side reactions or low yield in my experiment. Could the handling of this compound be the cause?

A3: Yes, improper handling can lead to issues. This compound is likely sensitive to air and moisture.[6] Ensure you are using an inert atmosphere (e.g., nitrogen or argon) during your reaction setup. Additionally, this class of compounds is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][6] Contamination from these materials could lead to side reactions and reduced yield. Always use clean, dry glassware.

Q4: The compound seems to be viscous or difficult to handle. What is the best practice for dispensing it?

A4: While the viscosity of this compound is not specified, similar amine compounds can be viscous. To ensure accurate dispensing, use a positive displacement pipette or weigh the required amount directly into your reaction vessel under an inert atmosphere. If the compound is too viscous at room temperature, it may be gently warmed to facilitate handling, but be cautious of its flammability and potential for degradation at elevated temperatures.[5][7]

Q5: What are the primary safety concerns when working with this compound?

A5: This compound is expected to be corrosive and can cause severe skin burns and eye damage.[7][8] It may also be harmful if swallowed and can cause sensitization by skin contact.[7][8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4] Work in a well-ventilated area or a chemical fume hood.[1][7]

Storage and Handling Data Summary

ParameterRecommended ConditionSource / Rationale
Storage Temperature Cool[1][2][3]
Atmosphere Inert atmosphere (e.g., Nitrogen, Argon)[1][4]
Container Tightly closed, suitable for corrosives[1][2][9]
Light Protect from light[1]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides, acid chlorides, carbon dioxide[1][6]
Handling In a well-ventilated area or chemical fume hood[1][7]

Experimental Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues encountered during experiments with this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments cluster_issue Identify Issue cluster_investigation Investigation Steps cluster_analysis Analysis & Action cluster_resolution Resolution start Experiment Fails (e.g., Low Yield, Impurities) check_compound Check Compound Integrity (Color, Appearance) start->check_compound Visual Inspection check_storage Review Storage Conditions (Temp, Atmosphere, Age) start->check_storage Retrace Handling check_protocol Review Experimental Protocol (Reagents, Atmosphere) start->check_protocol Procedural Review purity_analysis Perform Purity Analysis (NMR, LC-MS) check_compound->purity_analysis Degradation Suspected new_reagent Use Fresh Reagent check_storage->new_reagent Improper Storage Confirmed modify_protocol Modify Protocol (Inert Atmosphere, Dry Solvents) check_protocol->modify_protocol Procedural Flaw Identified purity_analysis->new_reagent Purity Below Standard rerun_experiment Re-run Experiment new_reagent->rerun_experiment modify_protocol->rerun_experiment

References

Validation & Comparative

A Comparative Guide to Amino Alcohol Linkers in Drug Conjugates: Featuring 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is continually evolving. The linker, a critical component connecting the targeting moiety to the payload, plays a pivotal role in the overall efficacy, stability, and safety of these conjugates. Among the diverse array of linker technologies, amino alcohol-based linkers have garnered significant interest due to their versatile chemical handles and potential to influence the physicochemical properties of the final conjugate.

This guide provides an objective comparison of various amino alcohol linkers, with a special focus on the potential attributes of 1-(2-Aminoethyl)piperidin-3-ol . While direct, extensive experimental data for this specific linker in ADC or PROTAC applications is not yet prevalent in publicly available literature, its structural features—a secondary amine, a primary amine, and a hydroxyl group on a rigid piperidine scaffold—allow for a predictive analysis of its performance against other commonly employed amino alcohol linkers.

Introduction to Amino Alcohol Linkers

Amino alcohol linkers provide a dual functionality that is highly advantageous in bioconjugation. The amino group offers a nucleophilic handle for conjugation to electrophilic sites on antibodies or payloads, while the hydroxyl group can be used for attachment or to modify the linker's hydrophilicity. The nature of the scaffold connecting these functional groups significantly impacts the linker's rigidity, stability, and overall contribution to the conjugate's properties.

This compound presents a unique combination of a rigid piperidine core with two distinct amine functionalities and a secondary alcohol. The piperidine ring is known to enhance metabolic stability and introduce conformational rigidity, which can be particularly beneficial in PROTACs for optimizing ternary complex formation.[1][2] The primary and secondary amines offer versatile points for conjugation, while the hydroxyl group can be leveraged to modulate solubility.

Comparative Performance of Amino Alcohol Linkers

The selection of a linker is a critical decision in the design of ADCs and PROTACs, directly impacting their therapeutic index. The following tables summarize key performance indicators for different classes of amino alcohol linkers, drawing comparisons to the predicted properties of a this compound-based linker.

Table 1: Comparative Physicochemical and Performance Properties of Amino Alcohol Linkers

Linker TypeRepresentative Structure/ClassRigiditySolubilityMetabolic StabilityKey ApplicationsPredicted Performance of this compound
Aliphatic Amino Alcohols e.g., 6-amino-1-hexanolFlexibleModerateModerateADCs, PROTACs-
PEG-based Amino Alcohols e.g., Amino-PEGn-alcoholFlexibleHighVariable (PEG length dependent)ADCs, PROTACs[3]-
Piperidine-based Amino Alcohols e.g., this compoundRigidModerate to High (protonatable nitrogen)[4]High[1]PROTACs, ADCsHigh rigidity, good solubility and high metabolic stability.

Table 2: Quantitative Comparison of Linker Performance in ADCs

Linker TypePayload Release MechanismPlasma Stability (Half-life)In Vitro Cytotoxicity (IC50)Bystander Effect
Cleavable (e.g., Val-Cit-PABC) Enzymatic (Cathepsin B)~2 - 7 days[5]PotentHigh[5]
Non-cleavable (e.g., Thioether) Lysosomal degradation>95% intact after 7 days[5]PotentLow to negligible[5]
Predicted this compound (as part of a non-cleavable linker) Lysosomal degradationHighPotentLow to negligible

Table 3: Quantitative Comparison of Linker Performance in PROTACs

Linker TypeTernary Complex StabilityDegradation Efficacy (DC50)Cell Permeability
Flexible (PEG/Alkyl) VariablePotentModerate to Low[6]
Rigid (Piperidine/Piperazine) Often Enhanced[1][2]PotentModerate to Low[6]
Predicted this compound Potentially EnhancedPotentModerate to Low

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of linker performance.

Protocol 1: Synthesis of an ADC with an Amino Alcohol Linker (via Amide Coupling)

Objective: To conjugate a drug-linker construct to a monoclonal antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb)

  • Amino alcohol linker (e.g., this compound)

  • Payload with a carboxylic acid functionality

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Size Exclusion Chromatography (SEC) column

Methodology:

  • Drug-Linker Synthesis: a. Dissolve the payload (1 eq) and NHS (1.1 eq) in anhydrous DMF. b. Add DCC (1.1 eq) and stir at room temperature for 2 hours to activate the carboxylic acid. c. Add the amino alcohol linker (1.2 eq) to the reaction mixture and stir overnight at room temperature. d. Purify the drug-linker conjugate using reverse-phase HPLC.

  • Antibody Conjugation: a. Buffer exchange the mAb into PBS, pH 7.4. b. Add the purified drug-linker conjugate to the mAb solution at a desired molar ratio. c. Allow the reaction to proceed at 4°C for 16 hours with gentle mixing.

  • Purification: a. Purify the ADC from unconjugated drug-linker and other reagents using an SEC column equilibrated with PBS, pH 7.4.

  • Characterization: a. Determine the protein concentration (e.g., by A280). b. Determine the Drug-to-Antibody Ratio (DAR) by UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and the rate of payload release in plasma.

Materials:

  • Purified ADC

  • Human or mouse plasma

  • PBS, pH 7.4

  • LC-MS/MS system

Methodology:

  • Incubate the ADC (e.g., at 100 µg/mL) in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Precipitate plasma proteins with acetonitrile.

  • Analyze the supernatant by LC-MS/MS to quantify the concentration of released payload.

  • Quantify the amount of intact ADC at each time point using an appropriate method (e.g., ELISA or HIC-HPLC).

  • Plot the percentage of intact ADC or released payload over time to determine the linker's half-life in plasma.[7]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the potency of the ADC against a target cancer cell line.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cancer cell lines

  • Cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates and a microplate reader

Methodology:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Incubate for a period that allows for cell division (e.g., 72-96 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Plot cell viability versus concentration and determine the IC50 value for each compound.

Visualizing Key Concepts and Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Linker Cleavage or Antibody Degradation) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

PROTAC_Mechanism_of_Action cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex POI->POI_PROTAC_E3 PROTAC PROTAC PROTAC->POI_PROTAC_E3 E3_Ligase E3 Ubiquitin Ligase E3_Ligase->POI_PROTAC_E3 Ubiquitination Ubiquitination POI_PROTAC_E3->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Degradation

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation In Vitro & In Vivo Evaluation Linker_Payload 1. Synthesize Drug-Linker Conjugation 2. Conjugate to Antibody/Ligand Linker_Payload->Conjugation Purification 3. Purify Conjugate Conjugation->Purification Stability 4. Stability Assays Purification->Stability Efficacy 5. Efficacy Assays Purification->Efficacy Toxicity 6. Toxicity Assays Purification->Toxicity

Conclusion

The selection of an appropriate amino alcohol linker is a critical step in the development of successful ADCs and PROTACs. While flexible linkers like those based on PEG offer advantages in terms of solubility, rigid linkers incorporating scaffolds such as piperidine can enhance metabolic stability and, in the case of PROTACs, promote the formation of a productive ternary complex.

This compound , with its unique combination of a rigid core and multiple functional groups, represents a promising, yet underexplored, candidate for linker design. Based on the known properties of its constituent chemical motifs, it is predicted to offer high stability and rigidity. Further experimental investigation is warranted to fully elucidate its potential and to provide direct comparative data against established amino alcohol linkers. The experimental protocols and comparative data presented in this guide provide a framework for such evaluations, aiding researchers in the rational design and selection of optimal linkers for their specific therapeutic applications.

References

Comparative Guide to the Biological Activity of 1-(2-Aminoethyl)piperidin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of analogs of 1-(2-Aminoethyl)piperidin-3-ol, focusing on their engagement with sigma receptors and their potential as antiproliferative agents. While direct experimental data for this compound is not extensively available in the public domain, this guide leverages published data on structurally related 4-(2-aminoethyl)piperidine derivatives to offer insights into the structure-activity relationships (SAR) within this chemical class.

Executive Summary

Analogs of 1-(2-Aminoethyl)piperidine have emerged as potent ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a variety of cellular functions and disease states.[1][2][3] This guide details the binding affinities of a series of these analogs at σ1 and σ2 receptors and evaluates their antiproliferative effects on human cancer cell lines. The presented data highlights key structural modifications that influence receptor affinity, selectivity, and cytotoxic potency.

Comparative Biological Activity

The biological activity of 1-(2-aminoethyl)piperidine analogs has been primarily investigated in the context of their interaction with sigma receptors and their antiproliferative properties.[4]

Sigma Receptor Binding Affinity

A series of 4-(2-aminoethyl)-2-phenylpiperidine derivatives were evaluated for their binding affinity at σ1 and σ2 receptors using radioligand binding assays.[5] The results, summarized in Table 1, reveal a strong preference for the σ1 receptor. Notably, substitution on the piperidine nitrogen significantly impacts affinity. Methylation of the piperidine nitrogen (e.g., in compounds 20a , 21a , and 22a ) leads to a substantial increase in σ1 affinity compared to the unsubstituted analog (4a ).[5]

Table 1: Sigma Receptor Binding Affinities of 4-(2-Aminoethyl)piperidine Analogs [5]

CompoundRR'R''Ki (σ1) [nM]Ki (σ2) [nM]Selectivity (σ2/σ1)
4a HHH165>10,000>61
18a C2H5HH7.9>10,000>1266
20a CH3HH1.817899
21a CH3CH3H1.2235196
22a CH3HCH31.5256171

Data extracted from Holtschulte et al., 2022.[5]

Antiproliferative Activity

The antiproliferative effects of these analogs were assessed in human non-small cell lung cancer (A427) and androgen-negative human prostate cancer (DU145) cell lines.[5] The results are presented in Table 2. The 1-methylpiperidine derivatives (20a , 21a , and 22a ) demonstrated potent growth inhibition in DU145 cells, with IC50 values in the low micromolar range.[5] Interestingly, the unsubstituted piperidine 4a also showed notable activity against A427 cells.[5]

Table 2: Antiproliferative Activity of 4-(2-Aminoethyl)piperidine Analogs [5]

CompoundA427 % Inhibition @ 10 µMDU145 IC50 [µM]
4a 75>20
20a ND7.8
21a ND6.9
22a ND7.5

ND: Not Determined. Data extracted from Holtschulte et al., 2022.[5]

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling

The σ1 receptor is a ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondria interface.[3][6] It plays a crucial role in regulating cellular stress responses, calcium signaling, and cell survival pathways.[7][8] Ligand binding to the σ1 receptor can modulate the activity of various ion channels and signaling proteins, influencing downstream pathways involved in cell proliferation and apoptosis.[1][9]

sigma1_signaling cluster_membrane Endoplasmic Reticulum s1r σ1 Receptor ip3r IP3 Receptor s1r->ip3r Modulates ligand Piperidine Analog (Ligand) ligand->s1r Binds ca_release Ca2+ Release ip3r->ca_release downstream Downstream Signaling (Cell Proliferation, Apoptosis) ca_release->downstream

Figure 1. Simplified Sigma-1 Receptor Signaling Pathway.

Experimental Workflow: Radioligand Binding Assay

The determination of receptor binding affinity is a critical step in characterizing the pharmacological profile of these analogs. A common workflow for a competitive radioligand binding assay is illustrated below.

binding_assay_workflow prep Receptor Preparation (e.g., Guinea Pig Brain Homogenate) incubation Incubation: - Receptor - Radioligand (3H-pentazocine) - Test Compound (Piperidine Analog) prep->incubation separation Separation of Bound and Free Radioligand (Filtration) incubation->separation quantification Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC50 and Ki Determination) quantification->analysis

Figure 2. Workflow for Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assays for σ1 and σ2 Receptors[5]
  • σ1 Receptor Assay:

    • Receptor Source: Homogenates of guinea pig brains.

    • Radioligand: [³H]-(+)-pentazocine (a σ1 selective radioligand).

    • Procedure: The receptor material is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (piperidine analog). Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

  • σ2 Receptor Assay:

    • Receptor Source: Membrane preparation from rat liver.

    • Radioligand: [³H]-1,3-di(o-tolyl)guanidine ([³H]DTG) (a non-selective sigma ligand).

    • Procedure: To measure binding specifically to σ2 receptors, the assay is performed in the presence of a high concentration of an unlabeled σ1 selective ligand to saturate the σ1 binding sites. The rest of the procedure is similar to the σ1 receptor assay.

Antiproliferative Assay (IncuCyte® Live-Cell Analysis)[10][11]
  • Cell Lines: Human non-small cell lung cancer A427 and androgen-negative human prostate cancer DU145.

  • Procedure:

    • Cells are seeded in 96-well plates at an appropriate density.

    • After allowing the cells to adhere, they are treated with various concentrations of the test compounds.

    • The plate is placed in an IncuCyte® live-cell analysis system, which is a microscope inside a cell incubator.

    • Phase-contrast images of the cells are taken at regular intervals over a period of several days.

    • The IncuCyte® software analyzes the images to determine the percent confluence of the cells in each well over time.

  • Data Analysis: The cell confluence data is used to generate growth curves. The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.

Conclusion

The 1-(2-aminoethyl)piperidine scaffold represents a promising starting point for the development of potent and selective σ1 receptor ligands. Structure-activity relationship studies indicate that N-alkylation of the piperidine ring is a key determinant of high σ1 affinity. Several analogs exhibit significant antiproliferative activity in cancer cell lines, suggesting a potential therapeutic application for compounds of this class. Further investigation into the detailed mechanism of action and in vivo efficacy is warranted to fully elucidate the therapeutic potential of these 1-(2-aminoethyl)piperidine derivatives. The absence of publicly available data on the lead compound, this compound, highlights an area for future research to provide a more complete understanding of this chemical space.

References

structure-activity relationship (SAR) of "1-(2-Aminoethyl)piperidin-3-ol" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of piperidine derivatives, particularly focusing on analogs of 4-(2-Aminoethyl)piperidine, reveals critical insights into their development as potent and selective σ1 receptor ligands with potential antiproliferative properties. Due to a lack of specific SAR studies on "1-(2-Aminoethyl)piperidin-3-ol," this guide focuses on the closely related and well-documented 4-(2-Aminoethyl)piperidine scaffold.

Comparative Analysis of σ1 Receptor Ligands

Derivatives of the 4-(2-Aminoethyl)piperidine scaffold have been synthesized and evaluated for their affinity towards σ1 and σ2 receptors, as well as their cytotoxic effects on various cancer cell lines.[1] The core concept involves the bioisosteric replacement of a central cyclohexane or 1,3-dioxane ring from previous lead compounds with a piperidine ring to improve hydrolytic stability and reduce lipophilicity.[1]

Key Structural Modifications and Their Effects

The primary points of modification on the 4-(2-Aminoethyl)piperidine scaffold include substitutions on the piperidine nitrogen and alterations of the aminoethyl side chain. These modifications have been shown to significantly influence σ1 receptor affinity, selectivity over the σ2 receptor, and antiproliferative activity.[2][1]

Table 1: Structure-Activity Relationship of 4-(2-Aminoethyl)piperidine Derivatives

CompoundR1 (Piperidine N-substituent)R2 (Aminoethyl N-substituent)σ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity (σ2/σ1)Antiproliferative Activity (DU145, IC50, µM)
4a HH165>1000>6-
18a CH3H7.91000127-
18b CH2CH3H100>1000>10-
13a TosylH120>1000>8.3-
20a CH33-Methoxy-3-phenylpropyl1.84502504.8
21a CH33,3-Diphenylpropyl1.32802155.2
22a CH34,4-Diphenylbutyl1.53202135.5
NE-100 (Ref) --1.1140012739.8
S1RA (Ref) --19450023710.2

Data compiled from multiple sources.[2][1]

Structure-Activity Relationship Insights

The data reveals several key SAR trends:

  • N-Substitution on the Piperidine Ring: A small alkyl substituent, such as a methyl group (as in 18a ), dramatically increases σ1 affinity compared to an unsubstituted nitrogen (4a ) or larger substituents like ethyl (18b ) or tosyl (13a ).[2][1] This suggests that a small, lipophilic group at this position is optimal for interaction with the σ1 receptor binding pocket.

  • Aminoethyl Side Chain Modification: Elaboration of the aminoethyl side chain with bulky aromatic groups, as seen in compounds 20a , 21a , and 22a , leads to a significant enhancement of σ1 affinity.[2][1]

  • Selectivity: High selectivity for the σ1 receptor over the σ2 receptor is a desirable trait. The N-methylated derivatives generally exhibit good selectivity.[2][1]

  • Antiproliferative Activity: The potent σ1 ligands (20a , 21a , 22a ) also demonstrate notable antiproliferative effects against the DU145 human prostate cancer cell line, with IC50 values in the low micromolar range.[1] These compounds were more potent than the reference σ1 antagonists NE-100 and S1RA.[1]

Experimental Protocols

σ1 and σ2 Receptor Radioligand Binding Assays

The affinity of the synthesized piperidine derivatives for σ1 and σ2 receptors is determined through competitive radioligand binding assays.

  • Preparation of Membranes: Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2) are prepared by homogenization in a sucrose buffer followed by centrifugation to isolate the membrane fraction.

  • Radioligand: [+]-Pentazocine ([³H]) is used for the σ1 receptor assay, and [³H]-DTG is used for the σ2 receptor assay.

  • Assay Conditions: The membrane preparations are incubated with the radioligand and varying concentrations of the test compounds in a suitable buffer (e.g., Tris-HCl).

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding, after which the bound and free radioligands are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined from concentration-response curves, and the Ki values are calculated using the Cheng-Prusoff equation.

Antiproliferative Assay (MTT Assay)

The cytotoxic effects of the compounds on cancer cell lines (e.g., DU145) are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Visualizing the SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of these piperidine derivatives.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Lead Lead Compound (e.g., Cyclohexane derivative) Scaffold Piperidine Scaffold (e.g., 4-(2-Aminoethyl)piperidine) Lead->Scaffold Bioisosteric Replacement Derivatives Synthesized Derivatives (R1 and R2 modifications) Scaffold->Derivatives Diversification Binding σ1/σ2 Receptor Binding Assays Derivatives->Binding Cytotoxicity Antiproliferative Assays (e.g., MTT) Derivatives->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Binding->SAR Cytotoxicity->SAR

Caption: Workflow for SAR studies of piperidine derivatives.

Signaling Pathways and Experimental Workflows

The antiproliferative effects of these σ1 receptor ligands may be mediated through various signaling pathways. While the precise mechanisms are often complex and require further investigation, σ1 receptor modulation can influence calcium signaling, endoplasmic reticulum stress, and apoptotic pathways.

Apoptosis_Pathway Ligand Piperidine Derivative (σ1 Ligand) Sigma1R σ1 Receptor Ligand->Sigma1R Binds to ER_Stress ER Stress Sigma1R->ER_Stress Ca_Signaling Ca²⁺ Signaling Modulation Sigma1R->Ca_Signaling Apoptosis Apoptosis ER_Stress->Apoptosis Ca_Signaling->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Caption: Postulated signaling pathway for apoptosis induction.

References

Navigating the Synthesis of 1-(2-Aminoethyl)piperidin-3-ol: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 1-(2-Aminoethyl)piperidin-3-ol, a versatile building block, presents a unique synthetic challenge. This guide provides a comparative analysis of potential synthetic routes to this valuable compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory. Two primary strategies are explored: N-alkylation of piperidin-3-ol and reductive amination of a piperidin-3-one precursor.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: N-Alkylation of Piperidin-3-olRoute 2: Reductive Amination of 3-Oxopiperidine Derivative
Starting Materials Piperidin-3-ol, N-Boc-2-bromoethylaminetert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate
Key Reactions N-alkylation, Boc deprotectionReduction, Boc deprotection
Overall Yield (estimated) ModerateModerate to High
Number of Steps 22
Key Advantages Utilizes readily available piperidin-3-ol.Potentially higher yielding and cleaner final step.
Potential Challenges Potential for O-alkylation and over-alkylation.Availability and cost of the starting oxopiperidine derivative.

Route 1: N-Alkylation of Piperidin-3-ol

This approach involves the direct alkylation of the secondary amine of piperidin-3-ol with a protected 2-aminoethyl halide, followed by the removal of the protecting group. The use of a tert-butoxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.

Logical Workflow for N-Alkylation Route

A Piperidin-3-ol C N-Alkylation (Base, Solvent) A->C B N-Boc-2-bromoethylamine B->C D tert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate C->D E Boc Deprotection (Acid) D->E F This compound E->F

Caption: Synthetic pathway via N-alkylation.

Experimental Protocol: N-Alkylation and Deprotection

Step 1: Synthesis of tert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

To a solution of piperidin-3-ol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, is added a base, for instance, potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq). The mixture is stirred at room temperature for a short period before the addition of N-Boc-2-bromoethylamine (1.1-1.5 eq). The reaction is then heated to a temperature ranging from 60 to 80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

Step 2: Deprotection to Yield this compound

The Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane. An excess of a strong acid, commonly trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, is added. The reaction is typically stirred at room temperature for 1-4 hours. After complete deprotection, as indicated by TLC or LC-MS, the solvent and excess acid are removed under reduced pressure. The resulting residue is then neutralized with a base, such as aqueous sodium hydroxide or sodium bicarbonate, and the product is extracted with an appropriate organic solvent. The combined organic layers are dried and concentrated to afford this compound.

Quantitative Data (Estimated)
StepProductStarting MaterialsReagentsSolventYieldPurity
1tert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamatePiperidin-3-ol, N-Boc-2-bromoethylamineK₂CO₃DMF60-75%>95% (after chromatography)
2This compoundtert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamateTFADCM>90%>98%

Route 2: Reductive Amination of a 3-Oxopiperidine Derivative

This alternative pathway begins with a pre-functionalized piperidine ring, specifically tert-butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate. The ketone at the 3-position is reduced to a hydroxyl group, followed by the deprotection of the Boc group.

Logical Workflow for Reductive Amination Route

A tert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate B Reduction (Reducing Agent) A->B C tert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate B->C D Boc Deprotection (Acid) C->D E This compound D->E

Caption: Synthetic pathway via reductive amination.

Experimental Protocol: Reduction and Deprotection

Step 1: Synthesis of tert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamate

The starting material, tert-butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamate (1.0 eq), is dissolved in a protic solvent such as methanol or ethanol. The solution is cooled in an ice bath, and a reducing agent, typically sodium borohydride (1.5-2.0 eq), is added portion-wise. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then quenched by the careful addition of water or a dilute acid. The solvent is evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give the alcohol product, which may be used in the next step without further purification if of sufficient purity.

Step 2: Deprotection to Yield this compound

The protocol for the deprotection of the Boc group is identical to that described in Route 1, Step 2.

Quantitative Data (Estimated)
StepProductStarting MaterialReagentSolventYieldPurity
1tert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamatetert-Butyl (2-(3-oxopiperidin-1-yl)ethyl)carbamateNaBH₄Methanol85-95%>97%
2This compoundtert-Butyl (2-(3-hydroxypiperidin-1-yl)ethyl)carbamateTFADCM>90%>98%

Conclusion

Both presented routes offer viable pathways to this compound. The choice between them will likely depend on the availability and cost of the starting materials. Route 1, starting from the readily accessible piperidin-3-ol, may be more cost-effective but could require more optimization to control for side reactions during the N-alkylation step. Route 2, while potentially higher yielding in the key reduction step, relies on a more specialized starting material. The provided protocols and data serve as a foundation for researchers to develop a robust and efficient synthesis tailored to their specific needs and resources.

The Strategic Advantage of 1-(2-Aminoethyl)piperidin-3-ol in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate biological activity of the target molecules. 1-(2-Aminoethyl)piperidin-3-ol, a trifunctional heterocyclic scaffold, presents a compelling case for its utility in the synthesis of complex and biologically relevant compounds. Its unique arrangement of a secondary alcohol, a primary amine, and a tertiary amine within a conformationally restricted piperidine ring offers synthetic chemists a versatile platform for creating diverse molecular architectures. This guide provides a comparative analysis of this compound, supported by experimental data from analogous systems, to highlight its advantages for researchers, scientists, and drug development professionals.

Core Advantages of the Aminoethyl-Hydroxypiperidine Scaffold

The piperidine moiety is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The value of this compound as a synthetic building block stems from several key features:

  • Trifunctional Reactivity: The presence of a primary amine, a secondary alcohol, and a tertiary ring amine allows for selective and orthogonal functionalization. This enables the stepwise and controlled introduction of various substituents to explore the chemical space around the core scaffold.

  • Three-Dimensionality: Unlike flat aromatic rings, the saturated piperidine core provides a distinct three-dimensional geometry. This is increasingly important for targeting complex protein-protein interactions and improving drug efficacy and selectivity.[1]

  • Modulation of Physicochemical Properties: The amino and hydroxyl groups provide handles for tuning key drug-like properties such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, derivatives of the isomeric 4-(2-aminoethyl)piperidine have been shown to possess low lipophilicity (logD7.4), a desirable trait for improving ligand efficiency and pharmacokinetic profiles.[3]

  • Metabolic Stability: The piperidine ring is generally more resistant to metabolic degradation compared to many other heterocyclic systems, which can lead to improved in vivo stability of the final drug candidate.[4]

Comparison with Alternative Building Blocks

The utility of this compound can be best understood by comparing it to alternative synthetic strategies aimed at producing similar final structures. Key alternatives include using isomeric building blocks, such as the 4-hydroxy analogue, or constructing the piperidine ring from an acyclic precursor.

FeatureThis compound (Target)1-(2-Aminoethyl)piperidin-4-ol (Isomer)1-Aminohex-5-en-3-ol (Acyclic Precursor)
Synthetic Steps Direct functionalization (fewer steps)Direct functionalization (fewer steps)Requires additional cyclization step
Stereocontrol Racemic starting material; may require chiral separation or asymmetric synthesis of derivatives.Racemic starting material; may require chiral separation or asymmetric synthesis of derivatives.Stereocenter can be set in the acyclic state before cyclization.
Scaffold Rigidity Pre-formed rigid ringPre-formed rigid ringFlexible chain until cyclization
Functional Handles Primary amine, secondary alcohol, tertiary ring aminePrimary amine, secondary alcohol, tertiary ring aminePrimary amine, secondary alcohol, terminal alkene
Reported Yields No direct data availableSynthesis of derivatives reported with variable yields (e.g., 34-71% for key steps).[3]N-protection and cyclization sequence reported with yields around 70-80% for individual steps.

Experimental Data and Protocols

While specific experimental data for the use of this compound as a starting material is not widely available in the literature, we can extrapolate from protocols for analogous structures to provide representative methodologies.

Table 1: Comparison of Physicochemical Properties of Piperidine Scaffolds

The following table compares the calculated and experimentally determined properties of piperidine derivatives with other cyclic scaffolds used in the synthesis of σ1 receptor ligands, highlighting the favorable low lipophilicity of the piperidine core.

Compound ScaffoldStructureclogP (Calculated)logD7.4 (Experimental)
Cyclohexane Derivative Cyclohexane ring with aminoethyl and phenyl groups5.233.25
Tetrahydropyran Derivative Tetrahydropyran ring with aminoethyl and phenyl groups3.732.25
1,3-Dioxane Derivative 1,3-Dioxane ring with aminoethyl and phenyl groups3.221.25
4-(2-aminoethyl)piperidine Derivative Piperidine ring with aminoethyl and phenyl groups0.51-0.79
This compound Target Molecule-0.32Not available

Data for comparator scaffolds sourced from a study on σ1 receptor ligands.[3] The low logD value for the piperidine derivative demonstrates its reduced lipophilicity compared to other six-membered rings, a key advantage in drug design.

Experimental Protocols

Below are representative protocols for the functionalization of a trifunctional piperidine scaffold and the synthesis of a piperidine ring from an acyclic precursor.

Protocol 1: Hypothetical N-Alkylation of this compound

This protocol describes a standard reductive amination procedure to functionalize the primary amine of the title compound.

Objective: To synthesize 1-(2-(benzylamino)ethyl)piperidin-3-ol.

Materials:

  • This compound (1.0 mmol, 144 mg)

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 318 mg)

  • Dichloroethane (DCE) (10 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound and benzaldehyde in DCE.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of a Piperidine Ring from an Acyclic Precursor

This protocol outlines the synthesis of a substituted piperidine from 1-Aminohex-5-en-3-ol via N-protection, activation of the hydroxyl group, and intramolecular cyclization.

Objective: To synthesize (4-vinylpiperidin-2-yl)methanol.

Step A: N-Protection

  • Dissolve 1-Aminohex-5-en-3-ol (10 mmol) and triethylamine (15 mmol) in DCM (50 mL).

  • Cool to 0°C and add a solution of di-tert-butyl dicarbonate (Boc₂O, 11 mmol) in DCM dropwise.

  • Stir for 12 hours at room temperature.

  • Work up and purify by column chromatography to yield tert-butyl (3-hydroxy-5-hexen-1-yl)carbamate.

Step B: Hydroxyl Group Activation

  • Dissolve the N-protected intermediate (10 mmol) in pyridine (20 mL) and cool to 0°C.

  • Add p-toluenesulfonyl chloride (TsCl, 11 mmol) portion-wise.

  • Stir for 4 hours at 0°C.

  • Work up by pouring into ice-water and extracting with ethyl acetate to yield the tosylated intermediate.

Step C: Intramolecular Cyclization

  • Add the tosylated intermediate to a suspension of sodium hydride (NaH, 12 mmol) in dry THF (50 mL).

  • Heat the mixture to reflux and stir for 6 hours.

  • Cool to 0°C, quench with water, and extract with ethyl acetate.

  • Purify by flash chromatography to obtain the N-Boc protected cyclized product.

Step D: Deprotection

  • Dissolve the N-Boc protected piperidine (10 mmol) in DCM (20 mL).

  • Add trifluoroacetic acid (TFA, 100 mmol) dropwise at 0°C.

  • Stir for 2 hours at room temperature.

  • Concentrate, basify with 2 M NaOH, and extract with DCM to yield the final product.

Application in Targeting the Sigma-1 Receptor

Derivatives of aminoethyl-piperidines are potent ligands for the Sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[3][5] The σ1 receptor is a therapeutic target for various neurological disorders.[6][7] Ligand binding modulates calcium signaling, mitigates ER stress, and promotes cell survival.[8][9]

The diagram below illustrates the central role of the σ1 receptor in cellular signaling.

sigma1_pathway cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion bip BiP sigma1 Sigma-1 Receptor (Inactive) sigma1->bip Binds/Stabilizes ip3r IP3 Receptor sigma1->ip3r Modulates sigma1_active Sigma-1 Receptor (Active) ca_mito Ca²⁺ Influx ip3r->ca_mito Ca²⁺ Channel atp ATP Production ca_mito->atp Stimulates ligand Ligand (e.g., Piperidine Derivative) ligand->sigma1 Binds stress Cellular Stress (e.g., Oxidative, ER) stress->sigma1 Activates

Caption: Sigma-1 receptor signaling at the ER-mitochondria interface.

This signaling pathway diagram illustrates how ligands, potentially derived from this compound, can activate the σ1 receptor. Upon activation by a ligand or cellular stress, the σ1 receptor dissociates from the binding immunoglobulin protein (BiP) and modulates the inositol 1,4,5-trisphosphate (IP3) receptor.[8][10] This action regulates calcium (Ca²⁺) flux from the ER into the mitochondria, which in turn stimulates ATP production and promotes cell survival pathways, making it a key target for neuroprotective drugs.[9][11]

References

A Comparative Guide to the Preclinical Efficacy of (Aminoethyl)piperidine-based Anticancer Agents: EFAH vs. EF24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical anticancer efficacy of 1-[2-Aminoethyl-(6-hydrazinopyridine-3-carbamidyl)-3,5-bis-(2-fluorobenzylidene)-4-piperidone (EFAH) and its parent compound, 3,5-bis(2-fluorobenzylidine)-4-piperidone (EF24). Both compounds are analogs of curcumin and have demonstrated potential as anticancer agents. This document summarizes their performance in preclinical models, presents supporting experimental data in a comparative format, and provides detailed methodologies for the key experiments cited.

Introduction

EF24, a synthetic analog of curcumin, has shown potent anticancer activity in various preclinical studies. To improve its physicochemical properties and enable imaging, a derivative, EFAH, was synthesized. This guide focuses on the comparative preclinical efficacy of these two related compounds, providing a valuable resource for researchers in the field of oncology drug development.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of EFAH and EF24

The following table summarizes the in vitro efficacy of EFAH and EF24 against a panel of human cancer cell lines. The data indicates that EFAH retains a potent antiproliferative activity comparable to its parent compound, EF24.[1]

Cell LineCancer TypeEFAH IC₅₀ (µM)EF24 IC₅₀ (µM)
H441Lung AdenocarcinomaComparable to EF24Not explicitly stated, but EFAH is as effective
MiaPaCa-2Pancreatic CancerComparable to EF24~1.0
Panc-1Pancreatic CancerComparable to EF24~1.0

Note: The primary study on EFAH states its antiproliferative activity is "as effective as EF24" in the listed cell lines without providing specific IC₅₀ values for EFAH. The IC₅₀ values for EF24 are sourced from various preclinical studies.

Table 2: In Vivo Efficacy of EFAH in a Pancreatic Cancer Xenograft Model

This table presents the in vivo anticancer activity of EFAH in a mouse model bearing Panc-1 human pancreatic cancer xenografts.

CompoundDoseDosing ScheduleTumor Volume ReductionTumor Weight Reduction
EFAH5 µgDaily intraperitoneal injection for 3 weeks79%82%

Note: Directly comparable in vivo efficacy data for EF24 in a Panc-1 xenograft model from the same study is not available.

Experimental Protocols

In Vitro Antiproliferative Assay (Hexosaminidase Assay)

This assay was utilized to determine the antiproliferative effects of EFAH and EF24 on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells (H441, MiaPaCa-2, or Panc-1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of EFAH or EF24. Control wells are treated with the vehicle (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • Hexosaminidase Substrate Addition: After incubation, the culture medium is removed, and the cells are washed. A solution containing a substrate for the lysosomal enzyme hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a suitable buffer is added to each well.

  • Incubation and Reaction Termination: The plates are incubated to allow for the enzymatic reaction to occur. The reaction is then stopped by adding a stop solution (e.g., a high pH buffer).

  • Absorbance Reading: The absorbance of the product of the enzymatic reaction is measured using a microplate reader at a specific wavelength. The amount of product is proportional to the number of viable cells.

  • Data Analysis: The absorbance readings are used to calculate the percentage of cell viability relative to the control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curves.

In Vivo Pancreatic Cancer Xenograft Model

This preclinical model was used to evaluate the in vivo anticancer efficacy of EFAH.

Methodology:

  • Cell Culture: Human pancreatic cancer cells (Panc-1) are cultured in appropriate media until they reach the desired number for implantation.

  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of Panc-1 cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: The tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Initiation: Once the tumors reach a specified volume, the mice are randomized into treatment and control groups.

  • Compound Administration: The treatment group receives daily intraperitoneal injections of EFAH (5 µg). The control group receives vehicle injections.

  • Efficacy Evaluation: Tumor volume and body weight are monitored throughout the treatment period (e.g., 3 weeks).

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volume and weight in the treated group to the control group.

Mandatory Visualization

Signaling Pathway Diagram

The anticancer activity of EF24, the parent compound of EFAH, is known to be mediated, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is crucial in cancer cell proliferation, survival, and inflammation.

NFkB_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Proliferation, Survival) EF24 EF24 EF24->IKK Inhibition NFkB_n NF-κB NFkB_n->Gene

Caption: NF-κB signaling pathway and the inhibitory action of EF24.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the preclinical evaluation of anticancer compounds like EFAH and EF24, from in vitro screening to in vivo efficacy studies.

Experimental_Workflow InVitro In Vitro Screening CellLines Cancer Cell Lines (H441, MiaPaCa-2, Panc-1) InVitro->CellLines ProliferationAssay Antiproliferation Assay (Hexosaminidase) CellLines->ProliferationAssay IC50 Determine IC₅₀ Values ProliferationAssay->IC50 InVivo In Vivo Efficacy Studies IC50->InVivo Lead Compound Selection DataAnalysis Comparative Data Analysis IC50->DataAnalysis Xenograft Panc-1 Xenograft Mouse Model InVivo->Xenograft Treatment Compound Administration (EFAH) Xenograft->Treatment Efficacy Evaluate Tumor Growth Inhibition Treatment->Efficacy Efficacy->DataAnalysis

Caption: Preclinical evaluation workflow for anticancer compounds.:** Preclinical evaluation workflow for anticancer compounds.

References

A Comparative Guide to the Validation of Analytical Methods for 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is paramount. This guide provides a comparative overview of analytical methodologies for the validation of "1-(2-Aminoethyl)piperidin-3-ol," a compound of interest in pharmaceutical development. Due to its chemical structure—a polar, non-volatile amine with a weak chromophore—direct analysis presents challenges. This document outlines and compares several analytical techniques, providing supporting data and detailed experimental protocols to guide method development and validation in line with industry standards.

The validation of these analytical methods is performed in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines, which are referenced by regulatory bodies such as the US Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[1][2][3] Key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][4]

Comparison of Analytical Techniques

The primary analytical techniques suitable for "this compound" include High-Performance Liquid Chromatography (HPLC) with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step to enhance detectability and chromatographic performance.

Technique Principle Advantages Disadvantages
HPLC-UV with Pre-Column Derivatization Chromatographic separation of the derivatized analyte, which now contains a UV-absorbing chromophore, followed by UV detection.Widely available instrumentation; cost-effective.Requires a robust and reproducible derivatization step; potential for side reactions.
HPLC-CAD (Charged Aerosol Detection) Chromatographic separation followed by nebulization of the eluent, charging of the non-volatile analyte particles, and detection of the charge.Universal detection for non-volatile analytes; does not require a chromophore; good sensitivity.Response can be non-linear; requires a volatile mobile phase.
HPLC-MS (Mass Spectrometry) Chromatographic separation coupled with mass analysis of the analyte, providing high selectivity and sensitivity.High specificity and sensitivity; provides structural information.Higher instrumentation cost and complexity; potential for matrix effects (ion suppression/enhancement).
GC-MS with Derivatization Separation of the volatile, derivatized analyte in the gas phase followed by mass analysis.High resolving power and sensitivity.[5]Requires derivatization to increase volatility; potential for thermal degradation of the analyte.[6][7]

Quantitative Data Summary

The following table summarizes typical validation parameters for the analytical methods discussed. The values presented are representative of what would be expected for a compound like "this compound" based on data for similar amine compounds.

Parameter HPLC-UV (Derivatized) HPLC-CAD HPLC-MS GC-MS (Derivatized)
Linearity (R²) > 0.99> 0.99> 0.99> 0.99
Range 80-120% of nominal concentration[8]1-100 µg/mL0.1-10 µg/mL0.1-10 µg/mL
Accuracy (% Recovery) 98-102%95-105%98-102%95-105%
Precision (% RSD) < 2%< 5%< 2%< 5%
LOD ~0.05 µg/mL~0.1 µg/mL~0.01 µg/mL~0.01 µg/mL
LOQ ~0.15 µg/mL~0.3 µg/mL~0.03 µg/mL~0.03 µg/mL
Specificity Demonstrated by peak purity and separation from degradation products.[8]Demonstrated by separation from interferences.Highly specific due to mass detection.Highly specific due to mass detection.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the compared techniques.

HPLC-UV with Pre-Column Derivatization

This method is based on the derivatization of "this compound" with a reagent that introduces a UV-active moiety, such as dansyl chloride or benzoyl chloride.[9][10]

  • Derivatization Procedure:

    • To 1.0 mL of a standard or sample solution in acetonitrile, add 1.0 mL of a borate buffer solution (pH 9.0).

    • Add 1.0 mL of a benzoyl chloride solution (e.g., 10 mg/mL in acetonitrile).[10]

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool the mixture to room temperature and filter through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.[9][10]

    • Injection Volume: 20 µL.

HPLC_UV_Workflow sample Sample/Standard Solution buffer Add Borate Buffer (pH 9.0) sample->buffer 1 mL derivatize Add Benzoyl Chloride Heat at 60°C buffer->derivatize 1 mL filter Filter (0.45 µm) derivatize->filter hplc HPLC-UV Analysis filter->hplc Inject 20 µL data Data Acquisition & Processing hplc->data

HPLC-UV with Derivatization Workflow
HPLC-CAD

This method is suitable for the direct analysis of "this compound" without derivatization.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a volatile buffer (e.g., ammonium formate).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • CAD Settings: Evaporation temperature 35°C, nitrogen gas pressure 35 psi.

    • Injection Volume: 10 µL.

HPLC_CAD_Workflow sample Sample/Standard Solution prepare Dilute in Mobile Phase sample->prepare filter Filter (0.45 µm) prepare->filter hplc HPLC-CAD Analysis filter->hplc Inject 10 µL data Data Acquisition & Processing hplc->data

HPLC-CAD Analysis Workflow
HPLC-MS

This is a highly sensitive and specific method for the direct analysis of the compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

HPLC_MS_Workflow sample Sample/Standard Solution prepare Dilute in Mobile Phase sample->prepare filter Filter (0.45 µm) prepare->filter hplc HPLC Separation filter->hplc Inject 5 µL ms MS Detection (ESI+) hplc->ms data Data Acquisition & Processing ms->data

HPLC-MS Analysis Workflow
GC-MS with Derivatization

This technique is powerful for volatile compounds, and derivatization can make "this compound" amenable to GC analysis. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach for amines.[11]

  • Derivatization Procedure:

    • Evaporate 1 mL of the sample solution to dryness under a stream of nitrogen.

    • Add 100 µL of ethyl acetate and 50 µL of TFAA.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent under nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for injection.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program: Initial 60°C, hold for 2 min; ramp to 280°C at 15°C/min, hold for 5 min.

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Full scan for qualitative analysis, SIM for quantitative analysis.

GC_MS_Workflow sample Sample Solution evaporate1 Evaporate to Dryness sample->evaporate1 derivatize Add Ethyl Acetate & TFAA Heat at 70°C evaporate1->derivatize evaporate2 Evaporate Reagent derivatize->evaporate2 reconstitute Reconstitute in Ethyl Acetate evaporate2->reconstitute gcms GC-MS Analysis reconstitute->gcms Inject 1 µL data Data Acquisition & Processing gcms->data

GC-MS with Derivatization Workflow

Considerations for Chiral Separation

"this compound" possesses a chiral center at the 3-position of the piperidine ring. Therefore, it is crucial to employ a chiral analytical method to separate and quantify the enantiomers, as they may exhibit different pharmacological and toxicological profiles. Chiral separation can be achieved by:

  • Chiral HPLC: Using a chiral stationary phase (CSP) column that can directly separate the enantiomers.

  • Diastereomeric Derivatization: Derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

The validation of a chiral method would include an additional specificity test to ensure the resolution and quantification of each enantiomer in the presence of the other.

This guide provides a framework for selecting and validating an appropriate analytical method for "this compound." The choice of method will depend on the specific requirements of the analysis, including sensitivity needs, sample matrix, and available instrumentation.

References

Comparative Cytotoxicity of Piperidine Derivatives: An Analysis of Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cytotoxic potential of piperidine-based compounds. This guide focuses on the comparative analysis of 1-(2-Aminoethyl)piperidin-3-ol analogs, providing a summary of experimental data, detailed methodologies, and visual representations of experimental workflows and potential signaling pathways.

Please note: Extensive literature searches did not yield specific cytotoxic data for "this compound." The following guide presents data on structurally related 4-(2-aminoethyl)piperidine derivatives, which are structural isomers. This information provides valuable insights into the potential structure-activity relationships and cytotoxic mechanisms of this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of several 1-methyl-4-(2-aminoethyl)piperidine derivatives was evaluated against human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a substance that inhibits a biological process by 50%, was determined for each compound. The results are summarized in the table below. Lower IC50 values indicate greater cytotoxic potency.

Compound IDR² SubstituentCancer Cell LineIC50 (µM)[1]
20a -NHCH₂-c-C₆H₁₁DU145 (Prostate)4.9
21a -N(CH₃)CH₂PhDU145 (Prostate)5.5
22a MorpholinoDU145 (Prostate)4.0
NE-100 ReferenceDU145 (Prostate)>10
S1RA ReferenceDU145 (Prostate)>10

Experimental Protocols

The following section details the methodology used to assess the cytotoxicity of the piperidine derivatives.

Cell Culture and Treatment

Androgen-negative human prostate cancer cells (DU145) were cultured in appropriate media and maintained in a controlled environment. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to attach for 24 hours. Subsequently, the cells were treated with various concentrations of the test compounds and incubated for an additional 72 hours.[1]

Sulforhodamine B (SRB) Assay

The Sulforhodamine B (SRB) assay was employed to determine cell viability. This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the total protein mass, which is directly related to the number of living cells. After the 72-hour incubation period with the test compounds, the cells were fixed, washed, and stained with SRB. The bound dye was then solubilized, and the absorbance was measured using a microplate reader to quantify cell viability.[1]

Visualizing Experimental Workflows and Signaling Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Cytotoxicity_Workflow cluster_setup Cell Seeding and Treatment cluster_srb SRB Assay cluster_analysis Data Analysis A Seed DU145 cells in 96-well plates B Incubate for 24h for cell attachment A->B C Add various concentrations of piperidine derivatives B->C D Incubate for 72h C->D E Fix cells with trichloroacetic acid D->E F Wash and stain with Sulforhodamine B E->F G Solubilize bound dye F->G H Measure absorbance at 570 nm G->H I Calculate cell viability (% of control) H->I J Determine IC50 values I->J

Caption: Workflow for determining cytotoxicity using the Sulforhodamine B (SRB) assay.

While the specific signaling pathways for the analyzed 4-(2-aminoethyl)piperidine derivatives were not detailed in the referenced study, many cytotoxic compounds induce programmed cell death, or apoptosis. The following diagram illustrates a simplified, hypothetical signaling pathway for apoptosis induction.

Apoptosis_Pathway cluster_induction Induction Phase cluster_cascade Caspase Cascade cluster_execution Execution Phase Piperidine Piperidine Derivative Receptor Cellular Target (e.g., Receptor, Enzyme) Piperidine->Receptor InitiatorCaspase Initiator Caspases (e.g., Caspase-8, Caspase-9) Receptor->InitiatorCaspase ExecutionerCaspase Executioner Caspases (e.g., Caspase-3) InitiatorCaspase->ExecutionerCaspase PARP PARP Cleavage ExecutionerCaspase->PARP DNA DNA Fragmentation ExecutionerCaspase->DNA Blebbing Membrane Blebbing ExecutionerCaspase->Blebbing Apoptosis Apoptosis PARP->Apoptosis DNA->Apoptosis Blebbing->Apoptosis

Caption: A simplified signaling pathway for the induction of apoptosis.

Discussion

The presented data on 4-(2-aminoethyl)piperidine derivatives indicate that these compounds exhibit cytotoxic activity against the DU145 human prostate cancer cell line, with IC50 values in the low micromolar range.[1] The variation in cytotoxicity among the tested derivatives suggests that the nature of the substituent on the aminoethyl side chain plays a role in their biological activity. Further research, including synthesis and evaluation of a broader range of derivatives, is necessary to establish a clear structure-activity relationship.

It is important to reiterate that these findings are for structural isomers of "this compound." Future studies should focus on the synthesis and cytotoxic evaluation of "this compound" and its own derivatives to directly assess their potential as anticancer agents. Investigating the specific molecular targets and signaling pathways affected by these compounds will also be crucial for their further development.

References

Comparative Guide to the Target Identification and Validation of 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for the target identification and validation of the novel compound 1-(2-Aminoethyl)piperidin-3-ol. Based on the biological activity of structurally related aminoethyl-piperidine derivatives, the primary molecular target is strongly suggested to be the sigma-1 (σ1) receptor .[1][2] This document compares the predicted activity of this compound with established σ1 receptor ligands, the antagonist haloperidol and the agonist (+)-pentazocine, providing supporting experimental data and detailed protocols for target validation.

Target Identification: The Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface.[3][4] It is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel modulation, and cellular stress responses.[3][4] The structural similarity of this compound to known piperidine-based σ1 receptor ligands suggests its potential interaction with this target.[1][2]

Performance Comparison

To date, specific experimental data for the binding affinity and functional activity of this compound at the σ1 receptor is not publicly available. However, by comparing the data of well-characterized σ1 receptor modulators, we can establish a framework for its potential pharmacological profile.

Table 1: Comparison of σ1 Receptor Binding Affinity

CompoundChemical StructureTargetBinding Affinity (Ki in nM)
This compound Chemical structure of this compoundσ1 Receptor (Predicted)Not Available
Haloperidol Chemical structure of Haloperidolσ1 Receptor (Antagonist)2 - 4[5]
(+)-Pentazocine Chemical structure of (+)-Pentazocineσ1 Receptor (Agonist)1.62 - 4.8[6]

Experimental Protocols for Target Validation

Radioligand Binding Assay for σ1 Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Receptor Source: Guinea pig brain membrane homogenates.

  • Radioligand: [³H]-(+)-pentazocine.

  • Non-specific binding control: Haloperidol.

  • Test Compounds: this compound and reference compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test and reference compounds.

  • In a 96-well plate, combine the receptor source, a fixed concentration of [³H]-(+)-pentazocine (near its Kd value), and varying concentrations of the test compound or vehicle.

  • For determining non-specific binding, a separate set of wells will contain the receptor source, radioligand, and a high concentration of haloperidol (e.g., 10 µM).

  • Incubate the plates at 37°C for 150 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor Receptor Source (Guinea Pig Brain) Incubation Incubation (37°C, 150 min) Receptor->Incubation Radioligand Radioligand ([3H]-(+)-pentazocine) Radioligand->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Calculation IC50 & Ki Calculation Counting->Calculation

Caption: Workflow for determining σ1 receptor binding affinity.

Functional Assays for Target Validation

Intracellular Calcium Flux Assay

This assay determines whether a ligand acts as an agonist or antagonist at the σ1 receptor by measuring changes in intracellular calcium levels. σ1 receptor activation can modulate calcium homeostasis.[7]

Materials:

  • Cell Line: PC-12 or SH-SY5Y cells, which endogenously express the σ1 receptor.

  • Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.

  • Stimulus: Thapsigargin or a known σ1 receptor agonist like (+)-pentazocine.

  • Test Compounds: this compound, haloperidol, (+)-pentazocine.

  • Instrumentation: Fluorescence plate reader or microscope.

Procedure:

  • Culture the cells in a 96-well plate.

  • Load the cells with a calcium indicator dye.

  • Wash the cells to remove excess dye.

  • Agonist Mode: Add the test compound and measure the change in fluorescence over time. An increase in intracellular calcium suggests agonist activity.

  • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known σ1 receptor agonist (e.g., (+)-pentazocine). A reduction in the agonist-induced calcium response suggests antagonist activity.

  • Record fluorescence intensity before and after the addition of compounds.

  • Analyze the data to determine the effect of the test compound on intracellular calcium levels.

Signaling Pathway: σ1 Receptor and Calcium Homeostasis

G cluster_er Endoplasmic Reticulum cluster_cyto Cytosol Sigma1 σ1 Receptor IP3R IP3 Receptor Sigma1->IP3R Modulates Ca_Cyto Increased Intracellular Ca2+ IP3R->Ca_Cyto Release Ca_ER Ca2+ Ca_ER->IP3R Agonist σ1 Agonist (e.g., (+)-Pentazocine) Agonist->Sigma1 Activates Antagonist σ1 Antagonist (e.g., Haloperidol) Antagonist->Sigma1 Inhibits

Caption: σ1 receptor modulation of intracellular calcium.

Neurite Outgrowth Assay

This cellular assay assesses the effect of compounds on neuronal differentiation and morphology, a process known to be modulated by σ1 receptor activity.

Materials:

  • Cell Line: PC-12 or N2a neuroblastoma cells.

  • Differentiation Agent: Nerve Growth Factor (NGF).

  • Test Compounds: this compound, haloperidol, (+)-pentazocine.

  • Instrumentation: High-content imaging system or microscope.

Procedure:

  • Plate the cells on a suitable substrate (e.g., collagen-coated plates).

  • Treat the cells with a sub-optimal concentration of NGF to induce neurite outgrowth.

  • Add the test compounds at various concentrations.

  • Incubate for 48-72 hours.

  • Fix and stain the cells for neuronal markers (e.g., β-III tubulin).

  • Capture images of the cells.

  • Quantify neurite length and branching using image analysis software.

  • Compare the effects of the test compound to controls (vehicle, NGF alone, and reference compounds).

Table 2: Comparative Effects of σ1 Receptor Ligands in Functional and Cellular Assays

CompoundFunctional Assay (Calcium Flux)Cellular Assay (Neurite Outgrowth)
This compound Predicted to modulate intracellular calcium.Predicted to influence neurite outgrowth.
Haloperidol Inhibits store-operated calcium entry.[8]Inhibits neurite outgrowth.[9]
(+)-Pentazocine Increases store-operated calcium entry.[1]Promotes neuronal survival and can influence neurite dynamics.[10]

Conclusion

While direct experimental evidence for this compound is pending, the available data on structurally similar compounds and established σ1 receptor ligands provide a strong rationale for targeting the σ1 receptor for validation. The experimental protocols outlined in this guide offer a comprehensive approach to determine the binding affinity, functional activity, and cellular effects of this novel compound, thereby enabling a thorough comparison with the known σ1 receptor modulators, haloperidol and (+)-pentazocine. This comparative framework will be invaluable for researchers and drug development professionals in characterizing the pharmacological profile of this compound and assessing its therapeutic potential.

References

Assessing the Novelty of 1-(2-Aminoethyl)piperidin-3-ol Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Piperidine Scaffolds

The primary point of differentiation lies in the position of the hydroxyl group on the piperidine ring. This seemingly minor structural change from the 4-position to the 3-position can significantly impact a molecule's three-dimensional conformation, hydrogen bonding potential, and overall polarity. These factors are critical in determining binding affinity and selectivity for biological targets.

A notable therapeutic target for piperidine-based scaffolds is the sigma-1 (σ1) receptor, a unique ligand-operated chaperone protein implicated in various central nervous system (CNS) disorders and cancer.[6][7][8] Research into 4-(2-aminoethyl)piperidine derivatives has revealed their potential as high-affinity σ1 receptor ligands with antiproliferative properties.[9][10]

Table 1: Comparison of Physicochemical and Biological Properties

Feature1-(2-Aminoethyl)piperidin-3-ol (Hypothesized)4-(2-Aminoethyl)piperidine Derivatives (Published Data)Reference
Structure Hydroxyl group at the 3-positionHydroxyl group at the 4-position or other substituents-
CAS Number 847499-95-0Varies[5]
Molecular Weight 144.22 g/mol Varies-
Predicted LogP Lower than 4-OH analogVaries-
Potential Biological Target(s) σ1 Receptor, other CNS receptorsσ1 Receptor[9][10]
Reported Biological Activity Not reportedHigh σ1 receptor affinity (Ki values in the low nanomolar range), antiproliferative activity against cancer cell lines (e.g., A427, DU145).[9][10]

Potential Significance of the 3-Hydroxy Moiety

The shift of the hydroxyl group to the 3-position in "this compound" introduces chirality and alters the molecule's spatial arrangement of hydrogen bond donors and acceptors. This could lead to:

  • Novel Binding Interactions: The 3-hydroxy group may enable unique interactions with amino acid residues in a target's binding pocket that are not possible for the 4-hydroxy analog, potentially leading to altered affinity or selectivity.

  • Modified Physicochemical Properties: A change in the intramolecular hydrogen bonding network could influence the compound's pKa, solubility, and membrane permeability, thereby affecting its pharmacokinetic profile.

  • Different Structure-Activity Relationship (SAR): The SAR for a series of 3-hydroxy-piperidine derivatives may diverge significantly from that of the 4-hydroxy series, opening new avenues for optimization.

Experimental Protocols

To empirically assess the novelty and therapeutic potential of "this compound," the following experimental protocols, adapted from studies on analogous compounds, are recommended.

Sigma-1 (σ1) Receptor Radioligand Binding Assay

This assay determines the binding affinity of the test compound for the σ1 receptor by measuring its ability to displace a known radiolabeled ligand.[11][12]

Materials:

  • Guinea pig brain membrane homogenates (as a source of σ1 receptors)

  • [³H]-(+)-Pentazocine (radioligand)

  • Test compound ("this compound")

  • Haloperidol (positive control)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, incubate the membrane homogenates with a fixed concentration of [³H]-(+)-pentazocine and varying concentrations of the test compound or control.

  • Incubate for a specified time (e.g., 120 minutes) at a controlled temperature (e.g., 37°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specific binding.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki value (inhibitory constant).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[13][14][15]

Materials:

  • Human cancer cell lines (e.g., A549 - lung carcinoma, DU145 - prostate carcinoma)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound ("this compound")

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound and positive control for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizing Pathways and Workflows

To further contextualize the potential application of the "this compound" scaffold, the following diagrams illustrate a relevant signaling pathway and a general experimental workflow.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol BiP BiP sigma1 σ1 Receptor sigma1->BiP Dissociates IP3R IP3 Receptor sigma1->IP3R Stabilizes Ca_ER Ca²⁺ (ER) IP3R->Ca_ER Opens PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3->IP3R Binds Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release downstream Downstream Signaling (e.g., Apoptosis) Ca_cyto->downstream GPCR GPCR GPCR->PLC Activates Ligand Agonist Ligand Ligand->GPCR Test_Compound 1-(2-Aminoethyl) piperidin-3-ol Test_Compound->sigma1 Modulates

Caption: Hypothetical Signaling Pathway of a σ1 Receptor Modulator.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay & Analysis cell_culture 1. Cancer Cell Culture (e.g., A549, DU145) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 2. Prepare Serial Dilutions of this compound treatment 4. Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation 5. Incubate for 48-72 hours treatment->incubation mtt_addition 6. Add MTT Reagent incubation->mtt_addition formazan_sol 7. Solubilize Formazan Crystals mtt_addition->formazan_sol read_plate 8. Measure Absorbance formazan_sol->read_plate data_analysis 9. Calculate IC50 Value read_plate->data_analysis

References

Patent Landscape of 1-(2-Aminoethyl)piperidin-3-ol and its Potential in Neurodegenerative and Psychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the patent landscape surrounding the chemical scaffold 1-(2-Aminoethyl)piperidin-3-ol and its derivatives. While direct patenting and extensive biological evaluation of this specific molecule are limited, its structural similarity to compounds with significant activity in the central nervous system (CNS) suggests its potential as a valuable building block for novel therapeutics targeting a range of neurological and psychiatric conditions. This review summarizes the existing patent landscape for related piperidine derivatives, outlines key biological targets, and provides detailed experimental protocols for evaluating such compounds.

Introduction to this compound and its Therapeutic Potential

This compound is a piperidine derivative that has appeared in the patent literature primarily as an intermediate in the synthesis of more complex molecules. Notably, its structure is closely related to other piperidine-based compounds that have been investigated for their interaction with key CNS targets, including sigma-1 (σ1) receptors, serotonin receptors (e.g., 5-HT2A, 5-HT2B), and dopamine receptors (e.g., D2). These receptors are implicated in the pathophysiology of numerous disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.

While direct experimental data for this compound is scarce in the public domain, the therapeutic activities of its close analogs provide a strong rationale for its further investigation. This guide will compare the patented activities of these related compounds and provide the necessary context for evaluating the potential of the this compound scaffold.

Comparative Analysis of Patented Piperidine Derivatives

The patent landscape reveals a strong interest in piperidine derivatives for CNS disorders. Below is a comparison of key patent findings for compounds structurally related to this compound and established drugs targeting similar indications.

Table 1: Comparison of Patented Piperidine Derivatives and Comparator Drugs

Compound Class/DrugPatent/Source ExamplePrimary Biological Target(s)Therapeutic Area(s)Key Claimed/Observed Effects
4-(2-Aminoethyl)piperidine Derivatives ChemMedChem (2022)Sigma-1 (σ1) ReceptorCancer (Antiproliferative)High σ1 receptor affinity and selectivity; antiproliferative effects in human cancer cell lines.[1]
4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones E-183-2024-0 (Provisional Patent)Anti-inflammatory pathwaysNeurodegenerative and Systemic Degenerative DisordersAnti-inflammatory properties.[2]
Piperidine Derivatives for CNS US10562882B2Not specifiedPsychiatric and Neurological ConditionsBroad claims for the treatment of various CNS disorders.[3]
Donepezil Multiple Patents/Clinical UseAcetylcholinesterase (AChE) Inhibitor, Sigma-1 (σ1) Receptor AgonistAlzheimer's DiseaseImproves cognitive function by increasing acetylcholine levels in the brain.[4][5][6][7][8]
Risperidone Multiple Patents/Clinical UseDopamine D2 and Serotonin 5-HT2A Receptor AntagonistSchizophrenia, Bipolar DisorderAlleviates positive and negative symptoms of schizophrenia.[9][10][11][12][13]

Key Biological Targets and Signaling Pathways

The therapeutic potential of this compound and its analogs likely stems from their interaction with one or more key CNS receptors. The following diagrams illustrate the signaling pathways associated with these targets.

Sigma_1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane (MAM) Sigma1 Sigma-1 Receptor IRE1 IRE1 Sigma1->IRE1 Modulates ER stress response IP3R3 IP3R3 Sigma1->IP3R3 Stabilizes Neuroprotection Neuroprotection, Neurite Outgrowth, Synaptic Plasticity Sigma1->Neuroprotection Promotes BiP BiP/GRP78 BiP->Sigma1 Dissociates from Ca_Mito Ca2+ IP3R3->Ca_Mito Modulates Ca2+ flux Ligand Ligand (e.g., 1-(2-Aminoethyl) piperidin-3-ol analog) Ligand->Sigma1 Binds to Ca_ER Ca2+ Ca_ER->IP3R3 Cell_Stress Cellular Stress Cell_Stress->BiP Induces dissociation

Caption: Sigma-1 Receptor Signaling Pathway.

Dopamine_Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_pre Dopamine D2_Receptor D2 Receptor Dopamine_pre->D2_Receptor Activates Serotonin_pre Serotonin HT2A_Receptor 5-HT2A Receptor Serotonin_pre->HT2A_Receptor Activates Downstream_D2 D2-mediated Signaling D2_Receptor->Downstream_D2 Downstream_HT2A 5-HT2A-mediated Signaling HT2A_Receptor->Downstream_HT2A Risperidone Risperidone (Antagonist) Risperidone->D2_Receptor Blocks Risperidone->HT2A_Receptor Blocks

Caption: Dopamine D2 and Serotonin 5-HT2A Receptor Signaling.

Experimental Protocols for Evaluation

To assess the therapeutic potential of this compound and its derivatives, a series of in vitro and in vivo experiments are necessary. The following are standard protocols for key assays.

In Vitro Assays

a) Sigma-1 Receptor Binding Assay

  • Objective: To determine the binding affinity of the test compound for the sigma-1 receptor.

  • Method: Radioligand competition assay.

  • Protocol:

    • Prepare membrane homogenates from guinea pig brain tissue, which is rich in sigma-1 receptors.[9]

    • Incubate the membrane preparation with a constant concentration of a radiolabeled sigma-1 specific ligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.[4][14]

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

b) Aβ-Induced Neurotoxicity Assay

  • Objective: To evaluate the neuroprotective effect of the test compound against amyloid-beta (Aβ)-induced toxicity, a hallmark of Alzheimer's disease.

  • Method: Cell viability assay (e.g., MTT assay).

  • Protocol:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding a solution of aggregated Aβ peptide (e.g., Aβ1-42) to the cell culture and incubate for 24-48 hours.[15][16]

    • Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage of the control (untreated) cells.

In Vivo Models

a) Animal Models of Alzheimer's Disease

  • Objective: To assess the in vivo efficacy of the test compound in a model that recapitulates aspects of Alzheimer's disease pathology.

  • Model: Transgenic mouse models (e.g., 3xTg-AD mice) that develop both amyloid plaques and tau pathology are commonly used.[3] Alternatively, neurotoxin-induced models, such as intracerebroventricular injection of Aβ oligomers, can be employed.[16][17]

  • Protocol:

    • Administer the test compound to the animals over a specified period.

    • Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.[1]

    • At the end of the study, collect brain tissue for histological and biochemical analysis of amyloid plaques, tau pathology, and markers of neuroinflammation and oxidative stress.

b) Animal Models of Parkinson's Disease

  • Objective: To evaluate the neuroprotective or symptomatic effects of the test compound in a model of Parkinson's disease.

  • Model: Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) rat model or the MPTP mouse model, are widely used to induce dopaminergic neurodegeneration.[18][19] Genetic models, such as those overexpressing alpha-synuclein, are also available.[18]

  • Protocol:

    • Induce the Parkinsonian phenotype using the chosen model.

    • Administer the test compound to the animals.

    • Assess motor function using tests such as the rotarod test or cylinder test.

    • Analyze brain tissue for the extent of dopaminergic neuron loss in the substantia nigra and striatum, and levels of dopamine and its metabolites.

Conclusion and Future Directions

The patent landscape for piperidine derivatives strongly indicates their potential for the development of novel CNS therapies. While this compound itself has not been the primary subject of extensive patenting or biological evaluation, its structural features suggest it could be a valuable scaffold for targeting key receptors implicated in neurodegenerative and psychiatric disorders, particularly the sigma-1 receptor.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close analogs. Determining its binding affinity and functional activity at the sigma-1 receptor, as well as other relevant CNS targets, will be a critical first step. Positive in vitro results would warrant further investigation in established animal models of neurodegenerative diseases to assess its therapeutic efficacy. The detailed experimental protocols provided in this guide offer a roadmap for such investigations, paving the way for the potential development of a new class of therapeutics based on this promising chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 1-(2-Aminoethyl)piperidin-3-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-(2-Aminoethyl)piperidin-3-ol, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Immediate Safety and Handling

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.[1][3]

Waste Collection and Storage

All materials contaminated with this compound, including the pure substance, solutions, and any contaminated labware (e.g., pipette tips, weighing boats), must be collected as hazardous waste.

Step-by-Step Collection Procedure:

  • Select a Compatible Waste Container: Use a clearly labeled, leak-proof container made of a material compatible with amino-alcohols. High-density polyethylene (HDPE) containers are generally a suitable choice.

  • Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4][5] Include the approximate concentration and quantity of the waste.

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be stored separately from acids and oxidizing agents to prevent violent reactions.[4]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[4][6] This prevents the release of vapors and potential spills.

  • Store in a Designated Area: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][7] This area should be away from drains and sources of ignition.[1][8]

Disposal Protocol

Under no circumstances should this compound be disposed of down the sink or in regular trash.[6][9] Evaporation in a fume hood is also not an acceptable method of disposal.[4][6]

The only acceptable method for the disposal of this compound is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Procedure:

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office will provide specific instructions and arrange for the collection of the hazardous waste.

  • Prepare for Pickup: Ensure the waste container is properly labeled and sealed. Have an inventory of the waste ready for the disposal team.

  • Documentation: Complete any necessary waste disposal forms as required by your institution and the waste disposal company.

Decontamination of Empty Containers

Empty containers that once held this compound must also be disposed of as hazardous waste unless they are triple-rinsed.[6]

Triple-Rinsing Procedure:

  • Rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent).

  • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[6]

  • After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best to consult with your EHS office for confirmation. Deface the original label before disposal.[6]

Spill Management

In the event of a spill, the primary goal is to contain the material and prevent it from spreading or entering drains.[10]

Spill Cleanup Procedure:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Wear Appropriate PPE: Don the appropriate PPE before attempting to clean the spill.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to absorb the spilled liquid.

  • Collect the Waste: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_0 Disposal Workflow A Start: Generation of This compound Waste B Is the material contaminated with This compound? A->B C Collect in a labeled, compatible hazardous waste container. B->C Yes F Is it an empty container? B->F No D Store in designated Satellite Accumulation Area (SAA). C->D E Arrange for pickup by a licensed hazardous waste disposal company via EHS. D->E K End E->K G Triple-rinse the container. F->G Yes J Dispose of as non-hazardous waste. F->J No H Collect rinsate as hazardous waste. G->H I Dispose of rinsed container as non-hazardous waste (confirm with EHS). G->I H->C I->K J->K

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guidance for 1-(2-Aminoethyl)piperidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For correspondence: --INVALID-LINK--

This document provides crucial safety and logistical information for the handling and disposal of 1-(2-Aminoethyl)piperidin-3-ol. Researchers, scientists, and professionals in drug development should review this guidance to ensure safe laboratory practices. The information herein is compiled from safety data sheets of closely related compounds and available chemical data.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Eye and Face Protection Chemical safety goggles with a face shield.[1]Protects against splashes and vapors that can cause severe eye irritation and burns.[1]
Hand Protection Elbow-length PVC or other appropriate chemical-resistant gloves (e.g., nitrile).[1]Prevents skin contact which can lead to severe burns and potential skin sensitization.[1]
Body Protection A complete suit protecting against chemicals or a lab coat with a chemical-resistant apron.[2]Provides a barrier against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area is mandatory. If ventilation is inadequate or for spill response, a NIOSH-approved respirator with appropriate cartridges should be used.Protects against inhalation of vapors or mists which can irritate the respiratory tract.[1]
Operational Plan: Handling and Storage

Safe handling and storage are critical to minimizing exposure risks and preventing accidents.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1] Wash hands thoroughly after handling.[1]

  • Preventing Contact: Avoid all personal contact with the substance, including inhalation of vapors.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources as piperidine derivatives can be flammable.[1][3] Use non-sparking tools.[3]

  • Safe Transfer: When transferring, ground and bond containers to prevent static discharge.[3]

Storage Conditions:

  • Container: Keep the container tightly sealed and store in a cool, dry, and well-ventilated area.[1][3]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[4]

  • Security: The storage area should be secure and accessible only to authorized personnel.[1]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Chemical Disposal:

  • Classification: This chemical waste is classified as hazardous.[3]

  • Collection: Collect waste material in a suitable, labeled, and sealed container.

  • Treatment: Disposal should be carried out by a licensed waste disposal company. Treatment may involve neutralization with a suitable dilute acid followed by incineration or burial in a licensed landfill.[1]

  • Environmental Protection: Do not allow the chemical to enter drains or waterways.[1]

Contaminated Container Disposal:

  • Residue Hazard: Empty containers may retain product residue and can be dangerous.[3]

  • Decontamination: Decontaminate empty containers before disposal.

  • Disposal: Observe all label safeguards until containers are cleaned and destroyed. Dispose of in accordance with local regulations.

Emergency Procedures

Spill Response:

  • Evacuate: Clear the area of all personnel and move upwind.[1]

  • Ventilate: Increase ventilation in the area of the spill.[1]

  • Contain: For small spills, absorb with inert material such as sand, earth, or vermiculite.[1]

  • Collect: Use non-sparking tools to collect the absorbed material into a labeled container for disposal.[1]

  • Decontaminate: Wash the spill area thoroughly.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualized Workflow

The following diagram illustrates the standard operating procedure for handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area prep_ppe->prep_setup handle_transfer Transfer Chemical in Fume Hood prep_setup->handle_transfer handle_experiment Conduct Experiment handle_transfer->handle_experiment cleanup_decontaminate Decontaminate Work Surfaces handle_experiment->cleanup_decontaminate cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe disp_waste Collect Waste in Labeled Container cleanup_ppe->disp_waste disp_dispose Dispose via Licensed Contractor disp_waste->disp_dispose

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Aminoethyl)piperidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(2-Aminoethyl)piperidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.